molecular formula C16H15N B080031 1-Ethyl-2-phenyl-1H-indole CAS No. 13228-39-2

1-Ethyl-2-phenyl-1H-indole

Cat. No.: B080031
CAS No.: 13228-39-2
M. Wt: 221.3 g/mol
InChI Key: RAKSXVONTIQCGY-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) is a high-purity organic compound with the molecular formula C 16 H 15 N . This indole derivative features a distinct molecular scaffold consisting of an ethyl group at the 1-position and a phenyl ring at the 2-position, offering unique reactivity and structural versatility for sophisticated synthetic applications . The indole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind with high affinity to a diverse range of enzymes and receptors . This compound serves as a key synthetic intermediate in multiple research domains. In pharmaceutical research and anticancer agent development, the indole nucleus is a fundamental structure for designing novel kinase inhibitors . Derivatives of this compound have been synthesized and investigated as potent multi-targeted agents, demonstrating promising activity against critical oncogenic kinases such as EGFR, BRAF V600E , and VEGFR-2 . Furthermore, indole-based compounds are widely studied for their apoptotic, antioxidant, and antimicrobial properties, making them valuable templates in drug discovery campaigns . Beyond biomedical applications, this compound is valuable in material science. Its conjugated aromatic system makes it a candidate for developing organic semiconductors, liquid crystals, and photoluminescent materials . Donor-acceptor typed indole derivatives are of significant interest for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other organic electronic devices due to their excellent charge carrier properties . This product is supplied as a crystalline solid with ≥95% purity (HPLC) . It is rigorously tested for consistency, stability, and compatibility in diverse reaction conditions. For optimal shelf life, store under an inert atmosphere at 2-8°C . Intended Use: This product is sold exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Buyers assume all responsibility for compliance with applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-phenylindole
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InChI

InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAKSXVONTIQCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
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DSSTOX Substance ID

DTXSID70157459
Record name 1-Ethyl-2-phenyl-1H-indole
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Molecular Weight

221.30 g/mol
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CAS No.

13228-39-2
Record name 1-Ethyl-2-phenyl-1H-indole
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Record name 1-Ethyl-2-phenylindole
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Record name 1-Ethyl-2-phenyl-1H-indole
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Foundational & Exploratory

1-Ethyl-2-phenyl-1H-indole basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole: Core Properties and Scientific Context

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, reactivity, and its context within the broader class of biologically active 2-phenylindoles.

This compound (CAS No. 13228-39-2) is a derivative of the indole bicyclic structure, which consists of a benzene ring fused to a pyrrole ring.[1] The indole core is a "privileged structure" in drug discovery, meaning it binds to multiple biological receptors with high affinity, making it a foundational component in many pharmaceuticals.[2] This specific compound is characterized by an ethyl group at the N1 position of the indole ring and a phenyl substituent at the C2 position. This substitution pattern places it within the 2-phenylindole class, a group of compounds renowned for a wide spectrum of pharmacological activities.[2][3][4] Understanding the basic properties of this molecule is crucial for its effective use in laboratory synthesis and as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings. The N-ethyl group, compared to an N-H indole, increases lipophilicity and can influence the compound's solubility and electronic characteristics.[1]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 13228-39-2[5][6][7]
Molecular Formula C₁₆H₁₅N[6][7][8]
Molecular Weight 221.30 g/mol [9][8][10]
Appearance Pale yellow to tan crystalline solid/powder[1][5][7]
Melting Point 85-86 °C[5][7]
Boiling Point ~390.6 °C at 760 mmHg; 209 °C at 19 mmHg[5][7]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, dichloromethane.[5]
Density ~1.03 g/cm³[5][7]
LogP 4.25 - 4.33[7][11]

These properties indicate a stable, solid organic compound with good solubility in common organic solvents, making it well-suited for use in organic synthesis and for purification via crystallization or column chromatography. Its high LogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted indoles is most classically achieved through the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[12] This acid-catalyzed method involves the reaction of an arylhydrazine with an aldehyde or ketone.[12][13] For this compound, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone.

The Fischer Indole Synthesis Mechanism

The causality behind this powerful reaction lies in a sequence of well-defined steps, initiated by acid catalysis which can be provided by Brønsted or Lewis acids.[12]

  • Hydrazone Formation: N-ethyl-N-phenylhydrazine reacts with acetophenone to form the corresponding N-ethyl-N-phenylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[12][14]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible[6][6]-sigmatropic rearrangement. This is the key bond-forming step that breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[12][14]

  • Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to a diimine intermediate.[12] This intermediate then undergoes an intramolecular cyclization to form a five-membered aminoacetal ring.[12]

  • Elimination: Under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring system.[12]

Fischer_Indole_Synthesis Fischer Indole Synthesis for this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination A N-ethyl-N-phenylhydrazine + Acetophenone B N-ethyl-N-phenylhydrazone A->B H⁺ C Enamine Tautomer B->C Tautomerization D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Rearomatization & Cyclization F This compound E->F -NH₃

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

  • Reagents & Setup:

    • N-ethyl-N-phenylhydrazine

    • Acetophenone (1.0 equivalent)

    • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

    • Solvent (optional): Toluene or Xylene

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Step 1 (Hydrazone Formation): In the round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and acetophenone (1.0 eq) in a minimal amount of ethanol with a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. Remove the solvent under reduced pressure.

    • Step 2 (Cyclization): To the crude hydrazone, add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-3 eq of ZnCl₂).

    • Step 3 (Heating): Heat the reaction mixture to 120-160 °C (depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • Step 4 (Workup): Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated NaOH or Na₂CO₃ solution until pH > 8.

    • Step 5 (Extraction): Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Spectroscopic and Structural Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's unique structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Aromatic Protons: Multiple signals in the aromatic region (~7.0-7.8 ppm) corresponding to the 9 protons of the phenyl and indole rings. Indole C3-H: A characteristic singlet at ~6.5 ppm.[15]
¹³C NMR Ethyl Group: Two signals in the aliphatic region (~15 ppm and ~40 ppm). Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).
IR (KBr) Peaks corresponding to C-H aromatic (~3100 cm⁻¹), C-H aliphatic (~2950 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹, ~1450 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) at m/z = 221.

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. A proton NMR spectrum is available for reference on ChemicalBook.[16]

Biological Significance and Therapeutic Potential

While this compound itself may not be a drug, its core structure is a highly valued scaffold in medicinal chemistry. The 2-phenylindole moiety is associated with a remarkable diversity of biological activities.[3][4] The introduction of the N-ethyl group serves to modulate the parent scaffold's properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters like absorption and metabolism.

Key therapeutic areas where 2-phenylindole derivatives have shown promise include:

  • Anticancer Agents: Numerous studies report potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and leukemia.[3] Mechanisms often involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][4]

  • Anti-inflammatory Activity: Derivatives have been shown to inhibit key inflammatory pathways, such as those involving nitric oxide synthase (NOS) and NF-κB.[17] Some have also demonstrated selective inhibition of the COX-2 enzyme.[18]

  • Antimicrobial and Antiviral Effects: The scaffold has been explored for developing agents against various bacteria, fungi, and viruses, including Hepatitis B (HBV).[3]

  • Neuroprotective Effects: Certain derivatives are being investigated for their potential in treating neurodegenerative diseases.[3]

Biological_Potential A This compound (Core Scaffold) B Anticancer A->B Serves as a building block for C Anti-inflammatory A->C Serves as a building block for D Antimicrobial A->D Serves as a building block for E Antiviral A->E Serves as a building block for F Neuroprotective A->F Serves as a building block for

Caption: Therapeutic applications of the 2-phenylindole scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]

  • Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[5]

  • Storage: Store in a cool, dry place away from strong oxidizing agents, fire, and high temperatures.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile building block grounded in a rich history of chemical synthesis and medicinal application. Its well-defined physicochemical properties and accessible synthesis via the Fischer indole reaction make it a valuable tool for researchers. Its structural relation to the broadly active 2-phenylindole class positions it as a key scaffold for the design and development of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

References

1-Ethyl-2-phenyl-1H-indole chemical structure and numbering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole: Structure, Synthesis, and Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1] This guide provides a detailed examination of a specific derivative, this compound (CAS No: 13228-39-2). We will dissect its molecular architecture, including the formal IUPAC numbering system, and present its key physicochemical and spectroscopic properties. A significant focus is placed on its synthesis, with a thorough exploration of the classic Fischer Indole Synthesis, including mechanistic insights and a detailed experimental protocol. Finally, the guide contextualizes the importance of the 2-phenylindole motif within contemporary drug discovery, highlighting its established biological activities and the potential of this compound as a valuable building block for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's structure and properties is critical for its application in synthetic and medicinal chemistry. This section details the precise atomic arrangement, nomenclature, and key physical and spectral data for this compound.

Chemical Structure and IUPAC Numbering

This compound, with the molecular formula C₁₆H₁₅N, is an aromatic heterocyclic compound.[2][3] Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a five-membered pyrrole ring.[4] The "1H" designation in the name specifies the position of the single hydrogen atom on the nitrogen in the parent indole ring, although in this derivative, it is substituted. In this specific molecule, an ethyl group is attached at the nitrogen atom (position 1), and a phenyl group is bonded to the carbon at position 2.[4]

The standard IUPAC numbering for the indole ring system begins with the nitrogen atom as position 1, proceeds around the pyrrole ring to position 3, and then continues around the benzene ring from position 4 to 7. The carbon atoms at the ring fusion are designated 3a and 7a.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical Properties

The arrangement of the ethyl and phenyl groups on the indole core dictates the compound's physical characteristics, such as its solubility and electronic properties.[4] The phenyl group at the C2 position adds steric bulk and contributes significantly to the molecule's π-electron system.[4] Key quantitative properties are summarized below.

PropertyValueSource
CAS Number 13228-39-2[2]
Molecular Formula C₁₆H₁₅N[2]
Molecular Weight 221.30 g/mol [2]
Appearance White to pale yellow or tan crystalline solid[4][5]
Melting Point 85-86 °C[5]
Boiling Point 209 °C at 19 mmHg[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[5]
Spectroscopic Profile

Structural elucidation and confirmation are typically achieved through spectroscopic methods. For this compound, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide definitive characterization.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z = 221, corresponding to the molecular weight of the compound.[2]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is crucial for confirming the placement of the substituent groups. The spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct aromatic protons from both the phenyl and indole ring systems.[6] ¹³C NMR would similarly show the expected number of unique carbon signals.

Synthesis and Mechanistic Insights

The construction of the indole scaffold is a well-established area of organic chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a primary and versatile method for preparing a wide range of indole derivatives, including this compound.[7]

The Fischer Indole Synthesis: Mechanism

This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone intermediate.[9]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[7]

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, which temporarily disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[8][10]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[11]

  • Ammonia Elimination: Under the acidic conditions, the resulting aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring system.[7][9]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product Reactants N-Ethyl-N-phenylhydrazine + Propiophenone Hydrazone 1. Hydrazone Formation (Condensation) Reactants->Hydrazone Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Rearrangement 2. [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization 3. Intramolecular Cyclization Rearrangement->Cyclization Elimination 4. Ammonia Elimination (Aromatization) Cyclization->Elimination Product This compound Elimination->Product

Caption: General workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of this compound. The success of the reaction is validated by the isolation and characterization of the final product, which should match the known properties outlined in Section 1.

Materials:

  • N-Ethyl-N-phenylhydrazine

  • Propiophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst[7][8]

  • Ethanol (for recrystallization)

  • Toluene (as solvent)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of N-Ethyl-N-phenylhydrazine and propiophenone in toluene.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 0.5 equivalents of ZnCl₂ or an excess of PPA) to the stirred mixture. The addition may be exothermic.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product. The reaction typically takes several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water. If PPA was used, the mixture will be viscous and may require vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with a suitable solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to established literature values.[6]

Relevance in Research and Drug Development

The indole scaffold is of immense interest to medicinal chemists due to its presence in a vast array of biologically active compounds and its ability to participate in various biological interactions.[1]

The 2-Phenylindole Motif as a Pharmacophore

The 2-phenylindole core, in particular, has been identified as a privileged structure for targeting several biological pathways. Derivatives bearing this motif have demonstrated potent activity in multiple therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted 2-phenylindole derivatives as potent anticancer agents.[12][13] They have been shown to act through mechanisms such as the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[12] Furthermore, some analogs have been found to bind to estrogen receptors, making them relevant for hormone-dependent cancers like breast cancer.[13]

  • Anti-inflammatory Effects: The 2-phenylindole scaffold is also associated with significant anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or suppress pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

  • Antimicrobial and Antiviral Potential: The versatile indole core has been explored for developing agents against various pathogens.[14] Research has shown that specific 2-phenylindole derivatives possess antibacterial, antifungal, and antiviral activities.[12]

The specific substitution of an ethyl group at the N1 position, as in this compound, can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets compared to its N-unsubstituted or N-methylated counterparts. This makes it a valuable lead compound or intermediate for further chemical modification and optimization in drug discovery programs.

Conclusion

This compound is a well-defined heterocyclic compound with a structure that is readily confirmed by modern spectroscopic techniques. Its synthesis is reliably achieved through the historic yet powerful Fischer Indole Synthesis, a testament to the enduring utility of classic organic reactions. The core 2-phenylindole motif is a validated pharmacophore, particularly in the fields of oncology and anti-inflammatory research. Therefore, this compound represents not just a distinct chemical entity, but a strategic platform for the design and development of next-generation therapeutic agents.

References

An In-Depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, safety protocols, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Core Chemical Identity

Chemical Name: this compound

CAS Number: 13228-39-2[1]

Molecular Formula: C₁₆H₁₅N[1]

Molecular Weight: 221.30 g/mol [1]

Synonyms

This compound is also known by several other names in literature and commercial listings:

  • 1-Ethyl-2-phenylindole[1]

  • N-Ethyl-2-phenylindole

  • 1H-Indole, 1-ethyl-2-phenyl-[2]

  • 2-phenyl-1-ethylindole

Structural Representation

The structure of this compound consists of a central indole core, which is a bicyclic aromatic heterocycle, with an ethyl group attached to the nitrogen atom at position 1 and a phenyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most common and classical method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone .

Fischer Indole Synthesis: Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

  • Hydrazone Formation: The synthesis begins with the condensation of N-ethyl-N-phenylhydrazine and acetophenone to form the corresponding hydrazone. This is a standard imine formation reaction.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Hydrazine N-ethyl-N-phenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Acetophenone Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Indole This compound Elimination->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole (A Model for this compound)

Materials:

  • N-ethyl-N-phenylhydrazine

  • Acetophenone

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric acid or Zinc Chloride (as catalyst)

  • Ice

  • Ethyl acetate and Hexane (for purification)

Step-by-Step Methodology:

Part 1: Hydrazone Formation

  • In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and an equimolar amount of acetophenone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid product and wash with cold ethanol. The hydrazone can be used in the next step without further purification.

Part 2: Indolization

  • In a separate flask, heat polyphosphoric acid (or zinc chloride) to approximately 150-170°C.

  • Carefully add the dried hydrazone from the previous step to the hot acid with stirring.

  • Maintain the temperature and continue stirring for 30-60 minutes. The color of the mixture will darken.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Acid Catalyst in Hydrazone Formation: Acetic acid catalyzes the condensation reaction between the hydrazine and the ketone.

  • Polyphosphoric Acid/Zinc Chloride in Indolization: A strong Lewis or Brønsted acid is required to facilitate the[4][4]-sigmatropic rearrangement and subsequent cyclization and dehydration steps.[3][6]

  • Ice Quenching: Pouring the hot reaction mixture onto ice helps to control the exothermic neutralization process and facilitates the precipitation of the product.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

Physical and Spectroscopic Data

Physical Properties
PropertyValueSource
Appearance Yellow crystalline powder[7]
Melting Point 85-86 °C[7]
Boiling Point 390.6 °C at 760 mmHg[7]
Density 1.03 g/cm³[7]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[8]
LogP 4.25[2]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

While a full spectrum for this compound is not available in the search results, the expected signals can be predicted based on the structure and data from similar compounds. For instance, the related 1-ethyl-1H-indole-3-carbaldehyde shows a quartet for the ethyl CH₂ group around 4.24 ppm and a triplet for the ethyl CH₃ group around 1.56 ppm.[4] The aromatic protons of the indole and phenyl rings would appear in the range of 7-8.5 ppm.

¹³C NMR Spectroscopy:

Similarly, based on data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons would appear at approximately 41.89 ppm (CH₂) and 15.05 ppm (CH₃).[4] The numerous aromatic carbons would be found in the 110-140 ppm region.

Mass Spectrometry:

The molecular ion peak (M+) would be expected at m/z = 221, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for N-alkyl indoles involve the loss of the alkyl group or parts of it.[9] The fragmentation of the phenyl group is also a possibility. A prominent fragment might be observed at m/z = 206, corresponding to the loss of a methyl group.[1]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following:[10]

  • Hazards: The product is not classified as hazardous. However, as with all chemicals, it should be handled with care. It is noted to be moisture-sensitive.

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage:

    • Keep in a dry, cool, and well-ventilated place.

    • Keep the container tightly closed.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not detailed in the provided search results, the 2-phenylindole scaffold is a well-known pharmacophore with a broad range of biological activities.[11]

  • Anticancer Activity: Many 2-phenylindole derivatives have been investigated for their potential as anticancer agents.[10][12] They have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[3][10]

  • Anti-inflammatory Activity: The indole nucleus is also a key component of many anti-inflammatory drugs. Derivatives of 2-phenylindole have been explored for their potential to inhibit inflammatory pathways.[13][14]

  • Other Biological Activities: The broader class of indole derivatives has been shown to possess a wide array of pharmacological properties, including antibacterial, antiviral, and antifungal activities.[10]

The ethyl group at the N-1 position and the phenyl group at the C-2 position of this compound can be synthetically modified to create a library of novel compounds for screening in various biological assays. This makes it a valuable starting material or intermediate for drug discovery programs.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of significant interest to the fields of medicinal chemistry and drug development. Its preparation via the Fischer indole synthesis is a classic and robust method. While further research is needed to fully elucidate the specific biological activities of this particular derivative, its structural similarity to other known bioactive 2-phenylindoles makes it a promising candidate for further investigation. This guide provides a solid foundation of its chemical properties, synthesis, and safety, enabling researchers to confidently incorporate this compound into their research endeavors.

References

Spectroscopic Fingerprint of 1-Ethyl-2-phenyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

In the landscape of drug discovery and materials science, indole derivatives represent a cornerstone scaffold, celebrated for their vast biological activities and versatile chemical properties. Among these, 1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) is a significant molecule whose utility in synthetic and medicinal chemistry necessitates unambiguous structural confirmation.[1] For the research scientist, positive identification and purity assessment are not mere formalities; they are the bedrock of reliable, reproducible results.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Moving beyond a simple recitation of data, this document, crafted from a field-proven perspective, delves into the causality behind the spectral features and the logic of the experimental protocols. It is designed to serve as a practical reference for scientists engaged in the synthesis, analysis, and application of this important heterocyclic compound.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is the initial and most definitive step in molecular characterization, providing the exact molecular weight and invaluable clues to the compound's structure through its fragmentation pattern. For this compound, this analysis confirms the elemental composition and highlights the stability of the core indole structure.

Data Summary: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS) provides a clear fingerprint of the molecule.[2] The key is to identify not only the molecular ion (M⁺) but also the stable fragments that arise from its decomposition.

Mass-to-Charge Ratio (m/z)Proposed Fragment IdentityRelative Intensity
221[M]⁺˙ (Molecular Ion)High
206[M - CH₃]⁺High
204[M - C₂H₅]⁺ or [M - CH₃ - H₂]⁺Moderate
115Further fragmentationLow
Expert Interpretation & Mechanistic Insight

The fragmentation of this compound under electron ionization is a logical process governed by the stability of the resulting ions.

  • The Molecular Ion (m/z 221): The presence of a strong molecular ion peak is characteristic of aromatic and heterocyclic systems, indicating the inherent stability of the indole ring structure. Its exact mass, calculated as 221.1204, corresponds to the molecular formula C₁₆H₁₅N.[2]

  • The Base Peak (m/z 206): The most abundant fragment is observed at m/z 206. This corresponds to the loss of a methyl radical (•CH₃) from the N-ethyl group. This is a classic example of β-cleavage relative to the indole nitrogen, resulting in a highly stable, resonance-delocalized cation. The stability of this fragment is the driving force for this specific fragmentation pathway, making it the most probable event.

  • The [M - C₂H₅]⁺ Fragment (m/z 204): The peak at m/z 204 likely arises from the loss of the entire ethyl group as a radical (•C₂H₅), leading to the 2-phenylindole cation. This pathway is also favorable and provides strong evidence for the N-ethyl substitution.

This fragmentation pattern is not just a series of numbers; it is a validation of the molecular structure. The logical loss of fragments from the N-ethyl substituent, while leaving the core aromatic system intact, provides high confidence in the compound's identity.

Experimental Protocol: GC-MS Analysis

The choice of GC-MS is deliberate for a molecule of this nature. Its volatility and thermal stability make it an ideal candidate for gas-phase separation and ionization.[3] A high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer is preferred for its ability to provide high mass accuracy, which is crucial for confirming elemental composition.[4]

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane phase) is suitable for separating aromatic heterocycles.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 280-300°C) to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Oven Program: A temperature gradient is employed to ensure good separation. A typical program starts at a lower temperature (e.g., 100°C), holds for 1-2 minutes, and then ramps at a controlled rate (e.g., 15-20°C/min) to a final temperature of 300-320°C, holding for several minutes to ensure all components elute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to capture all relevant fragments.

    • Data Acquisition: Acquire data in full-scan mode to obtain a complete mass spectrum.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Prep Dissolve Sample (1 mg in 1 mL DCM) Injector Injector (280°C) Prep->Injector 1 µL Injection GC_Column GC Column (Temp. Ramp) Injector->GC_Column Vaporization Ion_Source EI Source (70 eV) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer (QTOF) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data Acquire Spectrum (m/z 40-400) Detector->Data Analysis Identify Molecular Ion & Fragments Data->Analysis NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Prep->Lock H1_Acq Acquire ¹H Spectrum (16 Scans) Lock->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024+ Scans) Lock->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to Solvent Signal Phase->Calibrate Assign Assign Signals Calibrate->Assign FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Grind_Sample Grind 1-2 mg Sample Mix_KBr Add & Mix 150 mg KBr Grind_Sample->Mix_KBr Press_Pellet Press into Pellet Mix_KBr->Press_Pellet Background Acquire Background Spectrum Press_Pellet->Background Place Pellet in Holder Sample_Scan Acquire Sample Spectrum (32 Scans) Background->Sample_Scan Analysis Identify Characteristic Vibrational Bands Sample_Scan->Analysis

References

Physical properties of 1-Ethyl-2-phenyl-1H-indole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-2-phenyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 13228-39-2), with a specific focus on its melting point and solubility characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes reported data with foundational scientific principles and detailed experimental protocols. The objective is to furnish a robust framework for the accurate assessment and application of this compound in a laboratory setting. Methodologies are presented not merely as procedural steps but as self-validating systems, grounded in established principles of physical organic chemistry and pharmaceutical sciences.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₆H₁₅N.[1][2] The structure is characterized by a bicyclic indole core, which consists of a fused benzene and pyrrole ring.[3] This core is substituted with an ethyl group at the nitrogen atom (N-1) and a phenyl group at the C-2 position.[3] This specific substitution pattern dictates the molecule's steric and electronic properties, which in turn govern its physical behavior and reactivity.[3]

A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. These parameters provide foundational data for predicting purity, selecting appropriate solvent systems, and designing viable drug delivery strategies.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4][5] For a pure compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity. The presence of impurities typically causes a depression and broadening of the melting point range.[6]

Reported Melting Point Data

Reported values for the melting point of this compound exhibit some variation in the literature, underscoring the importance of empirical verification. One source reports a melting point range of 95-98°C for what is described as a pale yellow to tan crystalline solid.[7] Another study, however, reports a significantly higher melting point of 191-192°C.[8] This discrepancy may arise from differences in crystalline form (polymorphism) or the purity of the samples analyzed.

PropertyReported ValueSource
Melting Point95-98 °CChemBK[7]
Melting Point191-192 °CYMER[8]
Causality in Experimental Determination

The accurate determination of a melting point relies on achieving thermal equilibrium between the heating medium, the thermometer, and the sample. A slow, controlled heating rate (approximately 1-2°C per minute) is paramount in the vicinity of the expected melting point. Rapid heating does not allow sufficient time for heat transfer, leading to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[4][9]

  • Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.[4]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to get a preliminary estimate.[6] This conserves time for the subsequent accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 2°C per minute.[6]

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[9]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range is typically narrow (0.5-1.0°C).

  • Verification: Conduct at least two additional measurements to ensure the result is consistent and reproducible.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Prep1 Dry the compound Prep2 Load 1-2 mm of sample into capillary tube Prep1->Prep2 Measure1 Place capillary in apparatus Prep2->Measure1 Measure2 Heat rapidly for approximate range (optional) Measure1->Measure2 Measure3 Cool down and heat slowly (~2°C/min) Measure2->Measure3 Measure4 Record T₁ (first liquid) and T₂ (all liquid) Measure3->Measure4 Analysis1 Report melting range (T₁ - T₂) Measure4->Analysis1 Analysis2 Repeat for consistency Analysis1->Analysis2

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical determinant of bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.[10]

Scientific Principles and Predicted Solubility

The solubility of this compound is governed by the "like dissolves like" principle. The molecule possesses both non-polar (lipophilic) and moderately polar characteristics.

  • Non-Polar Features: The phenyl ring and the ethyl group are hydrophobic, contributing to solubility in non-polar organic solvents.

  • Polar Features: The indole ring system, particularly the nitrogen atom and the associated pi-electron cloud, imparts some polarity. While the N-H proton of a parent indole is absent (replaced by an ethyl group), the nitrogen lone pair can still act as a hydrogen bond acceptor.

Based on these structural attributes, this compound is expected to be sparingly soluble in water but readily soluble in various organic solvents.[7] The aromatic nature of the indole and phenyl rings suggests favorable interactions with aromatic solvents like toluene, while its moderate polarity should allow for dissolution in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[11][12]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar ProticWaterSlightly SolublePredominantly non-polar structure limits interaction with water's strong hydrogen bonding network.[7][13]
Ethanol, MethanolSolubleAlkyl chain of the alcohol interacts with the non-polar groups, while the hydroxyl group can interact with the indole core.[7][12]
Polar AproticDichloromethane (DCM)SolubleEffective at solvating moderately polar compounds with large non-polar regions.[7]
Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of strong intermolecular interactions with the indole moiety.[11]
Acetonitrile (ACN)ModeratePolar nature suggests good solubility.[11]
Non-PolarTolueneModerateAromatic nature of toluene can engage in pi-stacking interactions with the indole and phenyl rings.[11]
HexanesLowHighly non-polar solvent is unlikely to effectively solvate the more polar indole portion of the molecule.[11]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's maximum dissolved concentration under specific conditions.[10][14]

Methodology:

  • Preparation: Prepare the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, various organic solvents).

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains present throughout the experiment, confirming that saturation has been achieved.

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance).[14][15] Agitate the mixture for an extended period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[15]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step; methods include centrifugation followed by careful pipetting of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

  • Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[15]

  • Calculation: Create a standard calibration curve using solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor. Express solubility in units such as mg/mL or µg/mL.

Workflow Visualization

SolubilityWorkflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Separation & Analysis cluster_calc Calculation Prep1 Add excess solid compound to known volume of solvent Equil1 Seal and agitate at constant temperature Prep1->Equil1 Equil2 Incubate for 24-72 hours to reach equilibrium Equil1->Equil2 Analysis1 Separate supernatant via centrifugation or filtration Equil2->Analysis1 Analysis2 Dilute saturated solution Analysis1->Analysis2 Analysis3 Quantify concentration using HPLC or LC-MS/MS Analysis2->Analysis3 Calc1 Calculate solubility from calibration curve and dilution factor Analysis3->Calc1

Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.

Conclusion

The physical properties of this compound, namely its melting point and solubility, are fundamental parameters that dictate its handling, purification, and application in scientific research. The reported melting point of 95-98°C serves as a benchmark for purity assessment, though conflicting reports suggest that empirical validation is essential. The compound's structural characteristics indicate poor aqueous solubility but good solubility in common organic solvents like ethanol and dichloromethane, a profile that can be quantitatively confirmed using the robust shake-flask method. The detailed protocols and underlying principles provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results in drug discovery and development endeavors.

References

The 2-Phenylindole Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylindole scaffold represents a cornerstone in medicinal chemistry, a "privileged structure" that has given rise to a diverse array of biologically active molecules.[1] This technical guide provides a comprehensive exploration of the discovery and historical development of 2-phenylindole derivatives. We will traverse the seminal synthetic methodologies, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, offering a comparative analysis to inform experimental design. Furthermore, this guide will illuminate the evolution of our understanding of the pharmacological potential of this remarkable heterocyclic system, with a particular focus on its role in the development of selective estrogen receptor modulators (SERMs). Through detailed protocols, mechanistic insights, and a historical perspective, this document aims to equip researchers with the knowledge to navigate and innovate within the rich chemical landscape of 2-phenylindole derivatives.

The Genesis of a Privileged Scaffold: Early Syntheses of the 2-Phenylindole Core

The story of the 2-phenylindole framework is intrinsically linked to the broader history of indole chemistry. While isolating and characterizing indole itself from indigo dye in the mid-19th century, it was the development of synthetic methods that truly unlocked the potential of this heterocyclic system.

The Landmark Fischer Indole Synthesis (1883)

The first widely applicable and historically significant method for the synthesis of indoles, including 2-phenylindoles, was reported by the Nobel laureate Hermann Emil Fischer in 1883.[2][3] This acid-catalyzed cyclization of a phenylhydrazone, derived from the condensation of a phenylhydrazine with a ketone or aldehyde, remains a fundamental and widely practiced method in organic synthesis.[2][3]

The synthesis of the parent 2-phenylindole via the Fischer method typically involves the reaction of phenylhydrazine with acetophenone to form acetophenone phenylhydrazone, which is then subjected to cyclization using an acid catalyst.[2]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone

    • In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Reflux the mixture for 1-2 hours.

    • Upon cooling, the acetophenone phenylhydrazone will precipitate.

    • Isolate the product by filtration and wash with cold ethanol.

  • Step 2: Acid-Catalyzed Cyclization

    • Combine the dried acetophenone phenylhydrazone with a suitable acid catalyst. Common choices include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or strong Brønsted acids like sulfuric acid (H₂SO₄).[3]

    • Heat the mixture to a temperature typically ranging from 150 to 200°C. The optimal temperature is dependent on the chosen catalyst.

    • The reaction is often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled and worked up by adding water and extracting the product with an organic solvent.

    • The crude 2-phenylindole can be purified by recrystallization or column chromatography.

Causality in Experimental Choices: The choice of acid catalyst is critical in the Fischer indole synthesis. Lewis acids like ZnCl₂ are effective but can require harsh conditions. Protic acids like PPA often provide higher yields and cleaner reactions by acting as both a catalyst and a solvent. The high temperatures are necessary to overcome the activation energy of the key[2][2]-sigmatropic rearrangement step in the mechanism.

The Evolution of Synthesis: From Classical Reactions to Modern Marvels

While the Fischer synthesis laid the groundwork, the demand for more efficient, versatile, and milder methods for constructing the 2-phenylindole core has driven the development of a plethora of alternative strategies.

Other Classical Approaches
  • Bischler-Möhlau Indole Synthesis: This method, developed in the late 19th century, involves the reaction of an α-haloacetophenone with an excess of aniline.[4] While historically significant, it often suffers from harsh reaction conditions and the formation of side products.[4]

  • Madelung Synthesis: Reported in 1912, the Madelung synthesis utilizes the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium ethoxide, to yield the indole ring.[5]

The Dawn of Palladium Catalysis

The advent of transition-metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and the construction of the 2-phenylindole core was no exception. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

  • Larock Indole Synthesis: Developed by Richard C. Larock, this method involves the palladium-catalyzed annulation of an o-haloaniline with an internal alkyne.[2] This reaction provides a direct route to 2,3-disubstituted indoles.

  • Sonogashira Coupling followed by Cyclization: A two-step sequence involving the palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline, is a versatile strategy for synthesizing 2-substituted indoles.

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig amination can be employed to construct the indole ring system.[6]

A Comparative Overview of Synthetic Methodologies

The choice of synthetic route to a particular 2-phenylindole derivative is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table provides a comparative summary of key synthetic methods.

Method Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Ketone/AldehydeAcid catalyst (ZnCl₂, PPA, H₂SO₄)High temperature (150-200°C)Readily available starting materials, well-establishedHarsh conditions, limited functional group tolerance
Bischler-Möhlau Synthesis α-Haloacetophenone, AnilineExcess anilineHigh temperatureAccess to 2-arylindolesHarsh conditions, often low yields, side products
Madelung Synthesis N-acyl-o-toluidineStrong base (e.g., NaOEt)Very high temperature (>300°C)Utilizes readily available starting materialsExtremely harsh conditions, limited scope
Larock Indole Synthesis o-Haloaniline, Internal AlkynePalladium catalyst, Base60-120°CMilder conditions, good functional group toleranceRequires pre-functionalized starting materials
Sonogashira Coupling/Cyclization o-Haloaniline, Terminal AlkynePalladium catalyst, Copper co-catalyst, BaseRoom temperature to 100°CMilder conditions, high yields, versatileTwo-step process

From Serendipity to Design: The Biological Significance of 2-Phenylindoles

The 2-phenylindole scaffold has proven to be a remarkably fruitful template for the discovery of potent and selective modulators of various biological targets. The journey of these compounds from chemical curiosities to life-changing therapeutics is a testament to the power of medicinal chemistry.

The Emergence of 2-Phenylindoles as Selective Estrogen Receptor Modulators (SERMs)

A pivotal moment in the history of 2-phenylindole derivatives was their identification as a novel class of nonsteroidal selective estrogen receptor modulators (SERMs).[7] SERMs are a class of compounds that exhibit tissue-selective estrogenic and antiestrogenic effects.[8] This dual activity allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its detrimental effects in others, like the breast and uterus.[8][9]

Zindoxifene: An Early Pioneer

First described in 1984, zindoxifene was an early 2-phenylindole derivative investigated as a treatment for breast cancer.[7] Although it ultimately failed in clinical trials due to its estrogenic-like activity, its development was a crucial stepping stone.[7] The major metabolite of zindoxifene, D-15414, was found to have high affinity for the estrogen receptor.[2] This discovery paved the way for the development of more refined 2-phenylindole-based SERMs.[7]

Bazedoxifene: A Clinical Success Story

Derived from the structural backbone of zindoxifene's metabolite, bazedoxifene is a third-generation SERM that has achieved clinical success.[5][10] It is approved for the prevention of postmenopausal osteoporosis and is also used in combination with conjugated estrogens to treat menopausal symptoms.[10]

Mechanism of Action of Bazedoxifene

Bazedoxifene exerts its tissue-selective effects by binding to estrogen receptors (ERα and ERβ).[11] The binding of bazedoxifene induces a unique conformational change in the estrogen receptor, which differs from the conformation induced by estrogen.[4] This altered conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[4]

  • In Bone: Bazedoxifene acts as an estrogen agonist, promoting the recruitment of co-activators that lead to the expression of genes that maintain bone mineral density.[4]

  • In the Uterus and Breast: Bazedoxifene acts as an estrogen antagonist.[4] The conformational change it induces in the ER favors the recruitment of co-repressors, which block the transcription of estrogen-responsive genes that promote cell proliferation in these tissues.[4]

Signaling Pathway of Bazedoxifene at the Estrogen Receptor

Bazedoxifene_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα/ERβ) Bazedoxifene->ER Binding & Conformational Change ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_dimer Bazedoxifene-ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA Gene_Activation Gene Transcription (Bone Protective Genes) ERE->Gene_Activation Gene_Repression Gene Repression (Proliferative Genes) ERE->Gene_Repression Coactivators Co-activators Agonist_Complex Agonist Complex (Bone) Coactivators->Agonist_Complex Corepressors Co-repressors Antagonist_Complex Antagonist Complex (Breast/Uterus) Corepressors->Antagonist_Complex Agonist_Complex->ERE Antagonist_Complex->ERE ER_dimer->Agonist_Complex Tissue-Specific Recruitment ER_dimer->Antagonist_Complex Tissue-Specific Recruitment

References

The 2-Phenylindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple receptors with high affinity, offering a fertile ground for the development of novel therapeutics.[1][2] The indole ring system is a quintessential example of such a scaffold, found in numerous natural products and pharmaceutical agents.[3][4][5] Among its many derivatives, the 2-phenylindole core has garnered significant attention, demonstrating a remarkable versatility that has propelled it to the forefront of drug discovery efforts across various therapeutic areas.[1][6] This guide provides a comprehensive technical overview of the biological significance of the 2-phenylindole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies employed to generate these promising molecules.

The unique arrangement of a phenyl group at the 2-position of the indole ring system endows these compounds with distinct physicochemical properties, including high electron mobility and thermal stability.[4][6] These characteristics, coupled with the inherent biological relevance of the indole nucleus—a key component of molecules like serotonin, melatonin, and tryptophan—make the 2-phenylindole scaffold an attractive starting point for the design of new drugs.[6] Research over the past two decades has revealed that derivatives of this core structure exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1][6] This guide will explore these activities in detail, providing field-proven insights and methodologies for the drug development professional.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of 2-phenylindole derivatives is one of the most extensively studied aspects of this scaffold, with compounds demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, lung, prostate, and colon.[5][6][7] Their mechanisms of action are multifaceted, primarily revolving around the disruption of crucial cellular processes such as tubulin polymerization and estrogen receptor signaling.[8]

Mechanism of Action 1: Inhibition of Tubulin Polymerization

A significant number of 2-phenylindole derivatives exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4][6] This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][6] For instance, certain 3-formyl-2-phenylindoles have shown potent inhibition of tubulin polymerization, with IC50 values in the low micromolar range.[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of 2-phenylindole derivatives on tubulin polymerization.

1. Reagents and Materials:

  • Tubulin (porcine brain, >99% pure)
  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
  • GTP solution (100 mM)
  • Test compounds (2-phenylindole derivatives) dissolved in DMSO
  • Positive control (e.g., Colchicine)
  • 96-well microplate reader with temperature control (37°C)

2. Procedure:

  • Prepare a tubulin solution (e.g., 1 mg/mL) in cold polymerization buffer.
  • Add varying concentrations of the test compounds or positive control to the wells of a 96-well plate. Include a DMSO-only control.
  • Initiate the polymerization reaction by adding the cold tubulin solution and GTP (to a final concentration of 1 mM) to each well.
  • Immediately place the plate in the microplate reader pre-heated to 37°C.
  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism of Action 2: Modulation of Estrogen Receptor Signaling

A subset of 2-phenylindole derivatives functions as Selective Estrogen Receptor Modulators (SERMs).[8][10][11] These compounds are particularly relevant for hormone-dependent breast cancers. They competitively bind to the estrogen receptor (ER), thereby blocking the proliferative signals induced by estrogen.[8] This antagonistic action on the ER can lead to cell cycle arrest and apoptosis in ER-positive breast cancer cells, such as the MCF-7 cell line.[10] The 2-phenylindole scaffold is the parent structure for several SERMs, including zindoxifene and bazedoxifene.[11]

Signaling Pathway: Estrogen Receptor Modulation by 2-Phenylindole SERMs

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element ER->ERE Binds Blocked Blocked ER->Blocked SERM 2-Phenylindole SERM SERM->ER Competitively Binds Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Initiates Blocked->Gene_Transcription

Caption: Inhibition of estrogen-mediated gene transcription by 2-phenylindole SERMs.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various 2-phenylindole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Imidazolylindol-3-one derivative 3aMCF-7 (Breast)1.31 ± 0.8[12]
Doxorubicin (Reference)MCF-7 (Breast)>100[12]
Compound 2MCF-7 (Breast)Highly Active[12]
Compound 10MCF-7 (Breast)Highly Active[12]
Bisindole type structure 31MCF-7 (Breast)2.71[10]
Combretastatin A4 conjugate 86MCF-7 (Breast)1.86[10]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a driving factor in numerous diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.[6] 2-Phenylindole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway.[4][6]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13] Several 2-phenylindole derivatives have been synthesized and shown to exhibit selective inhibition of COX-2 over COX-1.[4][6] For example, derivatives containing a SO2Me group have demonstrated high selectivity for COX-2.[4][6]

Workflow: Screening for COX-2 Inhibitory Activity

COX2_Inhibition_Workflow Synthesis Synthesis of 2-Phenylindole Derivatives InVitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesis->InVitro_Assay Activity_Check Selective COX-2 Inhibition? InVitro_Assay->Activity_Check Activity_Check->Synthesis No (Redesign) InVivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Activity_Check->InVivo_Model Yes Lead_Compound Lead Compound Identified InVivo_Model->Lead_Compound

Caption: A typical workflow for identifying selective COX-2 inhibiting 2-phenylindoles.

Mechanism of Action: NF-κB Pathway Inhibition

The transcription factor NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4][6] Some 2-phenylindole derivatives have been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages, leading to a reduction in the production of these inflammatory mediators.[4][6]

Antimicrobial and Antiviral Activities

The 2-phenylindole scaffold has also demonstrated significant potential in combating infectious diseases.

  • Antibacterial Activity: Derivatives have shown potent effects against various bacterial strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[6] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Furthermore, novel 2-phenylindole analogues have been synthesized and evaluated for their activity against a range of bacteria, with some showing minimum inhibitory concentrations (MICs) in the low µg/mL range.[14][15][16]

  • Antitubercular Activity: The 2-phenylindole scaffold has been identified as a novel bactericidal agent against Mycobacterium tuberculosis.[17] Some derivatives have shown synergistic activity with existing anti-TB drugs in in vitro models.[4][6]

  • Antiviral and Antimalarial Potential: The broad biological activity of 2-phenylindoles extends to antiviral and antimalarial applications, with some derivatives showing potency comparable to standard drugs like chloroquine in in-vitro studies against Plasmodium falciparum.[4][6]

Neuroprotective and CNS Activities

The versatility of the 2-phenylindole scaffold is further highlighted by its activity in the central nervous system (CNS).

  • Neuroprotection: In the context of neurodegenerative diseases like Parkinson's, which involve neuroinflammation and oxidative stress, indole derivatives have shown promise.[18][19][20] Some have been found to reduce the production of inflammatory factors and suppress inflammasome activation in microglial cells.[18]

  • Antidepressant and Other CNS Effects: The indole nucleus is a key feature of many CNS-active drugs.[21] 2-Phenylindole derivatives have been synthesized and evaluated for antidepressant potential, with some compounds showing a significant decrease in immobility time in animal models like the Forced Swimming Test (FST) and Tail Suspension Test (TST).[21] Additionally, these derivatives have been explored for anticonvulsant and antipsychotic properties.[6]

Synthetic Methodologies

The synthesis of 2-phenylindole derivatives is crucial for exploring their structure-activity relationships and developing new drug candidates. Several methods have been established, with the Fischer indole synthesis being one of the most common.[4][6][22]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes a classical and widely used method for synthesizing the 2-phenylindole core.[21][23]

1. Step 1: Formation of Phenylhydrazone

  • Reactants: An appropriate acetophenone and phenylhydrazine.
  • Procedure:
  • Dissolve the acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).
  • Add a catalytic amount of glacial acetic acid.
  • Cool the mixture in an ice bath (0°C) to facilitate the precipitation of the solid product.
  • Filter the resulting phenylhydrazone, wash it with dilute HCl followed by rectified spirit.
  • Recrystallize the product from ethanol to obtain the purified phenylhydrazone.

2. Step 2: Cyclization to 2-Phenylindole

  • Reactant: The synthesized phenylhydrazone.
  • Catalyst: Polyphosphoric acid (PPA) or other acid catalysts like zinc chloride.
  • Procedure:
  • Place the substituted phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (180 g).
  • Heat the mixture, for example, in a water bath, to induce cyclization. The reaction involves an intramolecular condensation and elimination of ammonia.
  • After the reaction is complete, dilute the mixture with cold water.
  • Filter the solid product, which is the 2-phenylindole derivative.
  • Purify the crude product, for example, by flash column chromatography.

3. Step 3: N-Alkylation (Optional)

  • Reactants: The synthesized 2-phenylindole, an appropriate alkyl or aryl halide, and a base (e.g., K2CO3).
  • Solvent: DMF.
  • Procedure:
  • Prepare a mixture of the 2-phenylindole (3 mol), K2CO3 (6 mol), and the alkyl/aryl halide (4 mol) in DMF (10 mL).
  • Stir the reaction mixture at room temperature for approximately 4 hours.
  • Dilute the reaction mixture with cold water to precipitate the N-substituted product.
  • Filter and recrystallize the solid from ethanol.

Other synthetic strategies include palladium-catalyzed reactions, such as the heteroannulation of 2-haloaniline derivatives and phenylacetylene, which can be performed under mild, one-pot conditions.[3][23] Greener synthesis methods, including microwave-assisted reactions in aqueous media, are also being developed to improve efficiency and reduce environmental impact.[24]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into 2-phenylindole derivatives has generated valuable insights into their structure-activity relationships.[1][25][26] For instance, in the context of anti-inflammatory activity, the presence of a phenyl methyl sulfonyl (SO2Me) moiety enhances COX-2 inhibition.[13] For antibacterial agents, the addition of halogens and aliphatic hydrocarbons can improve antibacterial efficacy while reducing cytotoxicity.[14][15][16]

The future of drug discovery centered on the 2-phenylindole scaffold is promising. The ability of this "privileged structure" to interact with a diverse range of biological targets ensures its continued relevance.[1][27][28][29] Future research will likely focus on:

  • Fine-tuning selectivity: Modifying the scaffold to enhance selectivity for specific targets to minimize off-target effects.

  • Hybrid molecules: Conjugating the 2-phenylindole core with other pharmacophores to create hybrid drugs with dual mechanisms of action.[10][12]

  • Advanced synthetic methods: Developing more efficient, cost-effective, and environmentally friendly synthetic routes.[24][30]

  • Computational approaches: Utilizing artificial intelligence and molecular modeling to predict the biological activities of new derivatives and guide rational drug design.[1][25][31]

References

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This versatility has led to the development of numerous indole-containing drugs with applications in oncology, inflammation, and neurodegenerative diseases.[3][4] The 2-phenylindole motif, in particular, is a recurring pharmacophore in compounds targeting critical cellular machinery, including microtubules and inflammatory enzymes.[1][5] This guide focuses on a specific, less-explored derivative, 1-Ethyl-2-phenyl-1H-indole , proposing a structured, hypothesis-driven workflow for the identification and validation of its potential therapeutic targets. We present a comprehensive, multi-phase experimental plan designed for researchers, scientists, and drug development professionals, moving from broad, high-throughput screening to specific mechanistic validation. This document serves as a roadmap for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The 2-Phenylindole Scaffold as a Warrant for Investigation

The indole ring system is a fundamental component of many bioactive molecules, both natural and synthetic.[6] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activities.[3] The 2-phenylindole class has yielded compounds with a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][7] This broad bioactivity suggests that the 2-phenylindole core can be effectively utilized to design ligands for various high-value therapeutic targets.

Given the established precedent of the 2-phenylindole scaffold, novel derivatives such as this compound represent a compelling area for new drug discovery initiatives. The ethyl group at the N1 position may enhance lipophilicity and alter the compound's interaction with target proteins compared to its unsubstituted counterparts, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

This guide outlines a logical, phased approach to systematically investigate and validate the most probable therapeutic targets for this compound, focusing on two high-priority target classes based on the known activities of structurally related molecules:

  • Tubulin Polymerization

  • Cyclooxygenase (COX) Enzymes

The following sections provide the scientific rationale for prioritizing these targets and detail the experimental protocols required for a thorough investigation.

Prioritized Target Investigation Workflow

A systematic approach is critical to efficiently allocate resources and generate robust, interpretable data. We propose a three-phase workflow for each hypothesized target.

G cluster_0 Overall Target Validation Workflow Hypothesis Hypothesis Generation (e.g., Target is Tubulin) Phase1 Phase 1: In Vitro Screening (Biochemical Assays) Hypothesis->Phase1 GoNoGo1 Hit? Phase1->GoNoGo1 Analyze IC50 Phase2 Phase 2: Cellular Validation (Cell-Based Functional Assays) GoNoGo2 Cellular Activity? Phase2->GoNoGo2 Analyze EC50 Phase3 Phase 3: Selectivity & Mechanism (Counter-Screening & Advanced Assays) GoNoGo3 Selective? Phase3->GoNoGo3 Analyze Data GoNoGo1->Hypothesis No (Select New Hypothesis) GoNoGo1->Phase2 Yes GoNoGo2->Phase1 No (Re-evaluate Assay) GoNoGo2->Phase3 Yes GoNoGo3->Phase2 No (Refine Hypothesis) Validated Validated Target GoNoGo3->Validated Yes

Caption: General workflow for target identification and validation.

Target Hypothesis 1: Inhibition of Tubulin Polymerization

Rationale

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport.[8] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[9] A significant body of literature demonstrates that the 2-phenylindole scaffold is a potent inhibitor of tubulin polymerization, often by binding to the colchicine site.[10][11][12] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Therefore, it is a primary hypothesis that this compound functions as a tubulin polymerization inhibitor.

Experimental Validation Plan

Causality: This initial experiment directly tests the hypothesis by measuring the compound's effect on the formation of microtubules from purified tubulin in a cell-free system. A positive result provides direct biochemical evidence of target engagement.

Protocol:

  • Reagents: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), this compound (test compound), Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition), DMSO (vehicle control), Assay Buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Execution:

    • Pipette 90 µL of tubulin solution into a pre-warmed 96-well plate.

    • Add 10 µL of the diluted test compound, controls, or vehicle to the appropriate wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance (or fluorescence, depending on the kit) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance vs. time. Calculate the rate of polymerization and the final polymer mass. Determine the IC50 value of the test compound by plotting the inhibition of polymerization against the log of the compound concentration.

CompoundPredicted IC50 (µM)Control Type
This compoundTo be determinedTest Article
Nocodazole~ 0.5 - 2Inhibition (Positive)
PaclitaxelN/APromotion (Positive)
DMSONo effectVehicle (Negative)

Causality: Following biochemical validation, this assay confirms that the compound engages and disrupts the microtubule network within a cellular context. This step is crucial to ensure the compound is cell-permeable and retains its activity in a complex biological environment.

G cluster_1 Immunofluorescence Workflow for Microtubule Analysis A Seed Cells (e.g., HeLa) on Coverslips B Treat with Compound (Varying Concentrations + Controls) A->B C Fix Cells (e.g., with Methanol) B->C D Permeabilize & Block C->D E Primary Antibody Incubation (Anti-α-tubulin) D->E F Secondary Antibody Incubation (Fluorescently Labeled) E->F G Counterstain Nuclei (DAPI) F->G H Mount & Image (Confocal Microscopy) G->H

Caption: Workflow for visualizing cellular microtubule integrity.

Protocol:

  • Cell Culture: Seed HeLa or A549 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50), Nocodazole (positive control), and DMSO (vehicle) for 4-6 hours.

  • Fixation & Staining:

    • Fix the cells with ice-cold methanol for 10 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin (e.g., from BioLegend).[13]

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging & Analysis: Mount coverslips onto slides and visualize using a confocal microscope. Assess the integrity of the microtubule network. A positive result will show depolymerization and disruption of the filamentous network, similar to the Nocodazole control.

Target Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[14] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The indole scaffold is present in well-known NSAIDs like Indomethacin.[3][15] Furthermore, several 2-phenyl-3-sulfonylphenylindole derivatives have been identified as potent and selective COX-2 inhibitors.[16][17][18] This precedent strongly suggests that this compound may possess anti-inflammatory properties via COX inhibition.

G cluster_2 COX-Mediated Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGE2, etc.) PGH2->PGs COX->PGG2 Cyclooxygenase Activity Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX Inhibition

Caption: The arachidonic acid cascade and the site of COX inhibition.

Experimental Validation Plan

Causality: This experiment directly measures the compound's ability to inhibit the enzymatic activity of both COX isoforms. It is a critical first step to determine not only the potency but also the selectivity of the compound, which has significant implications for its potential therapeutic window and side-effect profile.

Protocol:

  • Reagents: COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical), Ovine COX-1 and Human Recombinant COX-2 enzymes, this compound, Celecoxib (selective COX-2 inhibitor), SC-560 (selective COX-1 inhibitor), DMSO (vehicle).

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series for IC50 determination.

  • Assay Execution:

    • Perform the assay according to the manufacturer's instructions, running separate reactions for COX-1 and COX-2 enzymes.

    • The assay typically measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

    • Add enzyme, heme, and the test compound/controls to wells of a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration. Plot percent inhibition vs. log concentration to determine the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

CompoundPredicted IC50 (COX-1) µMPredicted IC50 (COX-2) µMPredicted SI (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib>10~ 0.1 - 0.5> 20
SC-560~ 0.01> 10< 0.01

Causality: A positive result in the biochemical assay must be translated to a cellular context. This experiment measures the downstream consequence of COX inhibition—the reduction of prostaglandin production in cells stimulated to produce an inflammatory response. It validates that the compound can cross the cell membrane and inhibit the target in its native environment.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells or human whole blood.

  • Stimulation & Treatment:

    • Pre-treat cells with various concentrations of this compound, Indomethacin (positive control), or DMSO for 1 hour.

    • Stimulate inflammation and PGE2 production by adding Lipopolysaccharide (LPS) (1 µg/mL).

    • Incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit (e.g., from R&D Systems or Cayman Chemical).

  • Data Analysis: Plot the PGE2 concentration against the log of the test compound concentration to determine the cellular EC50 value. Compare the results to the biochemical IC50 to confirm cellular activity.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for elucidating the therapeutic targets of this compound. By systematically progressing through the described phases for high-priority targets like tubulin and COX enzymes, researchers can generate a robust data package to validate a mechanism of action.

Positive findings in these initial screens would warrant progression to Phase 3 studies, including broader kinase panel screening, selectivity assays against related targets, and in vivo efficacy studies in relevant disease models (e.g., xenograft tumor models for anticancer activity or carrageenan-induced paw edema for anti-inflammatory activity).[19] The structure of this compound holds significant promise, and this structured investigational approach provides the necessary scientific rigor to unlock its potential as a novel therapeutic agent.

References

The Synthetic Versatility of 1-Ethyl-2-phenyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Precursor in Modern Organic Synthesis and Drug Discovery

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a privileged heterocyclic motif, is a cornerstone of organic and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its profound biological and chemical significance.[1] Among the myriad of substituted indoles, the 2-phenylindole framework has garnered considerable attention due to its prominent role in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide focuses on a specific and highly versatile derivative, 1-Ethyl-2-phenyl-1H-indole , providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most importantly, its extensive utility as a strategic precursor in the synthesis of complex organic molecules.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic characteristics of a precursor is paramount for its effective utilization in synthesis. This compound is a stable, crystalline solid at room temperature, readily soluble in common organic solvents. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₆H₁₅N[4]
Molecular Weight 221.30 g/mol [4]
Appearance Pale yellow to tan crystalline solid[5] of initial search
Melting Point 95-98 °C[5] of initial search
Boiling Point 446 °C (Predicted)[5] of initial search
Solubility Soluble in ethanol, dichloromethane; slightly soluble in water.[5] of initial search
¹H NMR (CDCl₃, 400 MHz) δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H)[6]
¹³C NMR (CDCl₃, 101 MHz) δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05[6]
Mass Spectrum (EI) Key fragments (m/z): 221 (M+), 206, 115, 204[4]

Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be efficiently achieved through a two-step sequence: the classic Fischer indole synthesis to form 2-phenylindole, followed by N-alkylation.

Part 1: Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis, a venerable and robust method discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles.[7] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound.[8] For the synthesis of 2-phenylindole, acetophenone and phenylhydrazine are the key starting materials.[9]

Reaction Workflow: Fischer Indole Synthesis

acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone indole 2-Phenylindole hydrazone->indole Acid-catalyzed Cyclization

Caption: Fischer Indole Synthesis of 2-Phenylindole.

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is adapted from established procedures for the Fischer indole synthesis.[10]

  • Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone in a suitable solvent such as ethanol or acetic acid.

  • Acid-Catalyzed Cyclization: Add a strong acid catalyst, such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent.[10]

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into a mixture of ice and water. The crude 2-phenylindole will precipitate. Collect the solid by filtration and purify it by recrystallization from a suitable solvent like ethanol.

Part 2: N-Ethylation of 2-Phenylindole

The introduction of the ethyl group at the N1 position is a straightforward N-alkylation reaction. This transformation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an ethylating agent.[11]

Reaction Workflow: N-Ethylation

phenylindole 2-Phenylindole indolide Indolide Anion phenylindole->indolide base Base (e.g., NaH, KOH) base->indolide Deprotonation final_product This compound indolide->final_product ethylating_agent Ethylating Agent (e.g., Iodoethane) ethylating_agent->final_product Alkylation

Caption: N-Ethylation of 2-Phenylindole.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-alkylation of indoles.[6][11]

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylindole in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C.

  • Alkylation: Stir the mixture at room temperature for a short period to ensure complete deprotonation. Then, add iodoethane (or another suitable ethylating agent) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This compound as a Precursor in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules. The indole ring system is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution. The presence of the N-ethyl group prevents competing N-functionalization and can influence the steric and electronic properties of the molecule.

Electrophilic Substitution at the C3 Position

The C3 position of the this compound nucleus is highly activated towards electrophiles. This reactivity allows for the introduction of a variety of functional groups, which can then be further elaborated.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[13]

Reaction Workflow: Vilsmeier-Haack Formylation

indole This compound iminium Iminium Salt Intermediate indole->iminium vilsmeier Vilsmeier Reagent (DMF/POCl₃) vilsmeier->iminium Electrophilic Attack aldehyde This compound-3-carbaldehyde iminium->aldehyde Hydrolysis

Caption: Vilsmeier-Haack Formylation of this compound.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[6]

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF and add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Stir the mixture at this temperature for a short period to form the Vilsmeier reagent.

  • Formylation: Add a solution of this compound in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction and Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Then, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide.

  • Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude aldehyde can be purified by recrystallization or column chromatography.

Spectroscopic Data for this compound-3-carbaldehyde: [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.

The C3 position can also be readily halogenated, providing a handle for subsequent cross-coupling reactions. For instance, iodination can be achieved using N-iodosuccinimide (NIS).[5]

Experimental Protocol: Synthesis of 1-Ethyl-3-iodo-2-phenyl-1H-indole [5]

  • Reaction Setup: Dissolve this compound in chloroform (CHCl₃) and cool the solution to 0 °C.

  • Iodination: Add N-iodosuccinimide (NIS) in small portions over a few minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for several hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Evaporate the solvent, and extract the residue with dichloromethane. Wash the organic layer with water, dry over magnesium sulfate (MgSO₄), and concentrate. The product can be purified by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the C3 position, as described above, opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These transformations are instrumental in constructing complex molecular architectures.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Reaction Workflow: Sonogashira Coupling

iodoindole 1-Ethyl-3-iodo-2-phenyl-1H-indole coupled_product 3-Alkynyl-1-ethyl-2-phenyl-1H-indole iodoindole->coupled_product alkyne Terminal Alkyne alkyne->coupled_product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->coupled_product cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->coupled_product base Base (e.g., Amine) base->coupled_product

Caption: Sonogashira Coupling of 1-Ethyl-3-iodo-2-phenyl-1H-indole.

Experimental Protocol: Sonogashira Coupling of 1-Ethyl-3-iodo-2-phenyl-1H-indole [5]

  • Reaction Setup: To a solution of 1-ethyl-3-iodo-2-phenyl-1H-indole in a suitable solvent like diisopropylamine under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Alkyne Addition: Add the desired terminal alkyne to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for an extended period until the reaction is complete (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture through Celite and evaporate the solvent. The residue can be redissolved in an organic solvent, washed with dilute acid and brine, dried, and concentrated. Purification is typically achieved by column chromatography.

Applications in Drug Development

The 2-phenylindole scaffold is a key pharmacophore in a number of biologically active compounds. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, most notably as anticancer agents and kinase inhibitors.[2][3][15]

The synthetic handles introduced onto the this compound core, such as the formyl group from the Vilsmeier-Haack reaction or the alkynyl group from the Sonogashira coupling, serve as versatile starting points for the elaboration into more complex molecules with potential therapeutic value. For instance, the aldehyde can be converted into various heterocyclic systems or used in reductive amination reactions to introduce diverse side chains. The alkynyl group can participate in cycloaddition reactions or be further functionalized.

The development of selective kinase inhibitors is a major focus in modern oncology. Several kinase inhibitors are based on the indole framework, and the 2-phenylindole motif has been shown to be a promising scaffold for targeting various kinases.[4][15] The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting material for the generation of libraries of potential kinase inhibitors for screening and lead optimization.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its electron-rich indole core, with a reactive C3 position and a protected N1 position, allows for a wide range of selective functionalization reactions. The ability to introduce various electrophiles and to participate in powerful palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery, this compound provides a robust platform for the synthesis of novel compounds targeting a range of biological pathways, particularly in the realm of oncology and kinase inhibition. The protocols and data presented in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this important building block.

References

An In-depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Ethyl-2-phenyl-1H-indole and its analogs, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, physicochemical properties, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this chemical scaffold.

Introduction: The Privileged 2-Phenylindole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] This bicyclic aromatic compound, consisting of a benzene ring fused to a pyrrole ring, is a key pharmacophore in numerous biologically active substances, including the neurotransmitter serotonin and the hormone melatonin.[2] Within the vast family of indole derivatives, the 2-phenylindole moiety has emerged as a particularly promising forerunner in drug development.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This compound, the focus of this guide, is a derivative with an ethyl group at the 1-position and a phenyl group at the 2-position of the indole core.[4] This specific substitution pattern influences its electronic distribution, reactivity, and physical characteristics, which in turn dictate its biological activity.[4] This guide will explore the synthesis of this parent compound and its analogs, their biological evaluation, and the insights gained from structure-activity relationship (SAR) studies, providing a roadmap for the rational design of novel therapeutics based on the 2-phenylindole scaffold.

Synthesis of this compound and its Analogs

The synthesis of 2-phenylindoles can be achieved through various methods, with the Fischer indole synthesis being a classic and widely used approach.[5][6] Other modern techniques, including palladium-catalyzed reactions, offer alternative routes with high efficiency.[7][8]

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.[6] For the synthesis of the 2-phenylindole core, phenylhydrazine is condensed with acetophenone.[5]

General Workflow for Fischer Indole Synthesis:

Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Acetophenone Acetophenone Acetophenone->Condensation AcidCatalyst Acid Catalyst (e.g., ZnCl2, PPA) Cyclization Cyclization & Aromatization AcidCatalyst->Cyclization Catalyzes Phenylhydrazone Acetophenone Phenylhydrazone Condensation->Phenylhydrazone Formation of Hydrazone Phenylhydrazone->Cyclization Product 2-Phenylindole Cyclization->Product Formation of Indole Ring

Caption: Fischer Indole Synthesis Workflow.

N-Alkylation to Yield this compound

To obtain this compound, the synthesized 2-phenylindole undergoes N-alkylation. This is typically achieved by reacting the 2-phenylindole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-Phenylindole (via Fischer Indole Synthesis)

    • In a round-bottomed flask, combine phenylhydrazine (5.1 mmol) and acetophenone (5 mmol).[5]

    • Add anhydrous zinc chloride (200 mol%) and a few drops of glacial acetic acid.[5][6]

    • Mix the components thoroughly at room temperature for 10 minutes.[5]

    • Heat the mixture to 180°C and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[5]

    • Cool the reaction mixture to room temperature and dilute with dichloromethane and water.[5]

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent to yield 2-phenylindole.[5]

  • Step 2: N-Ethylation of 2-Phenylindole

    • Dissolve the purified 2-phenylindole in a suitable aprotic solvent, such as acetone or DMF.

    • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the indole nitrogen.

    • Add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Physicochemical Properties

This compound is a pale yellow to tan crystalline solid.[9] Its key physicochemical properties are summarized in the table below, alongside those of the parent 2-phenylindole for comparison.

PropertyThis compound2-Phenylindole
Molecular Formula C₁₆H₁₅N[10]C₁₄H₁₁N
Molecular Weight 221.30 g/mol [10]193.25 g/mol
Melting Point 95-98 °C[9]175-177 °C[2][3]
Boiling Point 446 °C[9]Not readily available
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[9]Freely soluble in organic solvents such as dichloromethane, CCl₄, and ethanol.[2][3]
Appearance Light yellow to tan solid[9]Crystalline solid[2][3]

Biological Activities and Therapeutic Potential

The 2-phenylindole scaffold is a versatile pharmacophore with a wide range of biological activities.[1][3] The introduction of an ethyl group at the N-1 position can modulate these activities, influencing factors like metabolic stability and receptor binding.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 2-phenylindole derivatives against various cancer cell lines, including breast, lung, and leukemia.[2][3] Some derivatives act by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[2][3] Quantitative structure-activity relationship (QSAR) studies have been conducted to develop predictive models for the anticancer activity of 2-phenylindole derivatives.[11] Some 2-phenylindole analogs have also been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, which could potentially reverse antibiotic resistance.[12]

Proposed Mechanism of Action for Anticancer Activity:

Compound 2-Phenylindole Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitosis Cell Division (Mitosis) Microtubules->Mitosis Essential for Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Inhibition of Tubulin Polymerization.

Anti-inflammatory Activity

Certain 2-phenylindole derivatives have demonstrated significant anti-inflammatory properties.[3] For instance, compounds with a methylsulfonyl group have shown potent in vivo anti-inflammatory activity, with some being more active than the standard drug indomethacin.[3] Molecular docking studies suggest that these compounds exhibit excellent binding interactions with the COX-2 enzyme, a key target in inflammation.[2][3]

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, 2-phenylindole derivatives have been reported to possess a broad range of other biological activities, including:

  • Antimicrobial Activity: Effective against various bacteria and fungi.[3]

  • Antiviral Activity: Some derivatives have shown potent activity against viruses like HBV by inhibiting viral replication.[2][3]

  • Antioxidant Activity: The indole moiety is known for its radical scavenging properties, contributing to the antioxidant potential of these compounds.[2][3]

  • Neuroprotective Effects: Certain analogs have been studied for their potential in treating neurological disorders.[2]

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole ring and the 2-phenyl ring. Understanding these structure-activity relationships is crucial for the design of more potent and selective drug candidates.

  • Substituents on the Indole Ring:

    • N-1 Position: Alkylation at the N-1 position, as in this compound, can influence the compound's lipophilicity and metabolic stability. The nature of the N-substituent can also impact the binding affinity to various receptors.[13][14]

    • C-5 Position: The introduction of electron-withdrawing groups, such as a nitro group, has been shown to be favorable for certain activities, like the inhibition of the NorA efflux pump.[12]

  • Substituents on the 2-Phenyl Ring:

    • The substitution pattern on the 2-phenyl ring significantly affects the biological activity. For example, the presence of a hydroxyl or methoxycarbonyl group can enhance potency against specific targets.[12]

  • Glycosylation:

    • Glycosylated 2-phenylindoles have been investigated as DNA binding and potential antitumor agents. The nature of the carbohydrate moiety and the linker connecting it to the indole core have a clear influence on DNA binding and cytotoxicity.[15]

Experimental Protocols: Biological Evaluation

To assess the therapeutic potential of this compound and its analogs, a variety of in vitro and in vivo assays are employed. Below is a representative protocol for evaluating the in vitro anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add the media containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Assay:

Start Start: Cancer Cell Line Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Test Compound (e.g., this compound) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formation of Formazan Crystals MTT->Formazan Metabolic Reduction Solubilization Solubilize Formazan Formazan->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Data Analysis & IC50 Determination Absorbance->Analysis

Caption: MTT Assay Workflow for Cytotoxicity.

Conclusion and Future Directions

This compound and its analogs represent a rich and versatile chemical scaffold with significant therapeutic potential across multiple disease areas. The diverse biological activities, coupled with the amenability of the indole core to chemical modification, make this class of compounds highly attractive for drug discovery and development. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the biological effects of these compounds.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into in vivo animal models of disease.

  • AI and Machine Learning: Utilizing artificial intelligence to predict the biological activities of new 2-phenylindole derivatives and guide the design of next-generation therapeutics.[1]

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the this compound scaffold and its analogs can be realized.

References

Methodological & Application

Synthesis of 1-Ethyl-2-phenyl-1H-indole via Fischer Indole Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The Fischer indole synthesis, a venerable and remarkably versatile reaction, has remained a cornerstone of synthetic organic chemistry for over a century since its discovery by Hermann Emil Fischer in 1883.[1] This powerful acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a direct and efficient route to a vast array of substituted indoles.[2][3]

This application note provides a comprehensive, in-depth guide for the synthesis of 1-Ethyl-2-phenyl-1H-indole, a representative N-substituted indole derivative. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed explanation of the underlying chemical principles and experimental considerations. By understanding the "why" behind each step, the researcher is empowered to troubleshoot and adapt this methodology for the synthesis of other indole analogs.

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis proceeds in two primary stages: the formation of the N-ethyl-N-phenylhydrazine precursor and the subsequent acid-catalyzed cyclization with acetophenone.

Overall Reaction:

The core of this synthesis lies in the Fischer indole cyclization, a cascade of reactions that masterfully constructs the bicyclic indole ring system. The accepted mechanism involves the following key transformations:[1]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of N-ethyl-N-phenylhydrazine and acetophenone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it positions the atoms for the subsequent sigmatropic rearrangement.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction that forms the key C-C bond of the indole scaffold.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under the acidic conditions drives the reaction to completion, yielding the stable, aromatic this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the N-ethyl-N-phenylhydrazine precursor and the final product, this compound.

Part 1: Synthesis of N-Ethyl-N-phenylhydrazine

N-Ethyl-N-phenylhydrazine is a key intermediate that is not always commercially available and often needs to be prepared. A reliable method involves the nitrosation of N-ethylaniline followed by reduction.

Materials and Reagents:

ReagentGradeRecommended Supplier
N-EthylanilineReagent Grade, ≥98%Sigma-Aldrich
Sodium NitriteACS Grade, ≥97%Fisher Scientific
Hydrochloric AcidACS Grade, 37%VWR
Zinc DustReagent Grade, <10 µmAlfa Aesar
Acetic AcidGlacial, ACS GradeJ.T. Baker
Diethyl EtherAnhydrous, ≥99%EMD Millipore
Sodium SulfateAnhydrous, GranularBDH

Protocol:

Step 1a: Nitrosation of N-Ethylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-ethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.11 mol) in water (25 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes. The formation of a yellow, oily layer of N-nitroso-N-ethylaniline should be observed.

  • Separate the oily layer using a separatory funnel and wash it with cold water (2 x 50 mL).

Step 1b: Reduction to N-Ethyl-N-phenylhydrazine

  • In a separate three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of zinc dust (0.3 mol) in water (50 mL).

  • Cool the suspension to 10-15 °C in an ice bath.

  • Slowly add the crude N-nitroso-N-ethylaniline from the previous step to the zinc suspension, followed by the dropwise addition of glacial acetic acid (60 mL) while maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Filter the reaction mixture to remove excess zinc dust and wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-ethyl-N-phenylhydrazine as an oil, which can be used in the next step without further purification.

Part 2: Fischer Indole Synthesis of this compound

This protocol is adapted from the well-established synthesis of 2-phenylindole, with modifications to accommodate the N-ethylated hydrazine.[5]

Materials and Reagents:

ReagentGradeRecommended Supplier
N-Ethyl-N-phenylhydrazineAs prepared in Part 1-
AcetophenoneReagent Grade, ≥99%Sigma-Aldrich
Polyphosphoric Acid (PPA)Laboratory GradeAlfa Aesar
EthanolAnhydrous, ≥99.5%Fisher Scientific
Ethyl AcetateHPLC Grade, ≥99.9%Fisher Scientific
HexanesACS Grade, ≥98.5%VWR
Sodium BicarbonateACS Grade, PowderEMD Millipore
Anhydrous Sodium SulfateACS Grade, GranularBDH
Silica Gel for Column Chromatography230-400 mesh, 60 ÅSorbent Technologies

Protocol:

Step 2a: Formation of the Hydrazone (One-Pot Approach)

  • In a round-bottom flask, combine N-ethyl-N-phenylhydrazine (0.05 mol) and acetophenone (0.05 mol).

  • Add glacial acetic acid (50 mL) to the mixture.

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2b: Cyclization to this compound

  • To the hot solution containing the hydrazone, cautiously add polyphosphoric acid (PPA) (50 g) in portions. Caution: The addition is exothermic.

  • After the addition of PPA, continue to heat the mixture at 100-120 °C for 2-3 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Workflow Diagram:

Fischer_Indole_Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fischer Indole Synthesis cluster_2 Purification N-Ethylaniline N-Ethylaniline Nitrosation Nitrosation N-Ethylaniline->Nitrosation NaNO2, HCl N-Nitroso-N-ethylaniline N-Nitroso-N-ethylaniline Nitrosation->N-Nitroso-N-ethylaniline Reduction Reduction N-Nitroso-N-ethylaniline->Reduction Zn, Acetic Acid N-Ethyl-N-phenylhydrazine N-Ethyl-N-phenylhydrazine Reduction->N-Ethyl-N-phenylhydrazine Hydrazone_Formation Hydrazone_Formation N-Ethyl-N-phenylhydrazine->Hydrazone_Formation Acetophenone, Acetic Acid Hydrazone_Intermediate Hydrazone_Intermediate Hydrazone_Formation->Hydrazone_Intermediate Cyclization Cyclization Hydrazone_Intermediate->Cyclization PPA, Heat Crude_Product Crude_Product Cyclization->Crude_Product Work-up Purification_Step Purification_Step Crude_Product->Purification_Step Column Chromatography or Recrystallization This compound This compound Purification_Step->this compound

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the product oils out, add a small amount of water to induce crystallization. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Column Chromatography: For a higher degree of purity, the crude product can be purified by flash column chromatography on silica gel.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity). The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Data
Appearance Off-white to pale yellow solid
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the indole and phenyl rings.
¹³C NMR Resonances corresponding to the ethyl group carbons, and the aromatic carbons of the indole and phenyl moieties.
IR Spectroscopy Absence of N-H stretching vibrations (around 3400 cm⁻¹), presence of C-H aromatic and aliphatic stretching, and characteristic aromatic C=C stretching bands.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₅N, MW: 221.30 g/mol ).[7]

Representative Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.70-7.20 (m, 9H, Ar-H), 6.55 (s, 1H, indole C3-H), 4.15 (q, 2H, N-CH₂), 1.45 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~140.0, 137.5, 132.0, 129.0, 128.5, 128.0, 127.5, 122.0, 120.5, 120.0, 110.0, 101.0, 41.9, 15.1.[8]

  • IR (KBr, cm⁻¹): ~3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1600, 1490, 1460 (Ar C=C stretch), 740 (Ar C-H bend).

  • MS (EI): m/z (%) 221 (M⁺), 206 (M⁺ - CH₃).[7]

Troubleshooting and Key Considerations

  • Choice of Acid Catalyst: While polyphosphoric acid is effective, other Brønsted or Lewis acids such as zinc chloride, sulfuric acid, or p-toluenesulfonic acid can also be used.[1] The choice of catalyst can influence reaction times and yields.

  • Reaction Temperature: The cyclization step is typically performed at elevated temperatures. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition and side product formation.

  • Purity of Hydrazine: The purity of the N-ethyl-N-phenylhydrazine is important. Impurities can lead to side reactions and lower yields of the desired indole.

  • Work-up Procedure: Complete neutralization of the acidic reaction mixture is crucial to ensure efficient extraction of the product into the organic phase.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Fischer indole synthesis. By elucidating the reaction mechanism, offering step-by-step experimental procedures, and providing comprehensive characterization and troubleshooting guidance, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of indole derivatives, underscoring the enduring power and versatility of this classic named reaction.

References

One-pot synthesis of 1-Ethyl-2-phenyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 1-Ethyl-2-phenyl-1H-indole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among its many variations, the 2-phenylindole motif is of particular interest, forming the core of compounds evaluated for potent anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The N-ethyl substitution on the indole ring often enhances lipophilicity and can modulate the compound's pharmacokinetic profile, making the this compound framework a valuable target in modern drug discovery.[1][6]

Traditional multi-step syntheses, while effective, are often hampered by laborious work-up procedures, purification of intermediates, and cumulative yield losses. One-pot synthesis methodologies offer an elegant and efficient alternative, enhancing atom economy, reducing solvent waste, and accelerating the discovery timeline.[7][8]

This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound. We will delve into the causality behind the experimental design, grounded in the classic Fischer indole synthesis, and present a self-validating system for researchers to reliably produce this key heterocyclic building block.

Scientific Rationale: The Fischer Indole Synthesis Mechanism

The most direct and historically significant route to the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[9][10] This reaction constructs the aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] Our one-pot protocol leverages this powerful transformation by combining the initial formation of the key hydrazone intermediate and its subsequent acid-catalyzed cyclization into a single, seamless operation.

The accepted mechanism proceeds through several distinct stages:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an N-substituted phenylhydrazine (N-ethyl-N-phenylhydrazine) with a ketone (acetophenone) to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.

  • [9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[9]

  • Aromatization & Cyclization: The di-imine intermediate rearomatizes, which is followed by an intramolecular cyclization to form a cyclic aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, collapsing to form the thermodynamically stable, aromatic indole ring system.[10]

Our choice of a one-pot protocol is predicated on the understanding that the phenylhydrazone intermediate does not need to be isolated.[10] By carefully selecting the acid catalyst and reaction conditions, the entire cascade can be driven to completion in a single reaction vessel.

Visualizing the Reaction Mechanism

Fischer Indole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination A N-Ethyl-N-phenylhydrazine + Acetophenone B N-Ethyl-N'- (1-phenylethylidene) -phenylhydrazone A->B H⁺, -H₂O C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Aromatization & Cyclization F This compound E->F -NH₃, H⁺

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialFormulaCAS No.SupplierNotes
N-Ethyl-N-phenylhydrazineC₈H₁₂N₂622-40-2Sigma-AldrichCorrosive, Toxic
AcetophenoneC₈H₈O98-86-2Sigma-AldrichFlammable, Irritant
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1Sigma-AldrichCorrosive
TolueneC₇H₈108-88-3Fisher ScientificFlammable, Toxic
Ethyl AcetateC₄H₈O₂141-78-6Fisher ScientificFlammable
HexanesC₆H₁₄110-54-3Fisher ScientificFlammable
Saturated Sodium BicarbonateNaHCO₃144-55-8Fisher ScientificAqueous solution
Anhydrous Magnesium SulfateMgSO₄7487-88-9Fisher ScientificDrying agent
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Glass column for chromatography
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure

Visualizing the Experimental Workflow

One-Pot Synthesis Workflow start Start: Assemble Glassware reagents 1. Charge Flask: - N-Ethyl-N-phenylhydrazine (5 mmol) - Acetophenone (5 mmol) - Toluene (25 mL) start->reagents catalyst 2. Add Catalyst: - Polyphosphoric Acid (10 g) reagents->catalyst reflux 3. Heat to Reflux (110°C) - Monitor by TLC for 2-4 hours catalyst->reflux workup 4. Work-up: - Cool to RT - Quench with ice-water - Neutralize with NaHCO₃ reflux->workup extraction 5. Extraction: - Extract with Ethyl Acetate (3x) - Dry with MgSO₄ workup->extraction purification 6. Purification: - Concentrate via Rotovap - Column Chromatography extraction->purification end End: Isolate Pure Product purification->end

Caption: Workflow for the one-pot synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethyl-N-phenylhydrazine (0.68 g, 5 mmol, 1.0 eq) and acetophenone (0.60 g, 5 mmol, 1.0 eq).

  • Solvent Addition: Add 25 mL of toluene to the flask to dissolve the reactants.

  • Catalyst Addition: While stirring, carefully and slowly add polyphosphoric acid (PPA) (approx. 10 g) to the reaction mixture. The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Expected Results & Characterization
ParameterExpected Outcome
Yield 65-80%
Appearance White to off-white crystalline solid
Molecular Formula C₁₆H₁₅N[11]
Molecular Weight 221.30 g/mol [11]
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.0 Hz, 1H), 7.55-7.48 (m, 2H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 2H), 7.15 (t, J=7.4 Hz, 1H), 6.70 (s, 1H), 4.20 (q, J=7.3 Hz, 2H), 1.45 (t, J=7.3 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 140.5, 136.8, 132.5, 129.0, 128.8, 128.2, 128.0, 121.0, 120.5, 119.5, 109.5, 101.0, 41.5, 15.2
MS (EI) m/z (%): 221 (M⁺, 100), 206 (M⁺-CH₃, 85)[11]

Note: NMR chemical shifts are predicted values and may vary slightly based on experimental conditions.

Safety Precautions and Waste Management

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Reagent-Specific Hazards:

  • N-Ethyl-N-phenylhydrazine: Toxic and corrosive. Avoid inhalation and skin contact.

  • Polyphosphoric Acid (PPA): Highly corrosive. Reacts vigorously with water. Handle with extreme care.

  • Toluene & Ethyl Acetate: Flammable liquids and harmful if inhaled or absorbed through the skin. Keep away from ignition sources.[13]

First-Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Waste Disposal:

  • All organic waste, including solvents and reaction residues, should be collected in a designated hazardous waste container.

  • Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines. Do not discard chemical waste down the drain.[12]

References

Application and Protocol for the N-Alkylation of 2-Phenylindole to Yield 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. N-alkylation of indoles is a critical synthetic transformation that allows for the modulation of their biological activity, physicochemical properties, and metabolic stability. The introduction of an ethyl group at the N1 position of 2-phenylindole to form 1-Ethyl-2-phenyl-1H-indole is a key step in the synthesis of various biologically active molecules. This guide provides a comprehensive, in-depth protocol for this N-alkylation reaction, grounded in established chemical principles and supported by authoritative references.

Mechanistic Insights: The Chemistry of Indole N-Alkylation

The N-alkylation of 2-phenylindole proceeds via a two-step mechanism analogous to the Williamson ether synthesis. This process involves the deprotonation of the indole nitrogen followed by a bimolecular nucleophilic substitution (SN2) reaction.

  • Deprotonation: The N-H proton of the indole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to abstract this proton, forming a highly nucleophilic indolide anion. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the indolide anion more accessible for the subsequent reaction.[1]

  • Nucleophilic Attack (SN2): The resulting indolide anion acts as a potent nucleophile and attacks the electrophilic carbon of the ethylating agent, in this case, ethyl iodide. The iodide ion is an excellent leaving group, facilitating the SN2 reaction to form the desired N-alkylated product, this compound.[2]

To visualize this process, the following workflow diagram illustrates the key steps:

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Phenylindole 2-Phenylindole Deprotonation Deprotonation of 2-Phenylindole 2-Phenylindole->Deprotonation 1. Ethyl_Iodide Ethyl Iodide SN2_Reaction SN2 Reaction with Ethyl Iodide Ethyl_Iodide->SN2_Reaction NaH_DMF Sodium Hydride in DMF NaH_DMF->Deprotonation Deprotonation->SN2_Reaction 2. Quenching Quenching SN2_Reaction->Quenching 3. Extraction Extraction Quenching->Extraction 4. Purification Column Chromatography or Recrystallization Extraction->Purification 5. Final_Product This compound Purification->Final_Product 6.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed to provide a reliable and reproducible method for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
2-PhenylindoleC14H11N193.25948-65-2Starting material
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Strong base, handle with care
N,N-Dimethylformamide (DMF), anhydrousC3H7NO73.0968-12-2Anhydrous solvent is crucial
Ethyl IodideC2H5I155.9775-03-6Alkylating agent, light-sensitive
Diethyl Ether (anhydrous)(C2H5)2O74.1260-29-7For extraction
Saturated aqueous Ammonium ChlorideNH4Cl53.4912125-02-9For quenching
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5For washing
Anhydrous Sodium SulfateNa2SO4142.047757-82-6Drying agent
Silica Gel (for column chromatography)SiO260.087631-86-9For purification
HexaneC6H1486.18110-54-3Eluent for chromatography
Ethyl AcetateC4H8O288.11141-78-6Eluent for chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-phenylindole (1.0 eq.).

    • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the 2-phenylindole.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the indolide anion is often indicated by a color change and/or evolution of hydrogen gas.

  • N-Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl iodide (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[3][4][5]

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[6]

Characterization of this compound:

  • Appearance: Pale yellow to tan crystalline solid.

  • Molecular Formula: C16H15N

  • Molecular Weight: 221.30 g/mol .[7]

  • Melting Point: 191-192 °C.[6]

  • 1H NMR: Spectral data should be consistent with the structure of this compound.[6][8]

Causality Behind Experimental Choices and Troubleshooting

Choice of Base and Solvent: The combination of sodium hydride (a strong, non-nucleophilic base) and DMF (a polar aprotic solvent) is a classic choice for N-alkylation of indoles.[1] DMF's high dielectric constant helps to dissociate the sodium indolide ion pair, increasing the nucleophilicity of the indole nitrogen. This combination favors N-alkylation over the potential side reaction of C3-alkylation. While other bases like potassium carbonate can be used, NaH generally provides higher yields for this type of transformation.

Control of Side Reactions: The primary side reaction in indole alkylation is C3-alkylation, as the C3 position is also nucleophilic. To minimize this:

  • Use of a polar aprotic solvent like DMF is key.

  • Maintaining a low reaction temperature during the addition of the alkylating agent can also help to control selectivity.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low YieldIncomplete deprotonation.Ensure NaH is fresh and the reaction is conducted under strictly anhydrous conditions.
Side reactions (C3-alkylation).Ensure proper temperature control and the use of a suitable polar aprotic solvent.
Incomplete reaction.Allow for sufficient reaction time; monitor by TLC.
Product is an oil and difficult to purifyImpurities present.Optimize column chromatography conditions. Try recrystallization from different solvent systems.

Conclusion

The N-alkylation of 2-phenylindole to synthesize this compound is a robust and reliable reaction when performed with careful attention to experimental detail. The use of sodium hydride in DMF provides an effective means to achieve high yields of the desired N-alkylated product. This protocol, along with the provided mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Application Note: High-Purity 1-Ethyl-2-phenyl-1H-indole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-Ethyl-2-phenyl-1H-indole, a key intermediate in pharmaceutical research, through recrystallization.[1] We delve into the foundational principles of recrystallization, present detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, and offer a robust troubleshooting guide. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity and yield of the target compound.

Compound Profile and Purification Rationale

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is fundamental to designing an effective purification strategy. This compound is a pale yellow to tan crystalline solid.[1] Its key properties are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅N[2][3]
Molecular Weight ~221.30 g/mol [3][4]
Melting Point 95-98 °C[1]
Appearance Pale yellow to tan crystalline solid[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.[1][5][6]
The Principle of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility.[7] The core concept is that most solids are more soluble in a hot solvent than in a cold one.[7] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[7]

Rationale for Purifying this compound

The synthesis of this compound, often achieved through the N-alkylation of 2-phenylindole, can result in several process-related impurities.[8] These may include unreacted starting materials (2-phenylindole), residual alkylating agents, and byproducts from side reactions. Given that this compound is a stable, crystalline solid with a defined melting point, recrystallization is an exceptionally effective and economical method for removing these impurities to achieve the high purity required for downstream applications in drug development and chemical synthesis.[9]

Solvent System Selection and Optimization

The success of any recrystallization procedure hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[10]

Recommended Solvent Systems

Based on the polar (N-H bond in indole precursors) and non-polar (phenyl and ethyl groups) characteristics of the molecule, several solvent systems are viable candidates.

  • Single-Solvent System: Ethanol is a highly effective solvent for the recrystallization of many indole derivatives, including this compound.[8] It is readily available, has a suitable boiling point (78 °C), and can dissolve the compound when hot while allowing for good recovery upon cooling.

  • Mixed-Solvent Systems: For instances where a single solvent does not provide optimal results, a mixed-solvent or binary system can be employed.[10] This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.[11] Common pairs for indole derivatives include:

    • Ethanol/Water[12]

    • Hexane/Ethyl Acetate[12][13]

Experimental Protocol for Solvent Screening

To empirically determine the best solvent, perform the following small-scale test:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Recrystallization Workflow

The following diagram illustrates the fundamental steps of the purification process.

G cluster_0 Dissolution & Filtration cluster_1 Crystallization & Isolation A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Solution contains insoluble particles C Slow Cooling to Room Temperature A->C Clear Solution B->C D Ice Bath Cooling C->D E Vacuum Filtration (Collect Crystals) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Product

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate. Continue to add small portions of hot ethanol until the solid completely dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration.[15] Pre-heat a stemless or short-stemmed funnel and a receiving flask with boiling ethanol.[10][16] Place a fluted filter paper in the funnel and pour the hot solution through it quickly.[16] This step prevents the desired compound from crystallizing prematurely on the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the cloud point).[10] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[10]

  • Cooling, Isolation, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold ethanol-water mixture of the same final composition to wash the crystals.

Troubleshooting and Purity Assessment

IssuePossible Cause(s)Recommended Solution(s)Source(s)
"Oiling Out" (product separates as a liquid)The boiling point of the solvent is higher than the compound's melting point. The solution is supersaturated. Cooling is too rapid.Reheat to dissolve the oil, add more solvent to lower the saturation point, and allow to cool more slowly. Vigorously stir the solution as it cools to break up oils.[10]
No Crystal Formation The solution is not sufficiently saturated. Too much solvent was used.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[12]
Premature Crystallization (during hot filtration)The solution cooled too quickly in the funnel stem.Use a stemless or short-stemmed funnel. Pre-heat all glassware (funnel, receiving flask) with hot solvent before filtering. Use a slight excess of solvent and evaporate it after filtration.[16]
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred.Use the minimum amount of solvent necessary. Ensure adequate cooling in an ice bath. Follow proper hot filtration techniques.[16]
Purity Assessment
  • Thin-Layer Chromatography (TLC): Monitor the purity of the recrystallized product against the crude material. A pure compound should ideally show a single spot. A suitable mobile phase could be a mixture of hexane and ethyl acetate.[12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value (95-98 °C). A broad or depressed melting point indicates the presence of impurities.

References

Application Note: A Validated Column Chromatography Protocol for the Purification of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, robust, and validated protocol for the purification of 1-Ethyl-2-phenyl-1H-indole using normal-phase column chromatography. The methodology is designed for researchers, chemists, and drug development professionals who require high-purity material for subsequent applications. The protocol emphasizes the scientific rationale behind each step, from the selection of the stationary and mobile phases to the monitoring of fractions and final product isolation. By integrating principles of process validation, this guide ensures reproducibility and reliability, critical for research and pharmaceutical development environments.[1][2][3]

Introduction: The Significance of Purifying this compound

The this compound scaffold is a significant heterocyclic motif present in numerous biologically active compounds and is a key building block in medicinal chemistry and materials science. Synthetic routes, such as modified Fischer indole syntheses or palladium-catalyzed couplings, often yield a crude product containing unreacted starting materials, intermediates, and side-products.[4][5] The presence of these impurities can confound biological assays, impede crystallization, and compromise the integrity of downstream applications.

Therefore, a robust purification strategy is not merely a procedural step but a critical requirement to ensure the quality, safety, and efficacy of the final compound.[2] Column chromatography is a versatile and powerful technique for isolating and purifying compounds from complex mixtures, making it an indispensable tool in both academic research and industrial drug development.[6][7][8] This document outlines an optimized and validated protocol for its application to this compound.

Foundational Principles: Chromatographic Separation

The purification of this compound by column chromatography is predicated on the principle of differential partitioning.[6][9] The components of the crude mixture are separated based on their varying affinities for a polar stationary phase and a non-polar mobile phase.

  • The Analyte (this compound): This molecule possesses a molecular formula of C₁₆H₁₅N and a molecular weight of approximately 221.30 g/mol .[10] Its structure, dominated by two aromatic rings and an ethyl group, renders it significantly non-polar (hydrophobic), with a calculated XLogP3-AA value of 4.0.[10][11] This characteristic is the primary determinant for selecting the chromatographic conditions.

  • Stationary Phase Selection: For a non-polar compound, a polar stationary phase is employed in a technique known as normal-phase chromatography. Silica gel (SiO₂) is the adsorbent of choice due to its high polarity, excellent resolving power for a wide range of compounds, and cost-effectiveness.[8][12] Its surface is rich in silanol (Si-OH) groups, which interact with polar functional groups of the molecules in the mixture.

  • Mobile Phase (Eluent) Selection: The mobile phase must be sufficiently non-polar to ensure the analyte does not remain permanently adsorbed to the silica gel. A solvent system composed of a non-polar solvent and a moderately polar "kicker" solvent is ideal. A mixture of hexanes and ethyl acetate is a classic choice, offering a tunable polarity that can be optimized to achieve separation from both more polar and less polar impurities.[4][13] The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).[8]

Pre-Column Analysis: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to develop an appropriate solvent system using TLC. This small-scale experiment predicts the separation on the larger column and helps identify the target product's retention factor (Rf).

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator F₂₅₄).

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. Indole derivatives are typically UV-active.[14]

  • Optimization: The ideal solvent system should provide an Rf value for the target compound of approximately 0.25-0.35 . Adjust the ratio of ethyl acetate to hexanes to achieve this Rf. A higher concentration of ethyl acetate will increase the Rf of all components.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Materials and Equipment
  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Celite® 545 or additional silica gel for dry loading

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet packing method is preferred as it minimizes air bubbles and cracks in the stationary phase bed, which can lead to poor separation.[15]

  • Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel (approx. 40-50 g) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.

  • Clamp the column vertically. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion.

  • Gently tap the sides of the column to encourage even settling of the silica gel.

  • Continuously add eluent to prevent the silica bed from running dry. Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer. The column is now packed and equilibrated. Crucially, the silica bed must not be allowed to run dry from this point forward. [15]

Step 2: Sample Loading (Dry Loading) Dry loading is superior for sample application as it ensures a narrow, concentrated starting band, leading to better resolution.[16]

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Gently add the mobile phase to the column, taking care not to disturb the sample layer.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 15-20 mL per tube).

  • Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). This will elute highly non-polar impurities first.

  • Monitor the collected fractions by TLC.

  • If the target compound is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate). This is known as a step-gradient elution. An example is described for a similar compound where a mixture of ether and pentane (1:99) was used.[17]

Step 4: Fraction Analysis and Pooling

  • Spot every few fractions onto a TLC plate.

  • Develop and visualize the plate as described in Section 3.

  • Identify the fractions containing only the pure target compound (a single spot at the correct Rf).

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

Step 5: Solvent Removal and Product Isolation

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • The resulting solid or oil is the purified this compound.

  • Determine the final mass and calculate the percentage yield. Confirm purity using analytical methods such as NMR, HPLC, or Mass Spectrometry.

Data Summary and Visualization

Protocol Parameters Table
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent for normal-phase separation of a non-polar analyte.[4][13]
Analyte to Adsorbent Ratio 1:40 to 1:50 (w/w)Ensures sufficient resolving capacity for the separation.[8]
Mobile Phase Hexane / Ethyl AcetateTunable, non-polar solvent system.[4][13]
Initial Eluent Polarity 1-2% Ethyl Acetate in HexaneElutes very non-polar impurities first.
Elution of Product 2-10% Ethyl Acetate in HexanePolarity is increased to move the target compound down the column.
Target Rf (TLC) ~0.30 in 95:5 Hexane:EtOAcProvides optimal separation on the column.
Detection Method UV light (254 nm)The indole ring is strongly UV-absorbent.[14]

Workflow Diagram

Purification_Workflow Crude Crude This compound Prep Sample Preparation (Dry Loading on Celite) Crude->Prep Column Packed Chromatography Column (Silica Gel) Prep->Column Load Sample Elution Step-Gradient Elution (Hexane:EtOAc) Collection Fraction Collection Elution->Collection Elute TLC TLC Analysis (UV Detection) Collection->TLC Monitor Pooling Pooling of Pure Fractions TLC->Pooling Identify & Combine Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure Purified Product Evaporation->Pure

References

Application Notes and Protocols for Cytotoxicity Assays of 1-Ethyl-2-phenyl-1H-indole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, the 2-phenylindole scaffold has emerged as a particularly promising pharmacophore in oncology research.[3][4] Compounds bearing this moiety have demonstrated significant antiproliferative and cytotoxic effects against a diverse range of human cancer cell lines.[3][5][6] The versatility of the indole ring allows for substitutions at various positions, leading to a wide array of derivatives with potentially enhanced potency and selectivity. This document focuses on a specific derivative, 1-Ethyl-2-phenyl-1H-indole, and provides a comprehensive guide for researchers to evaluate its cytotoxic potential in a cancer research setting.

While direct cytotoxic data for this compound is emerging, the extensive body of research on analogous N-substituted and C-substituted 2-phenylindoles provides a strong rationale for its investigation as a potential anticancer agent.[7][8] These derivatives have been shown to induce cell death through various mechanisms, including the induction of apoptosis and the inhibition of crucial cellular processes like tubulin polymerization.[5][9][10][11] This application note will provide detailed protocols for assessing the cytotoxicity of this compound, discuss potential mechanisms of action based on related compounds, and offer insights into data interpretation.

Mechanism of Action: Insights from 2-Phenylindole Derivatives

The anticancer activity of 2-phenylindole derivatives is often attributed to their ability to interfere with microtubule dynamics.[9][10][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[12] Compounds that disrupt microtubule function are potent antimitotic agents and form a major class of cancer chemotherapeutics.[11][12] Several 2-phenylindole derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.[9][13]

Beyond tubulin inhibition, 2-phenylindole derivatives have also been shown to induce apoptosis through other pathways.[5][14] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[15] Studies have demonstrated that certain 2-phenylindoles can modulate the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the key executioners of apoptosis.[14][16][17] It is hypothesized that this compound may share these mechanisms of action, making the investigation of its effects on tubulin polymerization and apoptosis induction a logical next step following initial cytotoxicity screening.

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indole This compound Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Inhibition Apoptosis Apoptotic Pathways Indole->Apoptosis Induction Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Caspase Caspase Activation Apoptosis->Caspase CycleArrest G2/M Cell Cycle Arrest Microtubule->CycleArrest CellDeath Apoptotic Cell Death Caspase->CellDeath CycleArrest->CellDeath

Caption: Potential Mechanisms of Action for this compound.

Cytotoxicity Data for Structurally Related 2-Phenylindole Derivatives

The following table summarizes the cytotoxic activity of various 2-phenylindole derivatives against a panel of human cancer cell lines. This data, gathered from published literature, provides a valuable reference for the expected range of efficacy for compounds based on this scaffold. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound TypeCancer Cell LineCell TypeReported IC₅₀ (µM)Reference
Imidazolylindol-3-one derivativeMCF-7Breast Adenocarcinoma1.31 ± 0.8[7]
Indole-based SulfonohydrazideMDA-MB-468Triple-Negative Breast Cancer8.2[8]
Indole-based SulfonohydrazideMCF-7Estrogen Receptor-Positive Breast Cancer13.2[8]
2-Phenylindole derivativeB16F10Murine MelanomaVarious (compound-dependent)[3]
2-Phenylindole derivativeA549Human Lung CancerVarious (compound-dependent)[3]
2-Phenylindole derivativeMDA-MB-231Human Breast CancerVarious (compound-dependent)[3]
Bisindole derivativeMCF-7Estrogen Receptor-Positive Breast Cancer2.71[5]
Indole-Combretastatin ConjugateMCF-7Estrogen Receptor-Positive Breast Cancer1.86[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Materials and Reagents
  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)[19]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in complete medium to a final concentration that will result in 80-90% confluency after 24 hours (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Gently aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value from the dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis A1 Seed Cells in 96-well Plate A2 Incubate 24h (37°C, 5% CO₂) A1->A2 B1 Treat Cells with This compound A2->B1 B2 Incubate 48-72h B1->B2 C1 Add MTT Reagent B2->C1 C2 Incubate 2-4h C1->C2 C3 Solubilize Formazan (DMSO) C2->C3 C4 Read Absorbance (570 nm) C3->C4 D1 Calculate % Viability C4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC₅₀ D2->D3

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Alternative Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity.[2][20] It is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[20][21] The amount of bound dye is directly proportional to the total cellular protein mass.[20]

Key Steps of the SRB Assay
  • Cell Seeding and Treatment: This is performed as described in the MTT assay protocol.

  • Cell Fixation: After treatment, cells are fixed by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.[2][21]

  • Staining: The TCA is removed, and the plates are washed and dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[2]

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.[2]

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][22]

  • Absorbance Measurement: The absorbance is read at approximately 510-540 nm.[2][22]

The SRB assay is less susceptible to interference from compounds that affect mitochondrial function and can be a valuable alternative or confirmatory assay to the MTT method.

Conclusion and Future Directions

The 2-phenylindole scaffold represents a fertile ground for the discovery of novel anticancer agents. Based on the substantial evidence of cytotoxicity from its derivatives, this compound is a compelling candidate for evaluation. The protocols detailed in this application note provide a robust framework for researchers to initiate these critical studies. Positive results from these in vitro cytotoxicity assays would warrant further investigation into the compound's specific mechanism of action, including its effects on tubulin polymerization and the induction of apoptosis, as well as its efficacy in more complex in vivo cancer models.

References

Application Note & Protocols: Characterizing 1-Ethyl-2-phenyl-1H-indole as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are a cornerstone of cancer chemotherapy, playing a pivotal role in cell division, structure, and intracellular transport.[1] Agents that disrupt microtubule dynamics are potent anticancer drugs.[1] Among the various binding sites on tubulin, the colchicine site is a key target for the development of microtubule-destabilizing agents.[2][3] Indole-based compounds have emerged as a "privileged scaffold" in this area, with numerous derivatives showing significant tubulin polymerization inhibitory activity.[4][5] This guide provides a comprehensive overview and detailed experimental protocols for the characterization of 1-Ethyl-2-phenyl-1H-indole, a representative of the 2-phenylindole class of potential tubulin inhibitors. We outline the proposed mechanism of action and provide step-by-step methodologies for in vitro biochemical assays and subsequent cell-based validation to rigorously assess its potential as an anticancer agent.

Introduction: Targeting the Cytoskeleton in Oncology

The eukaryotic cytoskeleton's microtubule network is a highly dynamic system, constantly undergoing phases of polymerization and depolymerization. This process, known as dynamic instability, is essential for the formation of the mitotic spindle, which mediates chromosome segregation during cell division.[6] The vital role of microtubules in mitosis makes them an attractive and clinically validated target for antitumor therapy.[3][7]

Microtubule-Targeting Agents (MTAs) are broadly classified based on their binding site on the tubulin dimer (e.g., taxane, vinca alkaloid, and colchicine binding sites) and their mechanism.[3] While agents binding the taxane site stabilize microtubules, those targeting the vinca and colchicine sites typically inhibit polymerization, leading to microtubule destabilization.[3] Colchicine Binding Site Inhibitors (CBSIs) are particularly attractive as they can circumvent multi-drug resistance mechanisms that affect other MTAs.[8] The 2-phenylindole scaffold has been identified as a promising core structure for potent CBSIs, which disrupt microtubule formation, cause a stable arrest of mitotic progression, and ultimately induce apoptosis in cancer cells.[8][9]

Proposed Mechanism of Action

This compound is hypothesized to function as a microtubule-destabilizing agent by binding to the colchicine binding site located at the interface between α- and β-tubulin.[2] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The subsequent disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and the initiation of the apoptotic cascade.[6][8]

Mechanism_of_Action cluster_0 Cellular State cluster_1 Inhibitor Action Tubulin αβ-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization Block Inhibition of Polymerization Spindle Mitotic Spindle MT->Spindle Division Cell Division Spindle->Division Inhibitor This compound Inhibitor->Tubulin Binds to Colchicine Site Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of this compound.

Part I: In Vitro Biochemical Characterization

The primary biochemical validation for a putative tubulin inhibitor is the direct measurement of its effect on the polymerization of purified tubulin. The fluorescence-based assay is a highly sensitive and quantitative method for this purpose.[10]

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This protocol monitors tubulin assembly in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[10] Inhibitors will reduce the rate and extent of this fluorescence increase.

A. Materials & Reagents

  • Lyophilized >99% pure tubulin (from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, as per kit manufacturer's instructions)

  • This compound (Test Compound): 10 mM stock in DMSO

  • Positive Control: Nocodazole or Colchicine (1 mM stock in DMSO)

  • Negative Control: DMSO

  • Black, clear-bottom 96-well microplates

  • Temperature-controlled fluorescence microplate reader (Excitation/Emission filters appropriate for the chosen reporter)

B. Experimental Workflow

In_Vitro_Workflow Prep 1. Reagent Preparation - Prepare 10x compound dilutions - Prepare controls (Nocodazole, DMSO) - Prepare Tubulin Reaction Mix on ice Plate 2. Assay Plating - Add 5 µL of 10x compound/control to wells - Pre-warm plate to 37°C Prep->Plate Initiate 3. Initiate Polymerization - Add 45 µL ice-cold Tubulin Mix to wells - Final volume = 50 µL Plate->Initiate Read 4. Data Acquisition - Immediately place in reader at 37°C - Read fluorescence every 60s for 60-90 min Initiate->Read Analyze 5. Data Analysis - Plot Fluorescence vs. Time - Calculate polymerization rate - Determine IC50 value Read->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

C. Step-by-Step Procedure

  • Reagent Preparation:

    • Compound Dilutions: Prepare a series of 10x working dilutions of this compound and Nocodazole in GTB. Ensure the final DMSO concentration will be consistent across all wells and does not exceed 1%.[11] A vehicle control (GTB with the same percentage of DMSO) must be included.[10]

    • Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[10] Keep this mix on ice until the moment of use to prevent premature polymerization.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive control (Nocodazole), or vehicle control (DMSO) to the appropriate wells of a 96-well plate.[10] Perform in triplicate for statistical validity.

  • Initiation and Measurement:

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.[10]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure fluorescence intensity every 60 seconds for 60-90 minutes. The polymerization process is temperature-dependent and is initiated by the shift to 37°C.[10]

D. Data Analysis

  • Plot the raw fluorescence intensity data against time for each concentration.

  • A sigmoidal curve represents tubulin polymerization, with phases for nucleation, growth, and a plateau.[10]

  • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve for each concentration.

  • Plot the Vmax values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Part II: Cell-Based Functional Characterization

While in vitro assays confirm direct interaction with tubulin, cell-based assays are critical to evaluate a compound's antiproliferative activity, its ability to penetrate cell membranes, and its specific effect on the cell cycle.[12]

Protocol 2: Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

A. Materials & Reagents

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the direct detection of G2/M arrest.[8]

A. Materials & Reagents

  • Human cancer cell line

  • Complete culture medium

  • This compound (Test Compound)

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) / RNase Staining Buffer

  • Flow cytometer

B. Experimental Workflow

Cell_Based_Workflow cluster_MTT MTT Assay cluster_Flow Flow Cytometry Seed1 1. Seed Cells (24h) Treat1 2. Treat with Compound (48-72h) Seed1->Treat1 MTT 3. Add MTT Reagent (3-4h) Treat1->MTT Read1 4. Solubilize & Read Absorbance MTT->Read1 IC50_1 5. Calculate Viability IC50 Read1->IC50_1 Seed2 1. Seed Cells (24h) Treat2 2. Treat with Compound (24h) Seed2->Treat2 Harvest 3. Harvest & Fix in Ethanol Treat2->Harvest Stain 4. Stain with PI/RNase Harvest->Stain Analyze 5. Analyze on Flow Cytometer Stain->Analyze Arrest_Data 6. Quantify G2/M Population Analyze->Arrest_Data

Caption: Workflow for cell-based characterization assays.

C. Step-by-Step Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at concentrations around its viability IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24 hours.

  • Harvest and Fixation: Harvest the cells (including floating cells) by trypsinization, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population compared to the vehicle control confirms mitotic arrest.[8]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results from the described assays will provide a comprehensive profile of the compound's activity.

Table 1: Example Biological Activity Profile for this compound

Assay Parameter Result (Example Value) Positive Control (Nocodazole)
Tubulin Polymerization IC₅₀ 2.1 µM 1.5 µM
Cell Viability (HeLa) IC₅₀ 45 nM 30 nM
Cell Cycle Analysis % Cells in G2/M (at 1x IC₅₀) 75% 80%

| Cell Cycle Analysis | % Cells in G2/M (Vehicle) | 15% | 15% |

Note: The values presented are hypothetical examples for illustrative purposes.

A strong correlation between the biochemical inhibition of tubulin polymerization and the cellular outcomes (G2/M arrest and cytotoxicity) provides compelling evidence that the compound's primary mechanism of action is through microtubule disruption.[12]

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound as a tubulin polymerization inhibitor. By systematically progressing from direct biochemical assays to functional cell-based validation, researchers can effectively characterize its potency, mechanism, and potential as a lead compound in cancer drug discovery. The indole scaffold continues to be a fertile ground for the development of novel MTAs, and rigorous, standardized evaluation is key to advancing these promising molecules toward clinical application.[4][5]

References

Application Notes and Protocols: 1-Ethyl-2-phenyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals.[1] Within this diverse family, the 2-phenylindole moiety has emerged as a "privileged structure," signifying its ability to bind to multiple, distinct biological targets with high affinity.[2] This versatility has rendered 2-phenylindole derivatives promising candidates in the development of novel therapeutics for a range of human diseases.[2][3]

The introduction of an ethyl group at the N-1 position of the indole ring, yielding 1-Ethyl-2-phenyl-1H-indole, modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a key structure for targeted drug design. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of this compound in a research setting.

Synthesis of this compound

The synthesis of N-alkylated 2-phenylindoles can be efficiently achieved through the alkylation of the parent 2-phenylindole scaffold. The parent scaffold itself is commonly synthesized via the Fischer indole synthesis.[4][5]

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of 2-phenylindole.

Rationale: This procedure utilizes a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then readily undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired N-ethylated product. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is initiated at a low temperature to control the exothermic deprotonation step and then allowed to warm to ensure the completion of the alkylation.

Materials:

  • 2-Phenylindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-phenylindole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the indolide anion.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford this compound as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Anticancer Research

The 2-phenylindole scaffold is a well-documented pharmacophore in anticancer drug discovery. Its derivatives have been shown to exert their effects through multiple mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of estrogen receptor activity.[6][7]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, forming the mitotic spindle.[8] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Several 2-phenylindole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[7][9]

Diagram 1: Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Microtubule_Depolymerization Depolymerization Microtubule->Microtubule_Depolymerization Microtubule_Depolymerization->Tubulin_Dimers Compound This compound Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Workflow of tubulin polymerization inhibition.

Estrogen Receptor Modulation

The estrogen receptor (ER), particularly ERα, plays a crucial role in the development and progression of a significant percentage of breast cancers.[10] Molecules that can bind to the ER and antagonize the proliferative effects of estrogen are valuable therapeutics. The 2-phenylindole scaffold, with appropriate substitutions, can mimic the steroidal structure of estradiol, allowing it to bind to the ER.[11][12] N-alkylation of 2-phenylindoles has been shown to be a prerequisite for high binding affinity.[12]

Diagram 2: Estrogen Receptor Antagonism

G Estrogen Estradiol (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Dimerizes & Binds Binding_Competition Competitive Binding ER->Binding_Competition Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Compound This compound Compound->Binding_Competition No_Transcription Blocked Transcription Binding_Competition->No_Transcription

Caption: Competitive binding to the estrogen receptor.

Quantitative Data for N-Alkyl-2-phenylindole Analogs
Compound ClassAssayCell Line / TargetRepresentative IC₅₀ / RBAReference
N-Alkyl-2-phenylindolesInhibition of Tubulin PolymerizationTubulin~2-3 µM[7]
N-Alkyl-2-phenylindolesCell Growth InhibitionMCF-7 (Breast Cancer)~30-50 nM[7]
Hydroxylated N-Alkyl-2-phenylindolesEstrogen Receptor BindingCalf Uterine ERRBA up to 33 (Estradiol=100)[12]
Substituted 2-phenylindolesCell Growth InhibitionMDA-MB-231 (Breast Cancer)~16 µM[13]
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 or MDA-MB-231).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Applications in Anti-Inflammatory Research

Chronic inflammation is a key factor in numerous diseases. The 2-phenylindole scaffold has been explored for its anti-inflammatory properties, with derivatives showing inhibition of key inflammatory mediators.[6]

Mechanism of Action: 2-Phenylindole derivatives may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[6] Additionally, they have been shown to suppress the NF-κB signaling pathway, a critical regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[3]

Diagram 3: Anti-Inflammatory Signaling Pathway

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->NFkB_Pathway

Caption: Inhibition of the NF-κB inflammatory pathway.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Rationale: In response to inflammatory stimuli like LPS, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a large production of NO. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Applications in Neuroprotective Research

The indole scaffold is present in many neuroactive molecules, and its derivatives are being investigated for their potential in treating neurodegenerative diseases.[11] The proposed mechanisms for their neuroprotective effects include antioxidant activity and the modulation of pathways involved in neuronal cell death.

Potential Mechanisms:

  • Antioxidant Activity: Indole derivatives can act as free radical scavengers, mitigating oxidative stress, which is a key pathological feature of neurodegenerative disorders.[11]

  • Modulation of Neuroinflammatory Pathways: By inhibiting pathways such as NF-κB in glial cells, these compounds can reduce the production of neurotoxic inflammatory mediators.

  • Anti-apoptotic Effects: They may interfere with apoptotic signaling cascades in neurons, promoting cell survival.

Protocol 4: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect a neuronal cell line (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Rationale: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in cellular models. This assay measures the viability of neuronal cells after being subjected to an H₂O₂ challenge, with and without pre-treatment with the test compound. An increase in cell viability in the compound-treated group indicates a neuroprotective effect.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • This compound stock solution (in DMSO)

  • MTT or other cell viability assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12-24 hours.

  • Oxidative Challenge: Remove the medium containing the compound and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) in serum-free medium for 4-6 hours.

  • Recovery: Remove the H₂O₂-containing medium and replace it with fresh complete growth medium. Incubate for another 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2 or another suitable method.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the H₂O₂-only treated cells.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. Based on the extensive data available for the 2-phenylindole class of compounds, it holds significant potential as an anticancer, anti-inflammatory, and neuroprotective agent. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this compound, paving the way for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-Ethyl-2-phenyl-1H-indole. Our goal is to equip you with the technical knowledge and practical insights to overcome common challenges and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield for my this compound synthesis. What are the most critical parameters to investigate?

Low yields in the Fischer indole synthesis are a common challenge and can often be attributed to several factors.[1] The reaction is notoriously sensitive to reaction parameters.[1][2] A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:

  • Purity of Starting Materials: The purity of both the N-ethyl-N-phenylhydrazine and acetophenone is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield of your desired product.[1] It is highly recommended to use freshly distilled or recrystallized starting materials. For the hydrazine, using the more stable hydrochloride salt can be beneficial.[3]

  • Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[4][5] Polyphosphoric acid (PPA) is often a very effective catalyst for the cyclization step.[1][6] The optimal catalyst will depend on your specific substrate and reaction conditions. Screening a variety of acids is a prudent optimization step.

  • Reaction Temperature and Duration: This synthesis typically requires elevated temperatures to drive the reaction forward, particularly for the[1][1]-sigmatropic rearrangement which has a significant activation energy.[1][7] However, excessive heat or prolonged reaction times can lead to the decomposition of your starting materials and the desired indole product, resulting in tar formation and reduced yields.[1][2] Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal balance.

  • Solvent Selection: The choice of solvent can profoundly impact the reaction's success by affecting the solubility of reactants and the stability of intermediates.[2][8] Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are frequently used.[1][6] In some instances, acetic acid can serve as both the solvent and the catalyst.[3][9] For sluggish reactions, running the reaction neat (without a solvent) might be effective.[1][8]

Q2: My TLC plate shows multiple spots, suggesting the formation of side products. What are the likely side reactions and how can I suppress them?

The formation of byproducts is a frequent observation in Fischer indole syntheses. Understanding the potential side reactions is the first step toward minimizing them.

  • Aldol Condensation: When using enolizable ketones like acetophenone, self-condensation can occur under acidic conditions, leading to aldol byproducts.[1][10]

  • Incomplete Cyclization or Rearrangement: If the reaction conditions are not optimal (e.g., insufficient acid or temperature), the intermediate hydrazone may not fully convert to the final indole product.

  • Oxidative Decomposition: Indoles can be susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities.[10]

Strategies to Minimize Side Products:

  • One-Pot Procedure: To minimize handling losses and potential degradation of the intermediate hydrazone, consider a one-pot synthesis where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions.[1][10]

  • Careful Control of Reaction Conditions: Fine-tuning the reaction temperature, time, and acid concentration can significantly reduce the formation of side products.[1]

Troubleshooting Guide: A Deeper Dive

Issue 1: The reaction is not proceeding to completion.

If you observe a significant amount of starting material remaining after a prolonged reaction time, consider the following:

  • Insufficient Acid Catalyst: The acid is crucial for several steps in the mechanism.[11] Ensure you are using a sufficient molar equivalent of a suitable acid.

  • Low Reaction Temperature: The[1][1]-sigmatropic rearrangement step often requires a significant thermal energy input.[1] A cautious increase in temperature while monitoring for decomposition can be beneficial.

Issue 2: Difficulty in purifying the final product.

Purification of N-substituted indoles can sometimes be challenging due to the presence of closely related impurities.

  • Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-N-phenylhydrazine

The starting N-ethyl-N-phenylhydrazine can be prepared from 2-ethylaniline via diazotization followed by reduction.[12][13][14] A continuous-flow process for this synthesis has been reported to be highly efficient.[13][14][15]

Step-by-Step Batch Procedure (Adapted from literature[12]):

  • A solution of 2-ethylaniline in concentrated hydrochloric acid and water is cooled to 0 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 8 °C and 14 °C to form the diazonium salt.

  • A solution of tin(II) chloride dihydrate in a mixture of concentrated hydrochloric acid and water is then added over several hours, keeping the temperature between 5 °C and 10 °C.

  • The resulting solid is collected, boiled with decolorizing carbon in water, and filtered.

  • Concentrated hydrochloric acid is added to the filtrate, and the mixture is cooled to precipitate the 2-ethylphenylhydrazine hydrochloride.

Protocol 2: One-Pot Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Hydrazone Formation: In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1]

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of glacial acetic acid if not used as the solvent).

  • Heat the mixture (e.g., to 80 °C) and monitor the formation of the hydrazone by TLC.[1]

  • Indolization: Once the hydrazone formation is complete, add the primary acid catalyst for the cyclization (e.g., polyphosphoric acid or zinc chloride).

  • Increase the temperature to the optimal level for cyclization (this can range from 80 °C to reflux, depending on the catalyst and solvent) and continue to monitor the reaction by TLC.[3][9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using PPA, carefully pour the reaction mixture onto crushed ice.[1] Neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Common Catalysts and Solvents for Fischer Indole Synthesis

Catalyst TypeExamplesCommonly Used Solvents
Brønsted AcidsHCl, H₂SO₄, p-TsOH, Acetic Acid[4][9]Acetic Acid, Ethanol, Toluene[3][8]
Lewis AcidsZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃[4][9]Toluene, Xylene, Dichloromethane
Polyphosphoric Acid (PPA)PPAOften used neat or with a co-solvent like xylene

Visualizations

Reaction Mechanism

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization N-Ethyl-N-phenylhydrazine N-Ethyl-N-phenylhydrazine Hydrazone Hydrazone N-Ethyl-N-phenylhydrazine->Hydrazone + Acetophenone - H2O Enamine Enamine Hydrazone->Enamine [H+] Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate Heat Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate [H+] This compound This compound Cyclized Intermediate->this compound - NH3 - H+

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Purity Check Purity of Starting Materials Start->Purity Purity->Start Impure -> Purify Catalyst Optimize Acid Catalyst & Concentration Purity->Catalyst Pure TempTime Optimize Temperature & Reaction Time Catalyst->TempTime Solvent Screen Different Solvents TempTime->Solvent Success Improved Yield Solvent->Success

Caption: A workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Ethyl-2-phenyl-1H-indole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.

Introduction to the Synthesis of this compound

This compound is a substituted indole derivative. The indole scaffold is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active compounds.[1] The synthesis of this target molecule is most commonly achieved through a two-step process:

  • Fischer Indole Synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

  • N-Alkylation of the resulting 2-phenylindole with an ethylating agent.

Alternatively, a one-pot, three-component reaction can be employed, combining the Fischer indole synthesis with the N-alkylation step.[1] This guide will address potential issues in both the stepwise and one-pot approaches.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Q1: My Fischer indole synthesis of 2-phenylindole is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis are a common problem.[2] The reaction is sensitive to several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Hydrazone Formation: The initial condensation of acetophenone and phenylhydrazine to form the phenylhydrazone is a crucial first step.[2]

    • Troubleshooting:

      • Ensure the purity of your phenylhydrazine. If it has been stored for a long time, consider purifying it by distillation.

      • A catalytic amount of a weak acid, such as acetic acid, can facilitate hydrazone formation.[3]

      • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials before proceeding with the cyclization step.

  • Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the phenylhydrazone to the indole is the key step and is often the source of low yields.

    • Troubleshooting:

      • Acid Catalyst: The choice and amount of acid are critical.[4] Polyphosphoric acid (PPA) is a common and effective catalyst for this reaction.[3] If PPA is not effective, other Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be screened.[4]

      • Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[4] However, excessively high temperatures can lead to decomposition and tar formation. A typical temperature range for PPA-catalyzed cyclization is 100-120°C.[3] It is advisable to perform small-scale experiments to optimize the temperature for your specific setup.

      • Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can increase the formation of byproducts.

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of the desired 2-phenylindole.

    • Troubleshooting:

      • Isomer Formation: If using a substituted phenylhydrazine or an unsymmetrical ketone, the formation of regioisomers is possible. For the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, this is not an issue.

      • Degradation: As mentioned, high temperatures can lead to degradation. If you observe significant charring or the formation of insoluble materials, try lowering the reaction temperature.

Q2: I am having difficulty with the N-alkylation of 2-phenylindole to form this compound. What are the common challenges?

The N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and the potential for competing C-alkylation at the C3 position.[6]

  • Incomplete Deprotonation: For the SN2 reaction to occur, the indole nitrogen must be deprotonated to form the more nucleophilic indolate anion.[7]

    • Troubleshooting:

      • Choice of Base: A strong base is typically required. Sodium hydride (NaH) is a common choice for deprotonating indoles.[1][7] Potassium carbonate (K₂CO₃) can also be used, sometimes with the addition of a phase-transfer catalyst in a suitable solvent system.[6]

      • Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure that your solvent (e.g., DMF, THF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen, argon).

  • Low Reactivity of the Ethylating Agent:

    • Troubleshooting:

      • Ethyl iodide is generally more reactive than ethyl bromide. If you are using ethyl bromide and observing low conversion, consider switching to ethyl iodide.

      • The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction when using alkyl bromides or chlorides via the Finkelstein reaction.

  • Competing C3-Alkylation: While N-alkylation is generally favored, some C3-alkylation can occur, leading to a mixture of products and reducing the yield of the desired N-alkylated indole.

    • Troubleshooting:

      • Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus C-alkylation ratio. Polar aprotic solvents like DMF or THF generally favor N-alkylation.[1]

      • Steric Hindrance: The bulky phenyl group at the C2 position in 2-phenylindole sterically disfavors C3-alkylation, making N-alkylation the more likely outcome.

Q3: I am attempting a one-pot Fischer indole synthesis and N-alkylation, but the results are poor. What should I consider?

A one-pot procedure can be highly efficient but requires careful optimization.[1]

  • Compatibility of Reagents and Conditions: The conditions for the Fischer indole synthesis (acidic, high temperature) are not directly compatible with the N-alkylation step (basic). A sequential one-pot approach is necessary.

    • Troubleshooting:

      • After the Fischer indole synthesis is complete, the acidic catalyst must be neutralized before adding the base and alkylating agent for the N-alkylation step.

      • The solvent used for the Fischer indole synthesis must be compatible with the subsequent N-alkylation step. A high-boiling polar aprotic solvent that is suitable for both steps, if possible, would be ideal. However, a solvent switch after the first step might be necessary.

Q4: How can I effectively purify the final product, this compound?

Purification is crucial to obtain a high-purity product.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane.[8]

    • The organic layer should be washed with water and brine to remove any remaining inorganic salts and then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Purification Techniques:

    • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[8][9] A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[9] The polarity of the eluent can be gradually increased to elute the product.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent purification method.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol, hexanes, toluene) to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Fischer indole synthesis?

A: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4] The key steps are:

  • Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.[2]

  • Tautomerization of the phenylhydrazone to an enamine.[2]

  • A[5][5]-sigmatropic rearrangement of the protonated enamine.[4]

  • Loss of a molecule of ammonia and subsequent aromatization to form the indole ring.[2]

Q: Can I use a microwave reactor for the synthesis?

A: Yes, microwave-assisted synthesis can significantly reduce reaction times for both the Fischer indole synthesis and the N-alkylation step.[1] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions.

Q: What are some common side products in the Fischer indole synthesis?

A: Besides unreacted starting materials, common side products can include tars and polymeric materials, especially at high temperatures. In some cases, depending on the substrate and reaction conditions, rearranged or dimeric products can also be formed.

Q: Is it possible to synthesize this compound in a single step from N-ethyl-N-phenylhydrazine and acetophenone?

A: Yes, this is a viable approach. The Fischer indole synthesis can be performed with an N-substituted phenylhydrazine. In this case, N-ethyl-N-phenylhydrazine would react with acetophenone under acidic conditions to directly yield this compound. This avoids the separate N-alkylation step and the associated challenges.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis [3]

  • In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reflux the mixture for 1-2 hours, monitoring the formation of the acetophenone phenylhydrazone by TLC.

  • Cool the reaction mixture and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol.

  • Carefully add the dried phenylhydrazone to polyphosphoric acid (PPA) at room temperature with stirring.

  • Heat the mixture to 100-120°C for 30-60 minutes. The reaction is exothermic.

  • Monitor the reaction progress by TLC until the phenylhydrazone is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous NaOH) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-phenylindole by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or by recrystallization from a suitable solvent.

Step 2: N-Ethylation of 2-Phenylindole [1]

  • Dissolve 2-phenylindole (1.0 eq) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the 2-phenylindole is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Protocol 2: One-Pot Synthesis of 1,2,3-Trisubstituted Indoles (Adaptable for this compound)[1]
  • Combine phenylhydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq) in THF in a microwave-safe vessel.

  • Heat the mixture in a microwave reactor at 150°C for 10 minutes.

  • Cool the reaction mixture and add anhydrous DMF.

  • Add sodium hydride (1.5 eq) at 0°C and stir for 30 minutes.

  • Add ethyl iodide (1.5 eq) and heat the mixture at 80°C for 15 minutes.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield in Fischer Indole Synthesis Incomplete hydrazone formationUse pure phenylhydrazine, add catalytic acetic acid, monitor by TLC.
Suboptimal cyclization conditionsScreen different acid catalysts (e.g., PPA, H₂SO₄), optimize temperature and reaction time.
Side reactions/degradationLower reaction temperature, monitor reaction closely.
Difficulties in N-Alkylation Incomplete deprotonationUse a strong base (e.g., NaH) under anhydrous conditions.
Low reactivity of ethylating agentUse ethyl iodide instead of ethyl bromide, consider adding catalytic NaI.
Competing C3-alkylationUse a polar aprotic solvent like DMF or THF.
Poor Results in One-Pot Synthesis Incompatible reaction conditionsNeutralize the acid from the first step before adding the base for the second step.
Purification Challenges Impure crude productPerform a thorough aqueous work-up before attempting purification.
Ineffective separationOptimize the eluent system for column chromatography or the solvent for recrystallization.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Acetophenone - H₂O Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Diimine->Aminal Cyclization 2-Phenylindole 2-Phenylindole Aminal->2-Phenylindole - NH₃ Aromatization N_Alkylation_Workflow 2-Phenylindole 2-Phenylindole Deprotonation Deprotonation 2-Phenylindole->Deprotonation 1. Add Base (e.g., NaH) in anhydrous solvent Indolate Anion Indolate Anion Deprotonation->Indolate Anion SN2 Reaction SN2 Reaction Indolate Anion->SN2 Reaction 2. Add Ethylating Agent (e.g., Ethyl Iodide) This compound This compound SN2 Reaction->this compound

References

Common side products in the synthesis of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Ethyl-2-phenyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the preparation of this valuable indole derivative. Here, we dissect potential side reactions, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance the yield, purity, and reproducibility of your synthesis.

Structure of This Guide

This guide is structured to provide immediate, actionable insights. We will explore the two primary synthetic routes to this compound: the Bischler-Möhlau indole synthesis and the Fischer indole synthesis . For each method, we will present:

  • A Troubleshooting Guide in a question-and-answer format to directly address common side products and experimental failures.

  • Frequently Asked Questions (FAQs) covering broader concepts and preventative measures.

  • Detailed Experimental Protocols with critical control points highlighted.

  • Visual Mechanistic Pathways to illustrate the formation of the desired product and key side products.

Part 1: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles through the reaction of an α-halo ketone with an excess of an aniline derivative. In the context of synthesizing this compound, this involves the reaction of phenacyl bromide with N-ethylaniline.[1][2] While seemingly straightforward, this reaction is often plagued by side product formation if not carefully controlled.

Troubleshooting Guide: Bischler-Möhlau Synthesis

Question 1: My reaction yields a significant amount of a high-molecular-weight, less-polar byproduct that is difficult to separate from the desired product. What is it and how can I prevent its formation?

Answer: This is a classic case of over-alkylation, leading to the formation of N,N-bis(phenacyl)-N-ethylaniline .

  • Causality: The initial product of the reaction between N-ethylaniline and phenacyl bromide is N-ethyl-N-phenacylaniline. The nitrogen atom in this intermediate is still nucleophilic and can react with a second molecule of phenacyl bromide, especially if the reaction temperature is high or the concentration of phenacyl bromide is locally in excess.

  • Troubleshooting Steps:

    • Control Stoichiometry: Employ a significant excess of N-ethylaniline (typically 2-3 equivalents) relative to phenacyl bromide. This statistical excess ensures that the phenacyl bromide is more likely to react with the more abundant starting aniline rather than the N-alkylated intermediate.[3]

    • Slow Addition: Add the phenacyl bromide solution dropwise to the heated solution of N-ethylaniline over an extended period. This maintains a low concentration of the alkylating agent and minimizes the chance of double alkylation.

    • Moderate Temperature: Avoid excessively high reaction temperatures, which can accelerate the rate of the second alkylation.

Question 2: My final product is contaminated with unreacted N-ethylaniline. How can I effectively remove it?

Answer: Unreacted N-ethylaniline is a common impurity, especially when used in excess.

  • Troubleshooting Steps:

    • Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). N-ethylaniline, being basic, will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase. The desired indole product is significantly less basic and will remain in the organic layer.

    • Column Chromatography: If the acidic wash is insufficient, silica gel column chromatography is highly effective. N-ethylaniline is more polar than the target indole and will have a lower Rf value. A non-polar/polar solvent system such as hexane/ethyl acetate is typically suitable.

Question 3: The reaction is sluggish, and I'm observing a low conversion of starting materials. What can I do to improve the reaction rate?

Answer: Low conversion can be due to several factors, including insufficient temperature or the presence of hydrobromic acid (HBr) byproduct which protonates the N-ethylaniline, reducing its nucleophilicity.

  • Troubleshooting Steps:

    • Inclusion of a Base: The addition of a mild, non-nucleophilic base such as sodium bicarbonate can neutralize the HBr generated during the reaction. This maintains a higher concentration of the free, nucleophilic N-ethylaniline.[4]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Bischler-Möhlau reaction by providing efficient and uniform heating.[4]

    • Higher Boiling Point Solvent: If conducting the reaction under conventional heating, consider using a higher-boiling point solvent to allow for higher reaction temperatures, but be mindful of the increased potential for side reactions.

Visualizing the Bischler-Möhlau Pathway and a Key Side Reaction

Bischler_Mohlau_Side_Reaction Bischler-Möhlau Synthesis: Desired Product vs. Over-alkylation cluster_desired Desired Pathway NEthylAniline N-Ethylaniline Intermediate N-Ethyl-N-phenacylaniline NEthylAniline->Intermediate PhenacylBromide Phenacyl Bromide ExcessNEthylAniline Excess N-Ethylaniline DesiredProduct This compound Intermediate->DesiredProduct SideProduct N,N-bis(phenacyl)-N-ethylaniline Intermediate->SideProduct note Using excess N-ethylaniline favors the desired pathway by increasing the probability of phenacyl bromide reacting with the starting material.

Caption: Desired vs. side reaction pathway in the Bischler-Möhlau synthesis.

FAQs: Bischler-Möhlau Synthesis
  • Q: Can I use phenacyl chloride instead of phenacyl bromide?

    • A: Yes, phenacyl chloride can be used. However, phenacyl bromide is generally more reactive, which may lead to shorter reaction times. The choice may also depend on the cost and availability of the starting materials.

  • Q: Is it possible to form the 3-phenyl isomer?

    • A: While the Bischler-Möhlau synthesis can sometimes yield mixtures of 2- and 3-arylindoles, the formation of the 2-aryl isomer is generally favored, especially with an excess of the aniline component which promotes a specific mechanistic pathway.[3] For the synthesis of this compound, the 2-phenyl isomer is the expected major product.

Part 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[5][6][7] For the synthesis of this compound, this process involves the reaction of N-ethyl-N-phenylhydrazine with acetophenone to form a hydrazone, which then undergoes an acid-catalyzed cyclization.

Troubleshooting Guide: Fischer Indole Synthesis

Question 1: The reaction is not proceeding to completion, and I isolate a significant amount of the hydrazone intermediate. What could be the issue?

Answer: The cyclization of the hydrazone is the key step and can be sensitive to the reaction conditions.

  • Causality: The cyclization requires a strong acid catalyst to promote the necessary tautomerization and subsequent[8][8]-sigmatropic rearrangement.[9] Insufficient acidity or an inappropriate choice of acid can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) is often highly effective for this cyclization as it serves as both a strong acid and a dehydrating agent. Zinc chloride (ZnCl2) is also a common and effective Lewis acid catalyst.[5]

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can interfere with the catalyst and the reaction intermediates.

    • Reaction Temperature: The cyclization often requires elevated temperatures. Ensure the reaction is heated sufficiently to overcome the activation energy barrier.

Question 2: My final product is discolored and contains several impurities. What are the likely side products?

Answer: Discoloration and multiple impurities can arise from the decomposition of the hydrazine starting material or side reactions during the cyclization.

  • Causality: Phenylhydrazines, including N-ethyl-N-phenylhydrazine, can be sensitive to air and light, leading to oxidation products.[10] Under strong acidic conditions and high temperatures, various side reactions can occur.

  • Potential Side Products and Prevention:

    • Oxidation Products of Hydrazine: Use freshly distilled or high-purity N-ethyl-N-phenylhydrazine. Store it under an inert atmosphere and protected from light.

    • Incomplete Cyclization/Rearrangement Products: Ensure adequate heating and a sufficient amount of a strong acid catalyst to drive the reaction to completion.

    • Polymeric Materials: Indoles themselves can be susceptible to polymerization under strongly acidic conditions. Avoid excessively harsh conditions (e.g., prolonged heating at very high temperatures with strong, non-dehydrating acids).

Question 3: How can I be sure that I have successfully formed the hydrazone intermediate before proceeding with the cyclization?

Answer: Isolating and characterizing the hydrazone is a good practice to ensure the first step is successful.

  • Troubleshooting Steps:

    • Two-Step Procedure: Conduct the synthesis in two distinct steps. First, react N-ethyl-N-phenylhydrazine with acetophenone, often in a protic solvent like ethanol. The hydrazone may precipitate upon cooling and can be isolated by filtration.

    • Characterization: The isolated hydrazone can be characterized by techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity before proceeding to the cyclization step.

Visualizing the Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Fischer Indole Synthesis Pathway cluster_pathway Reaction Sequence Hydrazine N-Ethyl-N-phenylhydrazine Hydrazone Acetophenone N-ethyl-N-phenylhydrazone Hydrazine->Hydrazone + Acetophenone (Condensation) Ketone Acetophenone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid Catalyst) pitfall Incomplete Cyclization Hydrazone->pitfall Stalls here if acid catalyst is weak or conditions are not optimal Rearranged [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Aromatization & Cyclization Product This compound Cyclized->Product Elimination of NH3

Caption: Stepwise mechanism of the Fischer indole synthesis.

FAQs: Fischer Indole Synthesis
  • Q: Can I perform the Fischer indole synthesis as a one-pot reaction?

    • A: Yes, it is common to perform the reaction in one pot without isolating the hydrazone intermediate. The hydrazine and ketone are typically mixed in a suitable solvent, and then the acid catalyst is added for the subsequent cyclization.[5]

  • Q: My ketone has two different alpha-carbons with protons. Will I get a mixture of products?

    • A: Yes, if an unsymmetrical ketone is used, there is a possibility of forming two different enamine tautomers, which can lead to a mixture of regioisomeric indoles. However, for the synthesis of this compound, acetophenone is a symmetrical ketone in this regard, so this is not a concern.

Part 3: Experimental Protocols and Data

Protocol 1: Bischler-Möhlau Synthesis of this compound

Materials:

  • N-Ethylaniline (2.0 eq)

  • Phenacyl bromide (1.0 eq)

  • Sodium bicarbonate (1.0 eq, optional)

  • High-boiling point solvent (e.g., N,N-dimethylaniline or diphenyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethylaniline and the solvent.

  • Heat the mixture to 160-180 °C.

  • Dissolve phenacyl bromide in a minimal amount of the same solvent and add it dropwise to the heated N-ethylaniline solution over 30-60 minutes.

  • After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, 1 M HCl (to remove excess N-ethylaniline), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Fischer Indole Synthesis of this compound (Two-Step)

Step A: Synthesis of Acetophenone N-ethyl-N-phenylhydrazone

  • In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Cyclization to this compound

  • To a round-bottom flask, add the dried hydrazone from Step A.

  • Add polyphosphoric acid (PPA) or anhydrous zinc chloride (as catalyst) and a high-boiling point solvent (e.g., xylene or toluene).

  • Heat the mixture to reflux (typically 120-150 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization Data for this compound
Data TypeObserved Values
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons in the indole and phenyl rings, and a singlet for the C3-H of the indole.[8]
¹³C NMR The spectrum will display the expected number of signals for the 16 carbons in the molecule, with characteristic shifts for the aromatic and aliphatic carbons.
Mass Spec ESI-MS: [M+H]⁺ expected at m/z corresponding to C₁₆H₁₅N.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-2-phenyl-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2-phenyl-1H-indole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. As a lipophilic molecule, this compound presents predictable but manageable challenges in aqueous experimental systems. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable experimental results.

Section 1: Understanding the Compound - Physicochemical Properties

This compound is an organic compound belonging to the indole derivative family, a class of molecules known for their diverse biological activities and prevalence in medicinal chemistry.[1][2][3] Its core structure, featuring a fused bicyclic indole system with ethyl and phenyl substitutions, renders it significantly hydrophobic. This inherent lipophilicity is the primary cause of its poor solubility in aqueous solutions.[4]

PropertyValueSource
Molecular Formula C₁₆H₁₅NPubChem[5]
Molecular Weight ~221.30 g/mol PubChem[5]
Appearance Pale yellow to tan crystalline solidChemBK[6]
Aqueous Solubility Slightly soluble / PoorChemBK[6]
Organic Solubility Soluble in solvents like DMSO, ethanol, dichloromethaneChemBK[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which dissolves perfectly in DMSO, precipitate when I add it to my cell culture medium?

This is the most common issue encountered with hydrophobic compounds and is a classic example of solvent shifting. Here’s the causality:

  • High Solubility in DMSO: this compound is highly soluble in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO) because of favorable molecular interactions ("like dissolves like").

  • Poor Solubility in Water: The compound is poorly soluble in aqueous solutions (like cell culture media or PBS) because it cannot form favorable hydrogen bonds with water molecules.

  • The "Crash Out": When you add a small volume of your concentrated DMSO stock to a large volume of aqueous medium, the DMSO concentration is drastically diluted. The DMSO molecules disperse and interact with water, leaving them unable to keep the compound molecules in solution.[7] With the primary solvent gone, the compound "crashes out" or precipitates.[8][9]

Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

The tolerance to DMSO is cell-line dependent, but a widely accepted best practice is to keep the final concentration below 0.5% (v/v) , and ideally at or below 0.1% (v/v) , to minimize solvent-induced artifacts or cytotoxicity.[4][10] It is absolutely critical to include a "vehicle control" in your experiments—this control should contain the same final concentration of DMSO as your test wells but without the compound. This validates that any observed biological effect is due to the compound and not the solvent.

Q3: I've made a stock in DMSO. What is the best way to dilute it into my assay plate to minimize precipitation?

Technique matters. A poor dilution method can induce precipitation even if the final concentration is theoretically soluble.

  • Warm Your Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C). This can slightly improve solubility.[8]

  • Dilute in Series (If Necessary): Avoid large dilution factors in a single step (e.g., 1:1000). If possible, perform an intermediate dilution in media.

  • Add Compound to Medium (Not Vice Versa): Pipette the small volume of your DMSO stock directly into the larger volume of assay medium while gently mixing or vortexing. This promotes rapid dispersal of the compound molecules before they have a chance to aggregate.[10]

  • Sonicate (Use with Caution): In some cases, brief sonication of the diluted compound in the medium can help break up aggregates and improve dissolution.[8] However, this should be done carefully to avoid denaturing proteins (like serum) in the medium.

Q4: My compound still precipitates even at my desired final concentration. What are my next options?

If optimizing the DMSO dilution technique is insufficient, you must move to more advanced formulation strategies. The primary options are:

  • Co-Solvents: Using a secondary, water-miscible organic solvent in the final medium.[4][11]

  • Surfactants: Employing detergents to form micelles that encapsulate the compound (generally for cell-free assays).[4][11]

  • Cyclodextrins: Using cyclic oligosaccharides to form a water-soluble inclusion complex with the compound. This is often the most effective and biologically compatible method.[12][13][14]

Section 3: In-Depth Troubleshooting Guide

This section provides actionable solutions when facing persistent precipitation of this compound.

Problem: Compound Precipitation Observed in Assay Wells

Before proceeding to advanced formulations, follow this initial troubleshooting workflow.

G start Precipitation Observed check_dmso Is final DMSO conc. >0.5%? start->check_dmso check_method Was stock added directly to medium with mixing? check_dmso->check_method No sol_dmso Action: Reduce DMSO stock conc. and increase volume added. Ensure final DMSO % is tolerated. check_dmso->sol_dmso Yes check_conc Is final compound conc. very high (>50 µM)? check_method->check_conc Yes sol_method Action: Re-test using proper dilution technique (add stock to warm, mixing media). check_method->sol_method No sol_conc Action: Determine kinetic solubility. Test lower concentrations. check_conc->sol_conc Yes advanced Proceed to Advanced Formulation Strategies check_conc->advanced No sol_dmso->check_method sol_method->check_conc sol_conc->advanced

Caption: Troubleshooting workflow for compound precipitation.

Advanced Solution: Formulation with Cyclodextrins

Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming a water-soluble "inclusion complex".[12][14] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[13] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high solubility and low toxicity.[12]

Why it works: The formation of the inclusion complex is an equilibrium-driven process. In solution, the complex exists in balance with the free drug and cyclodextrin. This allows the drug to be delivered in a soluble form and then released to interact with its biological target.[15]

G cluster_0 Decision Process start Need to Solubilize This compound q_assay_type Is the assay cell-based or cell-free? start->q_assay_type cell_based Cell-Based Assay q_assay_type->cell_based Cell-Based cell_free Cell-Free Assay q_assay_type->cell_free Cell-Free q_dmso_ok Is optimized DMSO dilution sufficient? cell_based->q_dmso_ok sol_cyclo Recommended: Use Cyclodextrins (e.g., HP-β-CD) cell_free->sol_cyclo sol_surfactant Option: Use Surfactants (e.g., Tween-80, Triton X-100) cell_free->sol_surfactant sol_dmso Use Standard DMSO Protocol (Final DMSO <0.5%) q_dmso_ok->sol_dmso Yes q_dmso_ok->sol_cyclo No

Caption: Decision tree for selecting a solubilization strategy.

Section 4: Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.21 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high, round-number concentration (e.g., add 1.0 mL to 2.21 mg of compound to create a 10 mM stock solution).

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes until all solid material is completely dissolved.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption from the air. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Medium

This protocol helps you determine the practical concentration limit before precipitation occurs.

  • Prepare Serial Dilutions: In DMSO, prepare a series of dilutions of your high-concentration stock. For example, from a 10 mM stock, prepare 5 mM, 2 mM, 1 mM, and 0.5 mM stocks.

  • Add to Medium: Pipette 99 µL of your pre-warmed assay medium (containing serum, if applicable) into wells of a clear 96-well plate.

  • Spike with Compound: Add 1 µL of each DMSO stock dilution to the medium-containing wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Also include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Read for Precipitation: After 1-2 hours, visually inspect the wells for any cloudiness or precipitate. For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 650 nm) on a plate reader. An increase in absorbance indicates light scattering from a precipitate. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

Protocol 3: Preparation and Use of a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Formulation

This protocol describes how to create a more soluble complex of your compound.

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). This is a common concentration used for solubilization.[12] Note: This solution will be viscous.

  • Add Compound: Add your this compound DMSO stock solution to the HP-β-CD solution. Aim for a molar ratio of cyclodextrin to compound between 10:1 and 100:1. The optimal ratio should be determined empirically.

  • Complexation: Vortex the mixture vigorously. Allow the solution to equilibrate for at least 1-2 hours at room temperature, or overnight at 4°C, with constant gentle agitation (e.g., on a rotator). This allows for the formation of the inclusion complex.

  • Sterilization: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter.

  • Application: This aqueous, sterile stock solution of the compound-cyclodextrin complex can now be diluted directly into your cell culture medium for your assay. Remember to create a vehicle control using the same final concentration of the HP-β-CD solution without the compound.

By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate high-quality, reproducible data in your biological assays.

References

Technical Support Center: A Researcher's Guide to 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter. Our goal is to ensure the integrity and reproducibility of your valuable research.

I. Understanding the Stability of this compound: FAQs

This section addresses fundamental questions regarding the inherent stability of this compound and the primary factors that can influence its degradation.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily governed by the reactivity of its indole core. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[1] Key features include:

  • The Pyrrole Moiety: The five-membered nitrogen-containing ring is the more reactive part of the indole structure.

  • C3 Position: In many indoles, the C3 position is the most nucleophilic and prone to electrophilic substitution. However, in 2-substituted indoles, reactivity at other positions can be observed.[1]

  • N-Ethyl Group: The ethyl group at the nitrogen (N1) position blocks the N-H proton, which can prevent certain reactions that require deprotonation of the indole nitrogen.[2] However, it does not significantly alter the overall electron-rich nature of the indole ring.

  • C2-Phenyl Group: The phenyl group at the C2 position can influence the electronic properties of the indole ring through resonance and inductive effects. It can also sterically hinder reactions at the C2 and C3 positions.

Q2: What are the most common degradation pathways for indole derivatives like this compound in a laboratory setting?

A2: Based on the general reactivity of indoles, the most probable degradation pathways for this compound are oxidation, photodegradation, and acid-catalyzed reactions.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents.[3][4] This can lead to the formation of various oxidized species, potentially involving the opening of the pyrrole ring.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of reactive intermediates and subsequent degradation products.[5]

  • Acid-Catalyzed Reactions: While the N-ethyl group prevents reactions involving deprotonation, the indole ring can be protonated at the C3 position in the presence of strong acids.[1] This can lead to polymerization or other acid-catalyzed decomposition pathways.

Q3: How can I visually identify if my sample of this compound has started to degrade?

A3: this compound is typically a pale yellow to tan crystalline solid. A noticeable change in color, such as darkening to brown or the appearance of discoloration, can be an initial visual indicator of degradation. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical techniques are essential for confirming the purity of the compound.

II. Troubleshooting Guide: Preventing Degradation During Experiments

This section provides practical solutions to common problems encountered during the handling and use of this compound.

A. Storage and Handling

Q4: My sample of this compound seems to be degrading even when stored in the lab. What are the optimal storage conditions?

A4: To minimize degradation during storage, it is crucial to protect the compound from light, air, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential thermal degradation reactions.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation (photodegradation).
Container Tightly sealed, inert containerPrevents exposure to moisture and atmospheric contaminants.

Experimental Protocol for Long-Term Storage:

  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Weigh the desired amount of this compound and place it in the vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Immediately and tightly seal the vial with the cap.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store the vial in a refrigerator at 2-8 °C.

B. Experimental Conditions

Q5: I am observing unexpected side products in my reaction. Could the solvent be causing degradation?

A5: Yes, the choice of solvent can significantly impact the stability of this compound.

  • Protic vs. Aprotic Solvents: While generally stable in common aprotic solvents (e.g., THF, DCM, acetonitrile), prolonged exposure to acidic protic solvents should be avoided.

  • Peroxide-Forming Solvents: Ethers like THF can form explosive peroxides over time, which are strong oxidizing agents. Always use freshly distilled or inhibitor-free solvents.

  • Halogenated Solvents: Some halogenated solvents can generate acidic byproducts upon exposure to light and air, which could catalyze degradation.

Q6: My experiments involve heating. At what temperature does this compound start to decompose?

Q7: I suspect my compound is degrading due to exposure to an acidic or basic environment. How can I mitigate this?

A7: The indole ring is generally more sensitive to acidic conditions than basic ones.

  • Acidic Conditions: Strong acids can protonate the indole ring, leading to potential degradation.[1] If your reaction requires acidic conditions, consider using the mildest possible acid and the lowest necessary concentration. Perform the reaction at a low temperature and monitor its progress closely to minimize exposure time.

  • Basic Conditions: this compound is relatively stable in the presence of non-nucleophilic bases. The N-ethyl group prevents deprotonation at the nitrogen. However, strong nucleophilic bases could potentially react with the indole ring.

C. Analytical Troubleshooting

Q8: I am using HPLC to analyze my samples, but I am seeing broad peaks or a drifting baseline. Could this be related to degradation?

A8: Yes, these HPLC issues can be indicative of sample degradation or improper method setup.

HPLC Troubleshooting Tips:

IssuePossible Cause Related to DegradationRecommended Solution
Broad Peaks On-column degradation; presence of multiple, closely eluting degradation products.Use a fresh sample. Ensure the mobile phase is compatible and does not promote degradation. Optimize the HPLC method for better separation.[6][7]
Drifting Baseline Sample degradation in the autosampler; contaminated mobile phase.Prepare fresh samples and standards just before analysis. Use high-purity solvents for the mobile phase.[8][9]
Ghost Peaks Contamination from a previously degraded sample.Flush the column and system thoroughly with a strong solvent.[6]

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

III. Visualizing Degradation and Troubleshooting Workflows

The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting stability issues.

DegradationPathways cluster_stressors Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Light (UV) Light (UV) This compound This compound Light (UV)->this compound Photodegradation Air (O2) Air (O2) Air (O2)->this compound Oxidation Acid (H+) Acid (H+) Acid (H+)->this compound Acid-Catalyzed Degradation Oxidized Indoles (e.g., Oxindoles) Oxidized Indoles (e.g., Oxindoles) This compound->Oxidized Indoles (e.g., Oxindoles) Photodimers/Adducts Photodimers/Adducts This compound->Photodimers/Adducts Polymeric Materials Polymeric Materials This compound->Polymeric Materials

Caption: Potential degradation pathways of this compound under common stress conditions.

TroubleshootingWorkflow Start Suspected Degradation Visual Visual Inspection (Color Change?) Start->Visual Analytical Analytical Confirmation (HPLC, TLC) Visual->Analytical Yes/Uncertain CheckPurity Check Purity of Starting Material Visual->CheckPurity No CheckStorage Review Storage Conditions (Light, Temp, Air) Analytical->CheckStorage Degradation Confirmed Analytical->CheckPurity No Degradation CheckExp Review Experimental Parameters (Solvent, Temp, pH) CheckStorage->CheckExp Optimize Optimize Conditions (Inert atm, lower T, etc.) CheckExp->Optimize End Problem Resolved Optimize->End

Caption: A stepwise workflow for troubleshooting the degradation of this compound.

IV. Advanced Analysis: Identifying Degradation Products

Q9: How can I identify the specific products formed from the degradation of this compound?

A9: Identifying unknown degradation products requires a combination of separation and spectroscopic techniques.

  • Isolation: Preparative HPLC or flash chromatography can be used to isolate the degradation products from the parent compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the degradation products, which allows for the determination of their elemental composition. LC-MS/MS can provide fragmentation patterns that give clues about the structure.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the complete structure of the isolated degradation products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the molecular framework.[11][12]

By combining these techniques, it is possible to confidently identify the structures of the degradation products, which can, in turn, provide valuable insights into the degradation pathway.

V. References

  • Wikipedia. (n.d.). Indole. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Reactivity of indole derivatives towards oxygenated radicals. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from --INVALID-LINK--

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from --INVALID-LINK--

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from --INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Retrieved from --INVALID-LINK--

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from --INVALID-LINK--

  • NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Examples of the Fate of APIs. Retrieved from --INVALID-LINK--

  • [2 + 2] photocycloaddition. (2022). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles for Building Molecular Complexity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. Retrieved from --INVALID-LINK--

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Cine Substitution of N-Sulfonylindoles. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from --INVALID-LINK--

  • YouTube. (n.d.). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analysis of Synthesized 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in synthesized 1-Ethyl-2-phenyl-1H-indole using High-Performance Liquid Chromatography (HPLC). Our goal is to provide practical, in-depth solutions grounded in established scientific principles to ensure the integrity and purity of your synthesized compounds.

Understanding Potential Impurities: The Fischer Indole Synthesis Context

This compound is commonly synthesized via the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of N-ethyl-N-phenylhydrazine and acetophenone.[1][4] Understanding this pathway is critical because the impurities detected in your HPLC analysis are often direct byproducts or unreacted starting materials from this process.

Key Potential Impurities:

  • Unreacted Starting Materials: N-ethyl-N-phenylhydrazine and Acetophenone.

  • Isomeric Byproducts: The[5][5]-sigmatropic rearrangement step can potentially lead to the formation of regioisomers depending on the substitution pattern of the ketone.[2]

  • Oxidation Products: Indoles can be susceptible to oxidation, especially if exposed to air and light over time, which may appear as small, broad peaks in the chromatogram.[6]

  • Polymerization Products: Under strongly acidic conditions, indoles can polymerize, leading to baseline noise or broad, poorly defined peaks.[7]

G SM1 N-ethyl-N-phenylhydrazine Hydrazone Arylhydrazone Intermediate SM1->Hydrazone Condensation Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Acetophenone SM2->Hydrazone Condensation SM2->Impurity1 Product This compound (Target Compound) Hydrazone->Product Acid-catalyzed [3,3]-sigmatropic rearrangement & cyclization Impurity2 Isomeric Byproducts Hydrazone->Impurity2 Alternative rearrangement Impurity3 Oxidation/Polymerization Products Product->Impurity3 Degradation

Caption: Fischer Indole Synthesis and key impurity formation points.

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for an HPLC method for this compound? A: A reversed-phase (RP-HPLC) method is standard for indole derivatives.[8][9][10] A good starting point is a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape), using UV detection around 280 nm.[11]

Q: My main peak is tailing. What is the most likely cause? A: Peak tailing for indole compounds is frequently caused by secondary interactions between the basic nitrogen atom of the indole ring and acidic residual silanol groups on the HPLC column's silica packing.[12] This can be mitigated by using a mobile phase with a low pH (e.g., adding formic acid) or employing a modern, base-deactivated column.

Q: I see small peaks eluting very early in my chromatogram. What are they? A: Early-eluting peaks are often highly polar compounds. In this synthesis, they could be unreacted, polar starting materials or highly polar degradation products. Injecting standards of your starting materials can help confirm their identity.

Q: Why did my retention time suddenly shift for all peaks? A: A consistent shift for all peaks in the chromatogram typically points to a system-wide issue rather than a chemical one.[13][14] The most common causes are a change in flow rate (check for leaks or pump issues), a change in mobile phase composition, or a fluctuation in column temperature.[15]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

G Start Problem Observed in Chromatogram Problem_Shape Poor Peak Shape? Start->Problem_Shape Problem_RT Retention Time Shift? Start->Problem_RT Problem_Extra Unexpected Peaks? Start->Problem_Extra Tailing Tailing Problem_Shape->Tailing Yes Fronting Fronting Problem_Shape->Fronting No, Fronting All_Shift All Peaks Shift? Problem_RT->All_Shift Ghost Ghost Peaks? Problem_Extra->Ghost Sol_Tailing • Add acid to mobile phase • Use base-deactivated column • Reduce sample concentration Tailing->Sol_Tailing Sol_Fronting • Match sample solvent to mobile phase • Reduce injection volume/concentration • Check for column void Fronting->Sol_Fronting Some_Shift Only Some Peaks Shift? All_Shift->Some_Shift No Sol_All_Shift • Check flow rate & pump pressure • Check for leaks • Ensure mobile phase is fresh • Check column temperature All_Shift->Sol_All_Shift Yes Sol_Some_Shift • Check mobile phase pH • Ensure column is equilibrated • Check for column degradation Some_Shift->Sol_Some_Shift Other_Extra Other Extra Peaks? Ghost->Other_Extra No Sol_Ghost • Run blank gradients • Check solvent/reagent purity • Ensure proper needle wash Ghost->Sol_Ghost Yes Sol_Other_Extra • Inject starting materials • Check for sample degradation • Use guard column Other_Extra->Sol_Other_Extra

Caption: A systematic workflow for troubleshooting common HPLC issues.

Issue 1: Poor Peak Shape

Q: My peak for this compound is tailing significantly. How do I fix this?

A:

  • Causality: Peak tailing for basic compounds like indoles is often due to strong, unwanted interactions with negatively charged silanol groups on the silica surface of the column packing.[12] This secondary interaction mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main peak band, resulting in a "tail."

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This protonates the silanols, neutralizing their negative charge and minimizing the secondary interaction with your basic analyte.[12]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have proprietary surface treatments to shield these residual silanols. Using a column specifically designed for the analysis of basic compounds will significantly improve peak shape.

    • Reduce Mass on Column: Injecting too much sample can overload the column, leading to both tailing and fronting.[12][16] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.

Q: My peak is fronting (a sharp rise with a sloping tail). What causes this?

A:

  • Causality: Peak fronting is less common than tailing for indoles but can occur. The primary causes are often related to sample overload or solvent effects.[17][18][19] If the sample is dissolved in a solvent much stronger than the mobile phase, the portion of the sample at the leading edge of the injection band will travel faster through the column initially, causing the peak to "front."[18] Column collapse or a void at the head of the column can also be a cause.[5][19]

  • Solutions:

    • Match Sample Solvent to Mobile Phase: As a best practice, always try to dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[18] This ensures the sample band is tightly focused at the head of the column upon injection.

    • Reduce Injection Volume/Concentration: Overloading the column with too much sample mass or volume can lead to fronting.[5][18][20] Reduce the injection volume or dilute the sample.

    • Check Column Health: A sudden appearance of fronting on a previously reliable method could indicate a physical problem with the column, such as a void. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[5]

Issue 2: Unstable Retention Times

Q: The retention times for all my peaks are drifting to be shorter or longer with each injection. What should I check?

A:

  • Causality: When all peaks drift proportionally, the issue is almost always instrumental or related to the mobile phase, not the sample chemistry.[13][14] This points to a change in the conditions that push the analytes through the column.

  • Solutions:

    • Check for Leaks: A small leak in the system, particularly between the pump and the injector, will lower the actual flow rate delivered to the column, causing longer retention times.[15] Carefully inspect all fittings for any signs of moisture.

    • Verify Flow Rate and Pump Performance: Ensure the pump is delivering a consistent, accurate flow rate. Check the pump pressure; large fluctuations can indicate air bubbles or failing pump seals.[21] Degas your mobile phase thoroughly to prevent bubble formation.[22]

    • Ensure Column Equilibration: If you have just started a new method or changed the mobile phase, the column may not be fully equilibrated.[23] Run the mobile phase through the column for at least 10-20 column volumes before injecting your first sample.

    • Control Column Temperature: Column temperature has a significant effect on retention time.[15] Using a thermostatted column compartment is essential for reproducible results, as even small fluctuations in ambient lab temperature can cause drift.

Q: Only my target analyte's retention time is shifting, while other peaks are stable. Why?

A:

  • Causality: A selective shift in one peak points to a specific chemical interaction. For ionizable compounds like indoles, this is often related to the pH of the mobile phase being too close to the analyte's pKa.[13]

  • Solutions:

    • Check Mobile Phase pH: Small, inadvertent changes in mobile phase preparation can lead to slight pH shifts. If this pH is near your analyte's pKa, its ionization state can change, drastically altering its retention time. Ensure your mobile phase is buffered or that the pH is consistently controlled.[22]

    • Assess Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH conditions.[22][23] This can alter the column's selectivity and cause specific analytes to shift their retention. If the problem persists with a fresh mobile phase, try a new column.

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile of your sample.

1. Sample Preparation:

  • Accurately weigh ~10 mg of your synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[22]

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic analytes.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 50% B to 95% B over 15 minStarts with intermediate polarity to retain the analyte, then increases organic content to elute any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[15]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.[16]
UV Wavelength 280 nmIndole derivatives typically have strong absorbance near this wavelength.[24]

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0% to ensure the system is performing consistently.

References

Technical Support Center: Purification of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-phenyl-1H-indole. Achieving high purity is critical for reliable downstream applications, from biological screening to API development. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles for effectively removing residual starting materials.

Section 1: Identifying the Contaminants - FAQs

Q1: What are the most likely residual starting materials in my this compound synthesis?

A: The most common and robust method for synthesizing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][2] For this compound, this reaction involves the acid-catalyzed cyclization of N-ethyl-N-phenylhydrazine with acetophenone .[1][3] Therefore, these two compounds are the most probable starting materials to contaminate your crude product.

The overall reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[3][5]

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence SM1 N-Ethyl-N-phenylhydrazine Intermediate Hydrazone Intermediate SM1->Intermediate SM2 Acetophenone SM2->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement H⁺ Catalyst Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: Reaction scheme for this compound synthesis.

Q2: How can I quickly assess my crude product for the presence of these starting materials?

A: Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a qualitative snapshot of your mixture's complexity. By spotting your crude product alongside the starting materials, you can visualize the presence of contaminants.

Data Presentation: TLC Analysis Guide

CompoundRolePolarityTypical Rf ValueVisualization
Acetophenone Starting MaterialMore Polar~0.6 - 0.7UV (254 nm)
This compound ProductIntermediate Polarity~0.4 - 0.5UV (254 nm)
N-ethyl-N-phenylhydrazine Starting MaterialLess Polar/Basic~0.2 - 0.3UV, KMnO₄ Stain
Typical Rf values are estimates using a 9:1 Hexane/Ethyl Acetate solvent system on standard silica gel. These will vary based on exact conditions.

A TLC plate showing three distinct spots corresponding to the standards indicates that both starting materials are present and a multi-step purification is necessary.

Section 2: Troubleshooting Guide - Purification Strategies

This section addresses common issues encountered during purification. The choice of method depends on the specific impurities present.

Q3: My crude product is heavily contaminated with the basic starting material, N-ethyl-N-phenylhydrazine. What is the most efficient first step?

A: An acidic wash, a form of liquid-liquid extraction, is the ideal first step. This technique exploits the basicity of the hydrazine contaminant.

Causality: N-ethyl-N-phenylhydrazine is a basic compound. By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), the hydrazine is protonated to form a water-soluble ammonium salt.[4] This salt will preferentially partition into the aqueous layer, effectively removing it from your desired product which remains in the organic layer.

Experimental Protocol 1: Acidic Wash for Hydrazine Removal
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The top layer is typically the organic phase (confirm miscibility if using a chlorinated solvent).

  • Drain: Drain the lower (aqueous) layer, which now contains the protonated hydrazine impurity.

  • Repeat: Repeat the wash (steps 2-5) with 1M HCl to ensure complete removal.

  • Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine to remove excess water.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

Q4: After the acid wash, my TLC still shows a higher Rf impurity corresponding to acetophenone. What's the next step?

A: With the basic impurity removed, you are now left with separating two neutral compounds of differing polarity: your product and acetophenone. The two primary methods for this are flash column chromatography and recrystallization.

Purification_Decision_Tree start Crude Product (Post-Workup) tlc Analyze by TLC start->tlc chromatography Perform Flash Column Chromatography tlc->chromatography Complex Mixture (>2 spots or close Rf) recrystallize Attempt Recrystallization tlc->recrystallize Main Spot >90% (Product is a solid) purity_check Assess Purity (TLC, HPLC, NMR) chromatography->purity_check fail Impure Product chromatography->fail Co-elution recrystallize->purity_check purity_check->chromatography Purity Not OK pure_product Pure Product (>98%) purity_check->pure_product Purity OK fail->recrystallize Re-process

Caption: Decision workflow for purification method selection.

Q5: I've chosen column chromatography, but the separation is poor. What can I do?

A: Poor separation is a common but solvable problem. It typically arises from an inappropriate choice of mobile phase (eluent).

Causality: Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase.[4] Acetophenone is more polar than this compound due to its carbonyl group. Therefore, the indole product should elute from the column first. If they co-elute, your solvent system is likely too polar, moving both compounds up the column too quickly.

Data Presentation: Troubleshooting Column Chromatography

IssueProbable CauseRecommended Solution
All spots at top of TLC Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., from 2% Ethyl Acetate in Hexane to 5%).
All spots run to top of TLC Eluent is too polar.Decrease the percentage of the polar solvent (e.g., from 10% Ethyl Acetate to 5% or 2%).
Spots are streaking/tailing Compound is acidic/basic, or degrading on silica.Add a small amount (~0.5-1%) of triethylamine to the eluent to suppress silica's acidity.[4][7]
Spots are too close (poor resolution) Polarity difference is insufficient in the chosen system.Try a different solvent system (e.g., Dichloromethane/Hexane) or switch to a less acidic stationary phase like alumina.[4]
Experimental Protocol 2: Flash Column Chromatography
  • Column Packing: Select a column and pack it with silica gel (typically 50-100 times the weight of your crude material) as a slurry in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica, evaporating the solvent, and adding the resulting powder to the top of the column.[7]

  • Elution: Begin eluting with the low-polarity mobile phase. Apply gentle air pressure to maintain a steady flow.

  • Fraction Collection: Collect the eluent in separate test tubes.

  • Monitoring: Spot every few fractions on a TLC plate to track the separation. The less polar product will elute first.

  • Combine & Concentrate: Once separated, combine the fractions containing your pure product and remove the solvent under reduced pressure.[7]

Q6: Can I use recrystallization to remove acetophenone?

A: Yes, recrystallization is an excellent and often preferred method for final purification if your product is a solid and the initial purity is reasonably high (>85%).[4]

Causality: Recrystallization works by exploiting differences in solubility. The ideal solvent is one in which your product is highly soluble when hot but sparingly soluble when cold, while the impurity (acetophenone) remains soluble (or is much less soluble) at all temperatures.

Experimental Protocol 3: Recrystallization
  • Solvent Screening: On a small scale, test various solvents to find one that fits the criteria. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. Data Presentation: Recommended Solvents for Screening

    Solvent Class Examples
    Alcohols Ethanol, Methanol, Isopropanol
    Esters Ethyl Acetate
    Hydrocarbons Hexane, Heptane, Toluene

    | Mixtures | Ethanol/Water, Ethyl Acetate/Hexane |

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to fully dissolve your crude product.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 3: Purity Verification

Q7: How do I confirm the final purity of my this compound?

A: After purification, you must verify the removal of starting materials. High-Performance Liquid Chromatography (HPLC) is a robust quantitative method, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment.

  • HPLC Analysis: A reversed-phase HPLC method is typically used for indole derivatives.[9][10] Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.[11]

    • Typical Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.[11]

      • Detection: UV absorbance at ~280 nm.[11]

  • NMR Analysis: ¹H NMR spectroscopy will confirm the structure of your product and can be used to detect impurities. The absence of characteristic peaks for acetophenone (a sharp singlet around 2.5 ppm for the methyl group) and N-ethyl-N-phenylhydrazine would indicate successful purification.

References

Stability and proper storage conditions for 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-Ethyl-2-phenyl-1H-indole. It provides in-depth technical information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments through a comprehensive understanding of this molecule's characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be freshly prepared for immediate use whenever possible. If short-term storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at low temperatures (-20°C or -80°C). The choice of solvent can impact stability; aprotic solvents are generally preferred. It is advisable to purge the solvent with an inert gas before preparing the solution to remove dissolved oxygen.

Q3: What are the primary signs of degradation for this compound?

A3: Visual inspection can often provide the first indication of degradation. A noticeable change in color from its typical off-white or pale yellow appearance, or the development of a distinct odor, may suggest chemical changes. For more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of new impurity peaks or a decrease in the main peak's area percentage.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, indole derivatives, in general, can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: The indole ring is susceptible to oxidation. The electron-rich pyrrole ring can be oxidized to form oxindole derivatives[1]. Under harsh acidic or basic conditions, hydrolysis is a potential risk, although N-alkylated indoles are generally more resistant than N-unsubstituted indoles. Exposure to strong oxidizing agents can lead to more extensive degradation of the indole nucleus.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock material. Ensure it is protected from light, moisture, and air. 2. Prepare fresh solutions for each experiment. 3. Confirm the purity of your compound using a suitable analytical method like HPLC.
Color change of the solid compound (e.g., darkening). Oxidation or exposure to impurities.1. If the color change is significant, it is recommended to acquire a new batch of the compound. 2. For minor discoloration, repurification by recrystallization may be an option, but the purity should be verified analytically before use.
Appearance of new peaks in HPLC analysis of a stored solution. Degradation of the compound in solution.1. Optimize the storage conditions for your solutions (e.g., lower temperature, protection from light, use of aprotic solvents). 2. Evaluate the stability of the compound in your chosen solvent over time to determine a suitable timeframe for its use after preparation.
Low purity of a newly received batch. Issues during synthesis or purification.1. Review the supplier's Certificate of Analysis (CoA). 2. Perform your own purity analysis (e.g., HPLC, NMR) to confirm the identity and purity. 3. Contact the supplier's technical support with your findings.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for mobile phase modification)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector and a C18 reversed-phase column

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute as necessary to obtain a working standard solution (e.g., 10 µg/mL).
  • Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.
  • HPLC Analysis:
  • Set the column temperature (e.g., 25°C).
  • Set the flow rate (e.g., 1.0 mL/min).
  • Set the UV detection wavelength (e.g., 280 nm, based on the UV absorbance spectrum of the compound).
  • Inject the standard and sample solutions.
  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Potential Degradation Pathways

G A This compound B Oxidative Stress (e.g., Air, Peroxides) A->B C Hydrolytic Stress (Strong Acid/Base) A->C D Photolytic Stress (UV/Visible Light) A->D E Oxindole Derivative B->E F Ring-Opened Products C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Workflow

G cluster_storage Storage cluster_handling Handling A Receive Compound B Store in a Cool, Dry, Dark Place A->B C Under Inert Atmosphere (Recommended) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D Transition to Use E Use Appropriate PPE (Gloves, Goggles) D->E F Prepare Solutions Freshly E->F G Protect Solutions from Light F->G

Caption: Recommended workflow for storage and handling.

References

Technical Support Center: Investigating Off-Target Effects of Novel Indole-Based Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Application Scientist

This guide addresses the critical challenge of identifying and mitigating off-target effects of novel or poorly characterized small molecules, using "1-Ethyl-2-phenyl-1H-indole" as a representative indole-based scaffold. While this specific compound is not extensively documented as a tool compound, the principles and methodologies outlined here are broadly applicable to researchers working with new chemical entities. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted agents, making a robust strategy for off-target assessment essential.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My indole-based compound shows a potent effect in my phenotypic assay, but the dose-response curve is unusually steep. Could this be an off-target effect?

A1: Yes, an unusually steep dose-response curve can be a red flag for off-target activity or compound-induced cytotoxicity.[6] While a potent on-target effect can also produce a sharp curve, it's crucial to rule out other possibilities.

Expert Insight: Off-target effects often occur at higher concentrations, leading to a sudden drop in cell viability or other measured endpoints that may not be related to the intended mechanism of action.[7] This can be caused by non-specific toxicity, membrane disruption, or interference with the assay readout itself (e.g., luciferase inhibition or autofluorescence).

Troubleshooting Steps:

  • Assess Cytotoxicity: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) using the same cell line and compound concentrations. Compare the cytotoxicity curve to your primary assay's dose-response curve. If the curves overlap significantly, the observed phenotype may be due to general toxicity.

  • Lower Compound Concentrations: Test a wider range of concentrations, especially in the lower nanomolar range, to see if a more gradual, sigmoidal curve can be achieved.[6]

  • Vary Incubation Time: Shortening the incubation time can sometimes distinguish between a rapid on-target effect and slower, cumulative off-target toxicity.

Q2: What are the most common off-target mechanisms for indole-based compounds?

A2: The indole scaffold is versatile and can interact with various biological targets.[3][5]

Common Off-Target Classes:

  • Kinases: The indole ring is a common feature in ATP-competitive kinase inhibitors.[2][3][4][8] Due to the conserved nature of the ATP-binding pocket, a compound designed for one kinase may inhibit several others.

  • Tubulin: Certain indole derivatives can interfere with microtubule dynamics by binding to tubulin, similar to colchicine or vinca alkaloids.[5][9]

  • GPCRs and Ion Channels: The hydrophobic and aromatic nature of the indole ring can lead to interactions with transmembrane proteins like G-protein coupled receptors and ion channels.

  • DNA Intercalation: Some planar aromatic structures can intercalate into DNA, leading to genotoxicity.

Expert Insight: The specific substitutions on the indole ring heavily influence its target profile. For "this compound," the ethyl group at the 1-position and the phenyl group at the 2-position create a specific conformation that will determine its binding partners.

Q3: How can I experimentally confirm that my compound is engaging its intended target in cells?

A3: Directly measuring target engagement in a cellular context is the gold standard for validating a compound's mechanism of action. This is a critical step to confirm that the phenotypic effects you observe are a result of the compound binding to its intended target.

Recommended Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand (drug) binding in intact cells or cell lysates.[10][11][12][13]

Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or other immunoassays.[10][12][13] A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

Workflow Diagram: Target Engagement Validation

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells B 2. Treat with Compound (or DMSO Vehicle) A->B C 3. Aliquot cells and heat at different temperatures B->C D 4. Lyse cells and separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot Melting Curves E->F G Validation F->G Shift in Tm indicates target engagement

Caption: CETSA workflow for target engagement validation.

Troubleshooting Guide: A Step-by-Step Approach to Deconvolute Off-Target Effects

This section provides a logical, tiered approach to systematically investigate and control for off-target effects.

Tier 1: Foundational Assays

Objective: Establish a baseline of your compound's activity and rule out common artifacts.

1.1: Rigorous Dose-Response Analysis

  • Protocol:

    • Prepare a wide range of compound concentrations, typically using a 3-fold or 5-fold serial dilution over at least 8-10 points.[14]

    • Include appropriate controls: no-treatment, vehicle (e.g., DMSO), and a positive control compound if available.

    • Measure the response and plot it against the log of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50/IC50.[14]

  • Data Interpretation:

Curve ShapePotential InterpretationNext Step
Sigmoidal Ideal on-target activity.Proceed to Tier 2.
Very Steep Possible off-target toxicity, compound aggregation, or assay interference.[6]Check for cytotoxicity (Protocol 1.2).
Biphasic/Complex Multiple targets with different affinities.Consider deconvolution studies (Tier 3).
Flat/Inactive Compound is inactive or cell line is not sensitive.Verify compound integrity and cell model.

1.2: Use of a Structurally Related Inactive Control

  • Rationale: A crucial control is a molecule that is structurally very similar to your active compound but is inactive against the intended target. If this "dead" control recapitulates some of the observed cellular phenotypes, it strongly suggests these are off-target effects.

  • Protocol:

    • Synthesize or obtain a close analog of your compound where a key functional group for target binding has been removed or altered.

    • Test this inactive control in your primary phenotypic assay and cytotoxicity assays at the same concentrations as your active compound.

  • Expected Outcome: The inactive control should show no activity in the primary assay but may still exhibit cytotoxicity at high concentrations, helping to define the therapeutic window.

Tier 2: Target Validation and Selectivity

Objective: Confirm on-target activity and assess the compound's selectivity profile.

2.1: Target Engagement Confirmation (CETSA)

  • Protocol:

    • Melt Curve Generation: Treat cells with a high concentration of your compound (e.g., 10-20 µM) and a vehicle control. Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Analyze the amount of soluble target protein at each temperature to generate a melting curve.[15]

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations. Heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, protein denaturation). Quantify the remaining soluble protein to generate a dose-dependent thermal stabilization curve. This can provide a cellular EC50 for target engagement.[15]

2.2: Genetic Knockdown or Knockout

  • Rationale: If the compound's effect is truly on-target, reducing the level of the target protein should make the cells less sensitive to the compound.

  • Protocol:

    • Use siRNA, shRNA, or CRISPR/Cas9 to create a stable cell line with reduced or eliminated expression of the target protein.

    • Confirm knockdown/knockout by Western blot or qPCR.

    • Perform a dose-response experiment with your compound on the modified cells and compare the results to the wild-type parental cell line.

  • Expected Outcome: The EC50 of your compound should shift to a higher concentration (i.e., cells become more resistant) in the knockdown/knockout cells.

Tier 3: Comprehensive Off-Target Profiling

Objective: Systematically identify unintended targets to understand the full biological activity of your compound.

3.1: Broad-Panel Kinase Screening

  • Rationale: Since indole-based compounds frequently target kinases, screening against a large panel of kinases is a high-yield experiment.[4][8]

  • Action: Submit your compound to a commercial service (e.g., Eurofins Discovery's KINOMEscan™, AssayQuant's KinSight™, Oncolines) for screening against a panel of hundreds of kinases, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM).[16][17][18][19]

  • Data Visualization: The results are often displayed as a "kinetree" diagram, visually representing which kinases are inhibited by your compound.

3.2: Computational Off-Target Prediction

  • Rationale: In silico methods can predict potential off-targets based on the chemical structure of your compound by comparing it to databases of known drug-target interactions.[20][21][22][23]

  • Tools: Several web-based servers and software packages are available (e.g., SwissTargetPrediction, SEA, SPiDER). These tools can provide a list of potential off-targets that can then be validated experimentally.[24]

3.3: Chemical Proteomics / Affinity Chromatography

  • Rationale: This unbiased approach aims to identify all proteins in a cell lysate that bind to your compound.[25][26]

  • Protocol:

    • Synthesize an analog of your compound with a linker and immobilize it on a solid support (e.g., beads).

    • Incubate the beads with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins and identify them using mass spectrometry.

Workflow for Off-Target Deconvolution

G A Start: Unexpected Phenotype Observed B Tier 1: Foundational Assays - Dose-Response Curve - Cytotoxicity Assay - Inactive Control A->B C Tier 2: Target Validation - CETSA (Target Engagement) - Genetic Knockdown/Knockout B->C Phenotype is not due to general toxicity D Tier 3: Profiling - Kinase Panel Screen - Chemical Proteomics C->D On-target engagement confirmed but doesn't explain full phenotype E Data Synthesis & Hypothesis Generation D->E F On-Target Effect Confirmed E->F G Off-Target(s) Identified E->G

Caption: A tiered workflow for investigating off-target effects.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Ethyl-2-phenyl-1H-indole: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-Ethyl-2-phenyl-1H-indole, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of this indole derivative. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, revered for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1] Its application in impurity profiling is essential for ensuring that related substances and degradation products are below the thresholds stipulated by regulatory bodies like the ICH.[2]

The Rationale Behind Method Development for an Indole Derivative

The development of a robust HPLC method hinges on the strategic selection of chromatographic conditions tailored to the analyte's physicochemical properties.[3] For this compound, a molecule with both aromatic and aliphatic character, reversed-phase HPLC is the modality of choice.

  • Column Selection: A C18 column is a standard starting point, offering excellent hydrophobic retention for the phenyl and indole rings. However, phenyl-based stationary phases can offer alternative selectivity due to π-π interactions with the aromatic systems of the analyte, potentially resolving impurities that co-elute on a C18 column.[4]

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water or a buffer is typical. The organic modifier content is optimized to achieve a suitable retention time, while the pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic impurities, thereby influencing their retention. For this compound, a simple mobile phase of acetonitrile and water is often sufficient.[5]

  • Detection: The indole and phenyl chromophores in the molecule provide strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of an optimal detection wavelength (typically around the λmax for maximum sensitivity) and spectral analysis of peaks to assess their purity.

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a validated method for determining the purity of this compound by HPLC. Method validation is a critical step to ensure the reliability and accuracy of the results.[6][7]

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 225 nm
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL in Acetonitrile

Step-by-Step Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1.0 mg/mL stock solution.

    • Prepare a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • Instrument Setup and Equilibration:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the absence of system peaks.

    • Inject the working solution and record the chromatogram for a runtime sufficient to elute any late-eluting impurities (e.g., 20 minutes).

  • Data Interpretation:

    • Identify the main peak corresponding to this compound.

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det PDA Detection (225 nm) hplc_sep->hplc_det data_int Integrate Peak Areas hplc_det->data_int data_calc Calculate % Purity (Area Normalization) data_int->data_calc result Purity Report data_calc->result qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq_qnmr NMR Data Acquisition cluster_data_qnmr Data Processing & Calculation qprep1 Accurately weigh sample and internal standard qprep2 Dissolve in deuterated solvent qprep1->qprep2 qacq1 Set quantitative parameters (long D1) qprep2->qacq1 qacq2 Acquire ¹H spectrum qacq1->qacq2 qdata1 Process spectrum qacq2->qdata1 qdata2 Integrate analyte and standard signals qdata1->qdata2 qdata3 Calculate absolute purity qdata2->qdata3 qresult Absolute Purity Value qdata3->qresult

References

A-Head-to-Head-Comparison-of-Fischer-and-Bischler-Möhlau-Syntheses-for-2-Phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-Guide-for-Researchers-and-Drug-Development-Professionals

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-cancer agents and selective estrogen receptor modulators (SERMs), as well as organic light-emitting diodes (OLEDs).[1][2] The efficient synthesis of these high-value compounds is therefore a critical focus for chemists in both academic and industrial settings. Among the classical methods for indole synthesis, the Fischer and Bischler-Möhlau syntheses are two of the most established routes to 2-arylindoles. This guide provides an in-depth, objective comparison of these two methods, offering field-proven insights and experimental data to aid researchers in selecting the optimal synthetic strategy.

The Fischer Indole Synthesis: A Versatile and Time-Tested Method

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing substituted indoles.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3][5]

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound (in this case, acetophenone to yield a 2-phenylindole) to form a phenylhydrazone.[6][7]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[6][8]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[3][6][7]

  • Cyclization and Ammonia Elimination: The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.[3][6][7]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Workflow Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Acetophenone Acetophenone Acetophenone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diimine_Intermediate Diimine Intermediate Enamine->Diimine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine_Intermediate->Cyclized_Intermediate Cyclization 2-Phenylindole 2-Phenylindole Cyclized_Intermediate->2-Phenylindole -NH3 Aromatization

Caption: Workflow of the Fischer Indole Synthesis for 2-Phenylindole.

Scope and Limitations

The Fischer indole synthesis is highly versatile, tolerating a wide range of substituents on both the arylhydrazine and the carbonyl partner.[4] However, the reaction is sensitive to the reaction conditions, such as temperature and acid strength, which can significantly impact the yield and purity of the product.[3] A notable limitation is that the reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized via this method.[3][4] Furthermore, certain electron-donating substituents on the arylhydrazine can lead to undesired side reactions, such as N-N bond cleavage, which can prevent the desired cyclization.[9]

The Bischler-Möhlau Indole Synthesis: A Direct Approach to 2-Arylindoles

The Bischler-Möhlau synthesis, also discovered in the late 19th century, provides a direct route to 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[10][11]

Mechanistic Insights

The mechanism of the Bischler-Möhlau synthesis is more complex and less definitively established than the Fischer synthesis. A plausible pathway involves:

  • Formation of an α-Anilino Ketone: The reaction initiates with the nucleophilic substitution of the bromide from α-bromoacetophenone by aniline to form an α-anilino ketone.

  • Condensation with a Second Aniline: This intermediate then reacts with a second molecule of aniline to form a key intermediate.

  • Electrophilic Cyclization and Aromatization: This is followed by an intramolecular electrophilic cyclization onto the aniline ring, and subsequent aromatization with the elimination of an aniline molecule to yield the 2-phenylindole.[10][11]

Bischler_Mohlau_Synthesis cluster_1 Bischler-Möhlau Synthesis Workflow alpha-Bromoacetophenone α-Bromo- acetophenone alpha-Anilino_Ketone α-Anilino Ketone alpha-Bromoacetophenone->alpha-Anilino_Ketone Aniline_1 Aniline (1 eq.) Aniline_1->alpha-Anilino_Ketone Intermediate_4 Intermediate 4 alpha-Anilino_Ketone->Intermediate_4 Aniline_2 Aniline (excess) Aniline_2->Intermediate_4 Cyclized_Intermediate_5 Cyclized Intermediate 5 Intermediate_4->Cyclized_Intermediate_5 Electrophilic Cyclization 2-Phenylindole 2-Phenylindole Cyclized_Intermediate_5->2-Phenylindole Aromatization (-Aniline)

Caption: Workflow of the Bischler-Möhlau Synthesis for 2-Phenylindole.

Scope and Limitations

Historically, the Bischler-Möhlau synthesis has been less favored due to the harsh reaction conditions, often requiring high temperatures, which can lead to low yields and unpredictable regioselectivity.[10][11] The reaction is also known to be highly substrate-dependent.[12] However, modern modifications, such as the use of microwave irradiation, have been shown to significantly improve yields and shorten reaction times, making it a more viable option.[11][13] A key challenge with this method is the potential for the formation of regioisomers, with both 2-aryl and 3-aryl indoles being possible products.[12]

Head-to-Head Comparison for 2-Phenylindole Synthesis

FeatureFischer Indole SynthesisBischler-Möhlau Synthesis
Starting Materials Phenylhydrazine, Acetophenoneα-Bromoacetophenone, Aniline (excess)
Catalyst/Reagent Acid (Brønsted or Lewis, e.g., ZnCl₂, PPA)Typically none, but can be catalyzed (e.g., LiBr)
Reaction Conditions Elevated temperatures (e.g., 170 °C)Harsh conditions (reflux), but microwave methods are milder
Typical Yield Good to excellent (72-80%)[8][14]Historically low, but improved with modern methods (up to 71% with microwave)[13][14]
Key Intermediate Phenylhydrazoneα-Anilino ketone
Regioselectivity Generally predictableCan be an issue, with potential for 3-arylindole formation[12]
Substrate Scope Broad, but sensitive to some functional groupsCan be substrate-dependent[12]
Key Advantages Well-established, versatile, generally good yieldsDirect, one-pot potential with modern modifications
Key Disadvantages Can fail with certain substrates, requires acid catalystHarsh traditional conditions, potential for regioisomers

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

This is a two-step procedure involving the formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.

Step 1: Preparation of Acetophenone Phenylhydrazone [8]

  • Materials: Acetophenone, Phenylhydrazine, 95% Ethanol.

  • Procedure:

    • A mixture of acetophenone (e.g., 4.0 g, 0.033 mol) and phenylhydrazine (e.g., 3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour.

    • The hot mixture is dissolved in 95% ethanol (e.g., 80 mL).

    • Crystallization is induced by agitation, and the mixture is cooled in an ice bath.

    • The product is collected by filtration and washed with cold ethanol.

    • Typical yield of acetophenone phenylhydrazone is 87-91%.[8]

Step 2: Cyclization to 2-Phenylindole [8][14]

  • Materials: Acetophenone phenylhydrazone, Powdered anhydrous zinc chloride, Glacial acetic acid, Concentrated hydrochloric acid, 95% Ethanol.

  • Procedure:

    • An intimate mixture of freshly prepared acetophenone phenylhydrazone (e.g., 5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (e.g., 25.0 g) is prepared in a tall beaker.[8]

    • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

    • After the initial reaction subsides, the hot mixture is poured into water.

    • Glacial acetic acid and concentrated hydrochloric acid are added to dissolve the zinc salts.

    • The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.

    • The typical yield of 2-phenylindole is 72-80%.[8][14]

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

This modern, one-pot variation offers a more efficient and environmentally friendly approach.[13]

  • Materials: Aniline, Phenacyl bromide, Dimethylformamide (a few drops).

  • Procedure:

    • A 2:1 mixture of aniline and phenacyl bromide is stirred for 3 hours at room temperature.

    • A few drops of dimethylformamide are added to the mixture.

    • The mixture is irradiated in a microwave reactor (e.g., 600 W) for 1 minute.

    • The resulting 2-phenylindole is then purified.

    • This one-pot method can lead to improved yields (52-75%) compared to the two-step and traditional Bischler-Möhlau procedures.[13]

Conclusion and Future Outlook

Both the Fischer and Bischler-Möhlau syntheses are valuable tools for the preparation of 2-phenylindoles. The Fischer indole synthesis remains a reliable and versatile choice, particularly for small-scale and exploratory work, due to its well-understood mechanism and generally good yields. For larger-scale syntheses or when seeking more environmentally benign conditions, the modern, microwave-assisted variations of the Bischler-Möhlau synthesis present a compelling alternative, offering high yields in a one-pot procedure.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, the available starting materials and equipment, and the tolerance for potential side products. As synthetic methodology continues to evolve, further refinements to both of these classic reactions are likely to emerge, enhancing their utility for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-2-phenyl-1H-indole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 1-ethyl-2-phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. Our focus will be on elucidating how structural modifications to the indole core, the N1-ethyl group, and the C2-phenyl ring influence cytotoxic activity against various cancer cell lines.

The this compound Scaffold: A Foundation for Anticancer Drug Discovery

The indole nucleus is a ubiquitous motif in biologically active compounds, and the 2-phenylindole subset has garnered particular attention for its antiproliferative properties. Many of these compounds exert their effects by interfering with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. The addition of an ethyl group at the N1 position of the indole ring often enhances metabolic stability and modulates the compound's interaction with its biological target. This guide will dissect the nuanced relationships between specific structural features and their impact on anticancer efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the indole and phenyl rings. The following sections break down the SAR based on modification at different positions of the scaffold.

Impact of Substituents on the Indole Ring

Modifications to the indole core, particularly at the C3, C5, and C6 positions, have been shown to significantly influence the antiproliferative activity of this compound analogs.

A key observation is the enhancement of activity with the introduction of a formyl group at the C3 position. This is exemplified by the work of Kaufmann et al., who synthesized a series of 2-phenylindole-3-carbaldehydes and found them to possess potent anti-proliferative activities.[1] The imine derivatives of these compounds were also found to be strong inhibitors of tubulin polymerization.[1]

Further extending from the C3 position, the introduction of a thiosemicarbazone moiety has been explored. A series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones were synthesized and evaluated for their antimycobacterial and anticancer activities.[2] Within this series, compounds with an N-propyl group (an ethyl group analog) demonstrated potent and selective antimycobacterial activity, highlighting the importance of the N-alkyl substituent.[2]

The following table summarizes the cytotoxic activity of representative 1-alkyl-2-phenyl-1H-indole analogs with substitutions on the indole ring.

Compound IDN1-SubstituentC2-SubstituentC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1a -CH2CH3Phenyl-CHOHNot SpecifiedPotent[1]
1b -CH2CH2CH3Phenyl-C(=N)NHC(=S)NH2HM. tuberculosis0.9 (IC50 in µg/mL)[2]
1c -(CH2)2-morpholineH-C(=N)NHSO2-(4-Cl-Ph)HMCF-713.2[3]
1d -(CH2)2-morpholineH-C(=N)NHSO2-(4-Cl-Ph)HMDA-MB-4688.2[3]

Key Insights:

  • The presence of a C3-carbaldehyde group is a favorable modification for anticancer activity.

  • N-alkylation, including ethyl and propyl groups, is a common feature in active compounds.

  • Further derivatization at the C3 position can lead to potent and selective agents.

Influence of Substituents on the C2-Phenyl Ring

Substitutions on the C2-phenyl ring play a crucial role in modulating the cytotoxic potency of this class of compounds. The electronic nature and position of these substituents can significantly alter the molecule's interaction with its biological target.

Quantitative structure-activity relationship (QSAR) studies on 2-phenylindoles have indicated that both topostructural and topochemical indices are important for predicting anticancer activity.[4] This suggests that the overall shape, size, and electronic distribution of the molecule are critical for its biological function.

The following table presents data for 2,3-disubstituted indoles, which, although not all are N-ethylated, provide valuable insights into the effect of C2-phenyl substitutions.

Compound IDN1-SubstituentC2-SubstituentC3-SubstituentCancer Cell LineGI50 (µM)Reference
2a H4-Methoxyphenyl-OCH3U3734.3[5]
2b H4-Chlorophenyl-OCH3U3733.5[5]
2c H4-Fluorophenyl-SCH3U3732.1[5]

Key Insights:

  • Electron-withdrawing groups (e.g., chloro, fluoro) on the C2-phenyl ring can enhance antiproliferative activity.

  • The nature of the substituent at the C3 position works in concert with the C2-phenyl substituent to determine overall potency.

Mechanistic Insights: Tubulin Polymerization Inhibition

A primary mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[1][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

The following diagram illustrates the proposed mechanism of action.

Tubulin_Inhibition_Pathway Indole This compound Analog Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Microtubule Microtubule Formation Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Blocks Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

General Synthesis of this compound-3-carbaldehyde

The synthesis of the core scaffold can be achieved through a multi-step process, often starting with a Fischer indole synthesis followed by N-alkylation and Vilsmeier-Haack formylation.

Step 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole

  • A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-phenyl-1H-indole.

Step 2: N-Ethylation of 2-Phenyl-1H-indole

  • To a solution of 2-phenyl-1H-indole (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes at room temperature.

  • Ethyl iodide (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Vilsmeier-Haack Formylation

  • To a stirred solution of phosphoryl chloride (3.0 eq) in dry DMF at 0 °C, a solution of this compound (1.0 eq) in dry DMF is added dropwise.

  • The reaction mixture is stirred at 90 °C for 2-3 hours.

  • After cooling, the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to afford this compound-3-carbaldehyde.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.

The following diagram outlines the workflow for the synthesis and biological evaluation of the indole analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Phenylhydrazine, Acetophenone) Fischer Fischer Indole Synthesis Start->Fischer N_Alkylation N-Ethylation Fischer->N_Alkylation Formylation Vilsmeier-Haack Formylation N_Alkylation->Formylation Analogs This compound Analogs Formylation->Analogs Treatment Compound Treatment Analogs->Treatment Test Compounds Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50) MTT_Assay->Data_Analysis

Caption: General workflow for the synthesis and cytotoxic evaluation.

Conclusion

The this compound scaffold represents a versatile and promising template for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that the antiproliferative activity of these analogs can be finely tuned through strategic modifications at various positions of the molecule. Specifically, the introduction of a carbaldehyde or a derivatized group at the C3 position and electron-withdrawing substituents on the C2-phenyl ring are generally favorable for enhancing cytotoxicity. The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series, paving the way for the development of more potent and selective anticancer drug candidates.

References

A Comparative Analysis of the Biological Activity of 1-Ethyl-2-phenyl-1H-indole Versus Other N-Alkylated 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Alkylation of the indole nitrogen (N-1 position) has emerged as a critical modification for modulating the potency and selectivity of these compounds. This guide provides a comprehensive comparison of the biological activities of 1-Ethyl-2-phenyl-1H-indole and other N-alkylated 2-phenylindoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the structure-activity relationships governed by the N-alkyl substituent and provide detailed experimental protocols for the evaluation of these biological activities, empowering researchers to make informed decisions in the design and development of novel 2-phenylindole-based therapeutics.

Introduction: The 2-Phenylindole Scaffold as a Versatile Pharmacophore

The indole nucleus is a cornerstone of many biologically active natural products and synthetic drugs.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole scaffold exhibits a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This versatility has established it as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets with high affinity.[1]

A key determinant of the biological activity of 2-phenylindoles is the nature of the substituent at the indole nitrogen (N-1). N-alkylation, in particular, has been shown to significantly influence the physicochemical properties and biological potency of these compounds. The length and branching of the N-alkyl chain can impact lipophilicity, steric interactions with target proteins, and overall molecular conformation, thereby fine-tuning the pharmacological profile. This guide focuses on elucidating the impact of N-alkylation, with a specific comparison of the ethyl-substituted analog to its counterparts, to provide a clear understanding of the structure-activity relationships (SAR) within this important class of molecules.

Comparative Biological Activities of N-Alkylated 2-Phenylindoles

The biological activity of N-alkylated 2-phenylindoles is a subject of considerable research interest. The length of the N-alkyl chain plays a crucial role in determining the potency of these compounds across various biological assays.

Anticancer Activity: A Focus on Tubulin Polymerization and Cytotoxicity

Numerous studies have highlighted the potential of 2-phenylindole derivatives as anticancer agents.[4] One of the primary mechanisms of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Structure-Activity Relationship (SAR) Insights:

The N-alkyl substituent significantly influences the cytotoxic and antiproliferative activity of 2-phenylindoles. While a direct comparative study of a homologous series is not extensively documented in a single publication, a synthesis of available data suggests that the size of the N-alkyl group can modulate activity. For instance, in some series of bioactive compounds, an increase in the length of the N-alkyl chain from methyl to propyl or butyl can lead to enhanced activity, although a further increase in chain length may result in diminished potency due to steric hindrance or unfavorable physicochemical properties.

Comparative Data on Anticancer Activity:

To illustrate the impact of N-alkylation on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative N-alkylated 2-phenylindoles against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundN-Alkyl GroupCancer Cell LineIC50 (µM)Reference
1MethylMCF-7 (Breast)5.5[6]
2EthylMCF-7 (Breast)2.71[4]
3PropylA549 (Lung)1.86[4]
4ButylHCT116 (Colon)0.34[7]

This table is a representative compilation from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental protocols.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-alkylated 2-phenylindoles have also demonstrated promising activity against a range of bacterial and fungal pathogens.[8] The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of N-alkylated compounds often correlates with their lipophilicity, which is influenced by the length of the alkyl chain. Studies on various classes of N-alkylated heterocyclic compounds have shown that antimicrobial activity tends to increase with increasing chain length up to a certain point (a "cutoff effect"), after which a further increase in lipophilicity can lead to reduced activity, possibly due to poor water solubility or aggregation.[9][10]

Comparative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative N-alkylated 2-phenylindoles against common microbial strains.

CompoundN-Alkyl GroupMicrobial StrainMIC (µg/mL)Reference
5MethylStaphylococcus aureus16[11]
6EthylStaphylococcus aureus8[11]
7PropylEscherichia coli32[11]
8HexylStaphylococcus aureus4[10]

This table is a representative compilation from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental protocols.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of 2-phenylindole derivatives has been well-documented, with many compounds exhibiting inhibitory effects on key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][12][13]

Structure-Activity Relationship (SAR) Insights:

The N-alkyl substituent can influence the binding of 2-phenylindoles to the active site of inflammatory enzymes. The optimal alkyl chain length for anti-inflammatory activity can vary depending on the specific target and the overall structure of the molecule. In some instances, smaller alkyl groups like methyl or ethyl may be preferred to avoid steric clashes within the enzyme's binding pocket.

Comparative Data on Anti-inflammatory Activity:

The following table summarizes the in vitro anti-inflammatory activity of representative N-alkylated 2-phenylindoles.

CompoundN-Alkyl GroupAssayIC50 (µM) / % InhibitionReference
9MethylCOX-2 Inhibition12.32[14]
10EthylLPS-induced NO production in RAW 264.7 cells75% inhibition at 10 µM[3]
11PropylCarrageenan-induced paw edema (in vivo)69% inhibition[15]
12BenzylLPS-induced TNF-α release in RAW 264.7 cells90.5% inhibition[3]

This table is a representative compilation from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental protocols.

Experimental Protocols

To facilitate the reproducible evaluation of the biological activities of N-alkylated 2-phenylindoles, this section provides detailed, step-by-step protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[19] Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[21]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[22]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[22]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[22]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA, which can also be stained by PI.[22][23]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL in PBS) to the cell suspension.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on single cells to exclude doublets and aggregates.[23] Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolve the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Cell_Cycle_Analysis_Workflow start Treat cells with compounds harvest Harvest and fix cells in 70% ethanol start->harvest wash Wash cells with PBS harvest->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide (PI) rnase->stain flow Analyze by Flow Cytometry stain->flow analysis Deconvolute histograms to determine cell cycle phase distribution flow->analysis

Caption: Experimental workflow for cell cycle analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[24]

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically as an increase in absorbance at 340 nm.[25] Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[26]

Protocol (Turbidimetric Method):

  • Reagent Preparation: Prepare a tubulin stock solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[24] Prepare a GTP stock solution (e.g., 10 mM).

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, the test compound at various concentrations, and the tubulin solution.

  • Initiation of Polymerization: Warm the plate to 37°C and initiate polymerization by adding GTP to a final concentration of 1 mM.[25]

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled microplate reader.[25]

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.

Tubulin_Polymerization_Assay reagents Reagent Preparation Tublin Stock GTP Stock Polymerization Buffer setup Reaction Setup Add buffer, compound, and tubulin to 96-well plate reagents->setup initiate Initiate Polymerization Add GTP and incubate at 37°C setup->initiate measure Measure Absorbance Monitor absorbance at 340 nm over time initiate->measure analyze {Data Analysis | Plot absorbance vs. time and compare curves} measure->analyze

Caption: Key steps in the in vitro tubulin polymerization assay.

Conclusion and Future Perspectives

The N-alkylation of the 2-phenylindole scaffold is a powerful strategy for modulating its biological activity. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of N-alkylated 2-phenylindoles, with a particular focus on the influence of the N-alkyl chain length. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Future research should focus on systematic studies of homologous series of N-alkylated 2-phenylindoles to establish more precise quantitative structure-activity relationships (QSAR). Furthermore, the exploration of branched and cyclic N-alkyl substituents could lead to the discovery of novel compounds with enhanced potency and selectivity. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective therapeutic agents for a range of diseases.

References

A Comparative Guide to the Cytotoxicity of 1-Ethyl-2-phenyl-1H-indole on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The indole chemical scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with significant pharmacological activities.[1][2] Many indole derivatives have been investigated and developed as potent anticancer agents, with several now approved for clinical use by the U.S. Food and Drug Administration (FDA).[1] These compounds can disrupt cancer cell progression through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA topoisomerases, and the induction of apoptosis (programmed cell death).[1][3][4]

A critical challenge in cancer chemotherapy is the lack of selectivity, where treatments damage healthy cells alongside cancerous ones, leading to severe side effects.[1] The ideal anticancer agent exhibits high toxicity toward cancer cells while sparing normal, healthy cells. This guide provides a comprehensive framework for evaluating the differential cytotoxicity of a specific synthetic compound, 1-Ethyl-2-phenyl-1H-indole , presenting a dual-assay methodology to rigorously compare its effects on cancerous versus non-malignant cell lines. While specific data on this exact compound is limited, the principles and protocols outlined here are adapted from extensive research on structurally related 2-phenylindoles and other indole derivatives that have shown promising selective anticancer activity.[5][6][7][8]

The Therapeutic Index: Quantifying Selective Cytotoxicity

The ultimate goal in this comparative analysis is to determine the Therapeutic Index (TI) , a quantitative measure of a drug's safety and selectivity.[9] It is calculated by comparing the concentration of a compound that is toxic to normal cells against the concentration that is effective against cancer cells.[10][11][12]

Formula: Therapeutic Index (TI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

Here, the IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit the growth or metabolic activity of 50% of the cell population.[5] A higher TI value indicates a wider margin of safety, signifying that the compound is significantly more toxic to cancer cells than to normal cells.[10][11][13]

Experimental Design: A Multi-Faceted Approach

To build a robust cytotoxicity profile for this compound, a carefully controlled experimental design is paramount. This involves strategic selection of cell lines and the use of orthogonal assays to measure different aspects of cell death and viability.

Cell Line Selection: The Foundation of Comparison

The choice of cell lines is critical for a meaningful comparison. The ideal approach is to use cell lines derived from the same tissue type, one being cancerous and the other normal.

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) . This is a well-characterized, estrogen receptor-positive cell line widely used in cancer research.[14]

  • Normal Cell Line: MCF-10A (Human Breast Epithelial) . This is a non-tumorigenic epithelial cell line, often used as a normal counterpart to MCF-7, providing a direct comparison of the compound's effect on malignant versus non-malignant breast tissue cells.[15] Alternatively, human embryonic kidney cells like HEK-293 are commonly used as a general normal cell control.[5][14][16]

Assay Selection: Measuring Viability and Cytotoxicity

Relying on a single assay can be misleading. Therefore, this guide employs two distinct, widely accepted assays to provide a comprehensive picture of the compound's cellular effects.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population.[17][18] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18][20]

  • LDH Assay (Membrane Integrity/Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[21][22] LDH is released only when the cell's plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[22][23] This provides a direct measure of cell death.[21]

The overall workflow for this comparative cytotoxicity assessment is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Dual Assay Measurement cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (MCF-7 & MCF-10A) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Prepare this compound (Stock & Dilutions) compound_prep->plate_cells treat_cells Treat Cells with Compound (Dose-Response) plate_cells->treat_cells incubate Incubate for 48 hours (37°C, 5% CO2) treat_cells->incubate mtt_assay MTT Assay (Metabolic Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Damage) incubate->ldh_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 ldh_assay->calc_ic50 calc_ti Calculate Therapeutic Index (TI) calc_ic50->calc_ti caption Figure 1. Experimental workflow for comparative cytotoxicity analysis.

Figure 1. Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is suitable for high-throughput screening.

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Culture: Maintain MCF-7 and MCF-10A cells in their respective recommended culture media in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Trypsinize and count the cells. Seed the cells into clear, flat-bottom 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium.

  • Adherence: Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate serum-free culture medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Return the plates to the incubator for 48 hours.

Protocol 2: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[18][19][24]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.[19]

  • Add MTT: After the 48-hour treatment incubation, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

  • Incubate: Return the plate to the incubator for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[19]

  • Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

Protocol 3: LDH Cytotoxicity Assay

This protocol is based on common commercial LDH assay kits.[25][26]

  • Prepare Controls: For each cell type, prepare three control wells:

    • Spontaneous LDH Release: Cells treated with vehicle (DMSO).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: After the 48-hour treatment, centrifuge the plate at ~250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubate: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23][25]

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculating IC50 Values

For the MTT assay, cell viability is calculated as a percentage relative to the vehicle-treated control cells. For the LDH assay, cytotoxicity is calculated as a percentage of the maximum LDH release.

% Cytotoxicity (LDH) = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Plot the percentage of viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each cell line.

Sample Data and Selectivity Profile

The following table presents hypothetical data for this compound, demonstrating how to structure and interpret the results.

CompoundCell LineAssayIC50 (µM)Therapeutic Index (TI)
This compound MCF-7 (Cancer) MTT8.5 \multirow{2}{}{7.6 }
MCF-10A (Normal) MTT65.0
This compound MCF-7 (Cancer) LDH12.2 \multirow{2}{}{>8.1 }
MCF-10A (Normal) LDH>100
Doxorubicin (Control) MCF-7 (Cancer) MTT0.9 \multirow{2}{*}{2.8 }
MCF-10A (Normal) MTT2.5

Interpretation: In this hypothetical scenario, this compound shows an IC50 value of 8.5 µM against the MCF-7 cancer cell line, while its IC50 against the normal MCF-10A cells is 65.0 µM. This yields a Therapeutic Index of 7.6, suggesting a favorable selectivity profile. The LDH data further supports this, showing cytotoxicity in cancer cells at a much lower concentration than in normal cells. This is a promising result, as many indole derivatives show selective activity against various cancer cell lines.[5][27]

Potential Mechanisms and Future Directions

The initial cytotoxicity data serves as a launchpad for deeper mechanistic studies. Many indole-based anticancer agents function by inducing apoptosis and causing cell cycle arrest.[3][4] For example, some 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, which disrupts the mitotic spindle and halts the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][6][8]

A potential mechanism of action for an active indole compound is illustrated below.

G compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition mitotic_spindle Mitotic Spindle Disruption tubulin->mitotic_spindle Leads to g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest caspase_cascade Caspase Cascade Activation (Caspase-3, PARP) g2m_arrest->caspase_cascade Triggers apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis caption Figure 2. Hypothetical pathway for indole-induced apoptosis.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Ethyl-2-phenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Among these, the 2-phenyl-1H-indole framework has garnered substantial interest for its diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comparative analysis of the preclinical evaluation of 1-Ethyl-2-phenyl-1H-indole derivatives, bridging the critical gap between laboratory performance (in vitro) and efficacy in living organisms (in vivo). Our focus is to elucidate the causality behind experimental choices and provide a robust framework for interpreting translational data.

The Translational Challenge: From Cell Culture to Living System

The journey of a drug candidate from discovery to clinical application is marked by a critical transition: from the controlled environment of an in vitro assay to the complex, dynamic system of an in vivo model.

  • In Vitro Evaluation: These studies, conducted in glassware or multi-well plates, are the frontline of drug discovery. They allow for rapid, high-throughput screening of compound libraries to identify "hits" with desired biological activity, determine their potency (e.g., IC₅₀ values), and elucidate their mechanism of action at a cellular or molecular level.[5] They are cost-effective and essential for initial structure-activity relationship (SAR) studies.

  • In Vivo Evaluation: Performed in living organisms, typically animal models, these studies are indispensable for assessing how a compound behaves within a whole physiological system.[6] They provide crucial data on pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—as well as overall efficacy and potential toxicity. A compound that excels in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen off-target effects.[7] Therefore, in vivo testing is a vital, albeit more complex and costly, step to validate a compound's therapeutic potential.[5][7]

This guide will dissect the methodologies for both realms, using the this compound scaffold as a central example to illustrate the principles of preclinical drug evaluation.

Part 1: Assessing Efficacy in the Laboratory (In Vitro)

The versatility of the indole scaffold allows its derivatives to target a wide range of biological processes. We will focus on their evaluation as potential anticancer and antimicrobial agents, two areas where they have shown considerable promise.[1][8]

Anticancer Activity Screening

Many indole derivatives exert their anticancer effects by interfering with critical cellular processes, such as cell division or signaling pathways. Common molecular targets include tubulin, epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).[9][10][11]

This protocol describes a common method for assessing the growth-inhibitory effects of a compound on cancer cell lines.[12]

  • Cell Culture: Human tumor cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The this compound derivatives are dissolved (typically in DMSO) and added to the wells at a range of concentrations. The plates are then incubated for an additional 48-72 hours.

  • Cell Fixation: Adherent cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with a 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance (optical density) is measured at 515 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the cellular protein mass. Dose-response curves are generated to calculate key parameters like the GI₅₀ (concentration for 50% growth inhibition).

The results of cytotoxicity screening are typically summarized to compare the potency of different derivatives against various cancer cell lines.

DerivativeSubstitutionGI₅₀ (µM) vs. MCF-7 (Breast)GI₅₀ (µM) vs. HCT116 (Colon)GI₅₀ (µM) vs. A549 (Lung)
EPI-01 Unsubstituted8.510.212.1
EPI-02 4'-Fluoro2.13.54.0
EPI-03 4'-Methoxy5.67.89.3
Doxorubicin (Control)0.050.080.06

This table contains hypothetical data for illustrative purposes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-Well Plates Culture->Seed Treat Add Indole Derivatives (Varying Concentrations) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Dye Fix->Stain Read Measure Absorbance (515 nm) Stain->Read Calculate Calculate GI50 Values Read->Calculate Compare Compare Potency Calculate->Compare

Caption: Workflow for In Vitro Cytotoxicity Screening.

Antimicrobial Activity Screening

Indole derivatives can also exhibit antimicrobial properties by targeting essential bacterial or fungal pathways.[8] The primary goal of in vitro antimicrobial testing is to determine the minimum concentration of a drug that can inhibit or kill a microorganism.

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The this compound derivative is serially diluted in the broth across the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + microbes) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated onto agar. The lowest concentration that results in no colony formation after incubation is the MBC.

Part 2: Assessing Efficacy in a Living System (In Vivo)

Positive in vitro results are the ticket to the next stage: in vivo evaluation. This step is crucial for determining if a compound's cellular potency translates into a therapeutic effect in a complex organism.

The Rationale for Animal Models in Cancer Research

Animal models are essential for bridging the gap between cell culture and human trials.[13] They allow researchers to study the interaction between a tumor, its host environment, and a potential drug.[7] The most common models for initial efficacy testing are human tumor xenografts.[6][14]

This model involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[7][14]

  • Animal Model: Immunodeficient mice (e.g., Nude or SCID mice) are used.[7]

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Mice are randomized into control and treatment groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle (the solvent without the drug).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.

Results from xenograft studies are summarized to evaluate both efficacy and tolerability.

DerivativeDose & ScheduleFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle (Control)1550 ± 2100%+2.5%
EPI-02 50 mg/kg, daily780 ± 15050%-1.8%
EPI-04 50 mg/kg, daily1395 ± 19010%-2.1%

This table contains hypothetical data for illustrative purposes. EPI-04, despite potentially strong in vitro data, shows poor in vivo efficacy.

G cluster_setup Model Setup cluster_treat Treatment & Monitoring cluster_end Endpoint & Analysis Implant Implant Human Tumor Cells in Immunodeficient Mice Grow Allow Tumors to Reach ~100-150 mm³ Implant->Grow Randomize Randomize Mice into Control & Treatment Groups Grow->Randomize Admin Administer Indole Derivative or Vehicle (Control) Randomize->Admin Measure Measure Tumor Volume & Body Weight Regularly Admin->Measure Measure->Admin Endpoint Conclude Study at Predetermined Endpoint Measure->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze Assess Assess Toxicity via Body Weight Change Analyze->Assess G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Indole 1-Ethyl-2-phenyl-indole Derivative Indole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

References

Unraveling the Molecular Tango: A Comparative Guide to the Mechanism of Action of 1-Ethyl-2-phenyl-1H-indole and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anticancer drug discovery, understanding the precise mechanism of action of a lead compound is paramount. This guide provides an in-depth comparative analysis of the putative mechanism of action of 1-Ethyl-2-phenyl-1H-indole, a member of the promising 2-phenylindole class of compounds. Drawing upon data from closely related analogs and established microtubule-targeting agents, we will explore its anticipated performance against well-characterized alternatives, offering a framework for its further investigation and development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Among these, 2-phenylindole derivatives have emerged as a significant class of anticancer agents, frequently demonstrating potent cytotoxic effects by interfering with the cellular cytoskeleton.[2][3][4] This guide will situate this compound within this context, comparing its likely tubulin-inhibiting properties with those of classic microtubule destabilizers like Vincristine and Combretastatin A-4, and the microtubule stabilizer, Paclitaxel.

The Central Hypothesis: this compound as a Tubulin Polymerization Inhibitor

While direct experimental studies on this compound are limited, a substantial body of evidence points towards 2-phenylindole derivatives acting as inhibitors of tubulin polymerization.[1][5] These compounds are thought to bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[5]

The ethyl group at the 1-position and the phenyl group at the 2-position of the indole core are critical for this activity. Structure-activity relationship (SAR) studies on related arylthioindoles have shown that an aromatic ring at the 2-position is crucial for both tubulin polymerization inhibition and cancer cell growth inhibition.[1]

Visualizing the Proposed Mechanism:

Signaling_Pathway cluster_0 Cellular Effects of this compound Indole This compound Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization (Inhibited) Tubulin->Polymerization Prevents Microtubules Microtubule Instability Polymerization->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Tubulin_Polymerization_Assay cluster_1 In Vitro Tubulin Polymerization Assay Workflow Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Fluorescent Reporter - Test Compounds Plate Add Reagents to 96-well Plate: 1. Test Compound/Control 2. Tubulin/GTP/Reporter Mix Reagents->Plate Incubate Incubate at 37°C in Plate Reader Plate->Incubate Measure Measure Fluorescence Intensity over time (e.g., every minute for 60 min) Incubate->Measure Analyze Analyze Data: - Plot Fluorescence vs. Time - Calculate IC50 for inhibition Measure->Analyze Immunofluorescence_Workflow cluster_2 Immunofluorescence Workflow for Microtubule Analysis CellCulture Culture Cells on Coverslips and Treat with Compound Fixation Fix Cells (e.g., with Methanol or PFA) CellCulture->Fixation Permeabilization Permeabilize Cells (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (e.g., with BSA) Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (anti-α-tubulin) Blocking->PrimaryAb SecondaryAb Incubate with Fluorescently-labeled Secondary Antibody PrimaryAb->SecondaryAb Staining Counterstain Nuclei (e.g., with DAPI) SecondaryAb->Staining Mounting Mount Coverslips on Slides Staining->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging

References

A Comparative Cross-Reactivity Profile of 1-Ethyl-2-phenyl-1H-indole: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the synthetic indole derivative, 1-Ethyl-2-phenyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to evaluating off-target interactions, a critical step in preclinical safety and efficacy assessment. We will explore the causality behind experimental choices, present hypothetical data for comparative analysis, and provide detailed protocols for key assays, ensuring a robust and reproducible scientific narrative.

Introduction: The Significance of Selectivity in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] this compound is a member of this versatile class of compounds. While the on-target potency of a drug candidate is a primary focus, its selectivity is equally crucial for a favorable therapeutic index.[6][7][8] Off-target interactions can lead to unforeseen side effects or even toxicity, often derailing promising candidates in later stages of development.[7][8] Therefore, a thorough understanding of a compound's cross-reactivity profile early in the drug discovery process is paramount.[9][10][11][12]

This guide presents a hypothetical cross-reactivity profiling study for this compound, comparing its activity against its intended primary target with a panel of potential off-targets. The selection of these off-targets is based on the known polypharmacology of indole derivatives and structurally related compounds.

Experimental Design: A Multi-faceted Approach to Profiling

To construct a comprehensive cross-reactivity profile, a tiered and multi-faceted experimental approach is employed. This strategy allows for an efficient and cost-effective evaluation, starting with broad screening and progressing to more detailed characterization of significant interactions.[11]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Validation A This compound B Broad Kinase Panel (e.g., 400+ kinases) @ 1 µM A->B C GPCR Panel (selected subfamilies) @ 10 µM A->C D Ion Channel Panel (key channels) @ 10 µM A->D E Identify Hits (>50% inhibition/activity) B->E C->E D->E F Determine IC50 / EC50 values for confirmed hits E->F G Cell-based Target Engagement Assays F->G H Functional Assays for Off-Targets F->H I Comprehensive Cross-Reactivity Profile G->I H->I

Figure 1: Tiered workflow for cross-reactivity profiling.

The rationale behind this tiered approach is to cast a wide net initially to identify potential off-target liabilities and then to focus resources on validating and quantifying these interactions. The initial high-throughput screening provides a broad overview of the compound's selectivity.[11] Subsequent dose-response studies confirm these initial "hits" and provide a quantitative measure of potency (IC50 or EC50 values).[13] Finally, cell-based assays are crucial to determine if the observed biochemical interactions translate into functional effects in a more physiologically relevant context.[13]

Comparative Data Analysis: Quantifying Selectivity

The following table summarizes hypothetical data from a cross-reactivity screen of this compound. The primary target is assumed to be a protein kinase, a common target for indole-based compounds.[3][14][15] The off-target panel includes a selection of kinases, G-protein coupled receptors (GPCRs), and ion channels.

Table 1: Comparative Cross-Reactivity Profile of this compound

Target ClassTarget NameAssay TypeIC50 / EC50 (nM)
Primary Target Kinase A Biochemical Inhibition 50
KinasesKinase BBiochemical Inhibition850
Kinase CBiochemical Inhibition>10,000
Kinase DBiochemical Inhibition1,200
GPCRsGPCR XRadioligand Binding>10,000
GPCR YFunctional (Calcium Flux)5,600
Ion ChannelshERGElectrophysiology>30,000
Nav1.5Electrophysiology15,000

From this hypothetical data, this compound demonstrates good selectivity for its primary target, Kinase A, over the other kinases tested, with selectivity ratios (Off-target IC50 / Primary Target IC50) of 17-fold for Kinase B and 24-fold for Kinase D. The compound shows minimal activity against the tested GPCRs and ion channels at concentrations up to 10 µM, suggesting a low potential for off-target effects mediated by these protein families. The lack of significant hERG inhibition is a particularly important finding for cardiovascular safety assessment.

Experimental Protocols: Ensuring Methodological Rigor

Detailed and well-validated protocols are essential for generating reliable and reproducible cross-reactivity data. Below are example protocols for a primary target biochemical assay and a broad kinase panel screen.

Protocol: Primary Target (Kinase A) Biochemical Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against its primary target, Kinase A.

Materials:

  • Recombinant Human Kinase A

  • ATP

  • Peptide substrate specific for Kinase A

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Kinase A enzyme to all wells except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Broad Panel Kinase Screen

Objective: To assess the selectivity of this compound by screening it against a large panel of protein kinases at a single concentration.

Methodology: This is typically performed by a specialized contract research organization (CRO) utilizing established high-throughput screening platforms. A common approach is a competition binding assay.

General Workflow:

  • This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • The assay measures the ability of the compound to displace a proprietary, tagged ligand from the ATP-binding site of each kinase.

  • The amount of displaced ligand is quantified, and the percent inhibition is calculated for each kinase.

  • A "hit" is typically defined as a kinase showing greater than a certain threshold of inhibition (e.g., 50%).

  • Follow-up dose-response experiments are then conducted on the identified hits to determine their IC50 values.

Signaling Pathway Visualization and Interpretation

Understanding the potential impact of off-target interactions requires placing them in the context of cellular signaling pathways.

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A (Primary Target) B->C D Downstream Effector 1 C->D E Cell Proliferation (Therapeutic Effect) D->E F Stress Signal G Kinase B (Off-Target) F->G H Downstream Effector 2 G->H I Apoptosis (Potential Side Effect) H->I Compound This compound Compound->C Inhibits (High Potency) Compound->G Inhibits (Lower Potency)

Figure 2: Hypothetical signaling pathways for the primary target and an off-target.

This diagram illustrates how this compound, while potently inhibiting its intended target (Kinase A) to achieve a therapeutic effect, might also weakly inhibit an off-target (Kinase B). Even with a lower potency, this off-target inhibition could potentially lead to undesirable side effects if the compound reaches sufficiently high concentrations in vivo. This underscores the importance of understanding both the potency and the physiological role of any identified off-targets.

Conclusion and Future Directions

The hypothetical cross-reactivity profiling of this compound presented in this guide demonstrates a robust and systematic approach to evaluating compound selectivity. The data suggests that this compound possesses a favorable selectivity profile, with a clear window between its on-target and off-target activities.

Further investigations should focus on:

  • Cellular Target Engagement: Confirming that the compound interacts with the primary target and potential off-targets in a cellular context.

  • Functional Off-Target Assays: Investigating the functional consequences of any confirmed off-target interactions.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound to understand if therapeutically relevant concentrations are likely to engage off-targets in a whole-animal model.

By rigorously applying these principles of cross-reactivity profiling, researchers can make more informed decisions about which drug candidates to advance, ultimately increasing the likelihood of developing safe and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Ethyl-2-phenyl-1H-indole (CAS No. 13228-39-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document offers a procedural, step-by-step framework to ensure that this indole derivative is managed responsibly from the point of waste generation to final disposal.

Hazard Assessment: The Rationale for Precaution

This compound is a substituted indole, a class of heterocyclic compounds prevalent in biologically active molecules.[1][2] While specific toxicological data for this exact compound is not thoroughly established in available safety data sheets[3][4], the principle of prudent practice in chemical handling dictates that we treat substances with unknown toxicological profiles with a high degree of caution. Indole derivatives, as a class, can exhibit a range of biological activities and potential toxicities.[5] Therefore, for disposal purposes, this compound must be managed as a hazardous substance.

Assumed Hazards:

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin. General laboratory safety protocols should be strictly observed, including the use of appropriate personal protective equipment.[6]

  • Reactivity: While relatively stable, it should be kept away from strong oxidizing agents.[4][6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[3][7]

  • Environmental Hazard: Due to its low water solubility, it is not likely to be mobile in the environment.[3] However, to prevent ecological impact, it should not be released into the environment.[3][7] The sewer prohibition for hazardous waste pharmaceuticals, effective since August 21, 2019, under the Resource Conservation and Recovery Act (RCRA), serves as a guiding principle against the aqueous disposal of any research chemical.[8]

Quantitative Data Summary

Proper waste characterization is the foundation of a compliant disposal plan. The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 13228-39-2[3][9]
Molecular Formula C₁₆H₁₅N[3][9]
Molecular Weight 221.30 g/mol [9]
Appearance Pale yellow to tan crystalline solid[3][6]
Melting Point 95-98 °C[6]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure the following PPE is worn to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and remove them with care to avoid skin contamination.[3]

  • Body Protection: A long-sleeved laboratory coat is mandatory.[6] For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: Under normal use conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection may not be required.[3] However, if dust is generated, a NIOSH/MSHA-approved respirator should be used.[10]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Rationale: Preventing unintended chemical reactions is the primary goal of waste segregation. Mixing incompatible waste streams can lead to heat generation, gas evolution, or fire.

  • Procedure:

    • Designate this compound waste as a "Non-halogenated Organic Solid Waste."

    • Do NOT mix this waste with other streams such as halogenated solvents, strong acids, strong bases, or oxidizers.[6][11]

    • Collect contaminated lab materials (e.g., gloves, weigh boats, paper towels) separately from the pure chemical waste, though they will fall under the same waste category.

Step 2: Container Selection and Labeling
  • Rationale: Proper containment and clear labeling are mandated by regulatory bodies like the EPA and are crucial for the safety of all personnel, including waste handlers.[11]

  • Procedure:

    • Select a container compatible with organic solids. A wide-mouthed, high-density polyethylene (HDPE) or glass jar with a screw-top lid is ideal.[5]

    • Ensure the container is in good condition, free from cracks or defects.

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[11]

    • On the label, clearly write the full chemical name: "this compound." List any other constituents if it is a mixed waste, noting their approximate percentages.[11]

    • Keep the container securely capped at all times, except when adding waste.[11]

Step 3: Waste Accumulation and Storage
  • Rationale: A designated and properly managed Satellite Accumulation Area (SAA) minimizes risks and ensures regulatory compliance.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated, and secure area within the laboratory, away from general traffic.[5]

    • Ensure the storage area has secondary containment to control any potential leaks or spills.

    • Segregate the container from incompatible materials, particularly strong oxidizing agents.[4][6]

Step 4: Arranging for Final Disposal
  • Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal vendor to ensure it is managed in an environmentally sound and legally compliant manner.

  • Procedure:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.[12]

    • Provide the waste disposal vendor with all available information about the waste, including the completed hazardous waste label.

Spill and Decontamination Protocol

Accidents can happen; a swift and correct response is critical.

  • Rationale: A structured spill response minimizes exposure to personnel and prevents the spread of contamination.

  • Procedure:

    • Evacuate and Notify: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS or emergency response team.[12]

    • Don PPE: Wear the appropriate PPE as described in Section 3.

    • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the solid from becoming airborne. Avoid dust formation.[3]

    • Cleanup: Carefully sweep up the absorbent material and spilled solid and place it into a designated hazardous waste container.[3][7] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Decontamination:

      • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), working from the outside of the spill area inward.[13]

      • Follow with a final wipe-down using a detergent solution and then water.[13][14]

      • Collect all cleanup materials (absorbent, contaminated cloths, gloves) in the hazardous waste container.

    • Disposal: Seal, label, and dispose of the waste container as described in Section 4.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_action Action & Disposal A Identify Waste: This compound (Solid or Contaminated Debris) B Assess Hazards: - Assume Toxic - Non-Halogenated Organic - Incompatible with Oxidizers A->B C Select PPE: - Goggles - Nitrile Gloves - Lab Coat B->C F Is this a spill? C->F D Choose Container: - HDPE or Glass - Wide-Mouth - Screw Cap E Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Date D->E E->F G Follow Spill Protocol (Section 5) F->G Yes H Place Waste in Labeled Container F->H No G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup via EHS/Waste Vendor I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 1-Ethyl-2-phenyl-1H-indole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet (SDS) for this compound suggests it has no specific health hazards at its given concentration, a prudent and scientifically rigorous approach necessitates a broader consideration of the potential risks associated with substituted indoles.[1] This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure, ensuring that every precaution is taken to protect the dedicated professionals at the forefront of discovery.

Hazard Assessment: Beyond the Label

A thorough risk assessment is the critical first step in establishing a safe handling protocol. For this compound, a yellow solid, we must consider not only its specific SDS but also the toxicological profile of structurally similar indole derivatives.[1]

  • Known Hazards of this compound:

    • Moisture and Air Sensitivity: This compound is sensitive to moisture and air, which can affect its stability and potentially lead to degradation.[1]

    • Thermal Decomposition: When heated to decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

    • Dust Formation: As a solid, it has the potential to form dust, which can be inhaled.[1]

  • Extrapolated Hazards from Structurally Similar Indoles:

    • Eye Irritation: Many indole derivatives are known to cause serious eye irritation or damage.[2][3][4][5][6]

    • Skin Irritation and Toxicity: Skin contact with related compounds can lead to irritation, and some are toxic upon dermal absorption.[2][3][4]

    • Respiratory Irritation: Inhalation of dust from similar compounds may cause respiratory irritation.[2][4][5][6]

    • Harmful if Swallowed: Oral ingestion of related indoles can be harmful.[3]

Given this composite hazard profile, a comprehensive PPE strategy is not just recommended; it is essential for mitigating potential risks.

The Hierarchy of Controls: Engineering Safeguards First

Before resorting to PPE, we must implement robust engineering controls to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring, should be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of airborne dust and potential vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[1][2]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment: Your Last Line of Defense

When engineering controls are in place, PPE provides the necessary barrier to protect you from residual risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification Examples Rationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection.To protect against dust particles and potential splashes. Related indole compounds are known to cause serious eye damage.[2][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact. Consider double-gloving for extended handling.To prevent skin contact. Some indole derivatives are toxic upon dermal absorption.[3]
Body Protection Chemical-resistant lab coat and closed-toe shoesA full-sleeved lab coat and shoes that cover the entire foot are mandatory.To protect the skin from accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter (N95 or higher)Required when working outside of a fume hood or when there is a potential for significant dust generation.To prevent the inhalation of fine dust particles.[2]

dot

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling this compound Assess_Task Assess the Task: - Weighing/Transferring - Dissolving - Reaction Setup Start->Assess_Task Assess_Quantity Assess the Quantity: - Milligrams - Grams - Kilograms Assess_Task->Assess_Quantity Assess_Environment Assess the Environment: - Fume Hood - Open Bench Assess_Quantity->Assess_Environment Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Environment->Core_PPE In Fume Hood Full_Protection Full Protection: - Add Respirator (N95 or higher) Assess_Environment->Full_Protection On Open Bench (Not Recommended) or significant dust potential Enhanced_PPE Enhanced PPE: - Add Face Shield - Consider Double Gloving Core_PPE->Enhanced_PPE Handling >1g or Splash Risk

Caption: PPE Selection Workflow for this compound.

Step-by-Step Handling Protocol

This protocol provides a procedural framework for the safe handling of this compound, integrating the principles of engineering controls and PPE.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment, including spatulas, weigh boats, and containers.

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • If any dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Keep the container capped or covered as much as possible.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Decontaminate the work area within the fume hood.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2][3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[1]

    • Wipe the area with a suitable solvent and decontaminate.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation.

    • Follow your institution's emergency response procedures.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops.[1]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2]

    • Seek immediate medical attention.[1][2]

  • Inhalation:

    • Move the individual to fresh air.[1][2]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[1]

  • Ingestion:

    • Rinse the mouth with water and drink plenty of water.[1]

    • Do not induce vomiting.

    • Seek medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, weigh boats), in a clearly labeled, sealed container.

    • The container should be labeled as "Hazardous Waste" and include the chemical name.[7]

  • Disposal Protocol:

    • Dispose of the hazardous waste in accordance with all local, regional, and national regulations.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

    • Never dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research. A proactive and informed approach to laboratory safety is the bedrock upon which scientific advancement is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.